molecular formula C18H34O2 B162614 cis-Vaccenic acid CAS No. 506-17-2

cis-Vaccenic acid

カタログ番号: B162614
CAS番号: 506-17-2
分子量: 282.5 g/mol
InChIキー: UWHZIFQPPBDJPM-FPLPWBNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

cis-Vaccenic acid (CVA) is a monounsaturated fatty acid (18:1n-7) that is gaining significant attention in biomedical research for its potent bioactivity in modulating cellular differentiation and metabolic pathways. A prominent area of investigation is its capacity to induce fetal hemoglobin (γ-globin) expression in erythroid progenitor cells. This effect is mediated through the suppression of the transcription factor KLF1 and is dependent on the activity of metabolic enzymes Fatty Acid Elongase 5 (Elovl5) and Δ9 desaturase, positioning CVA as a promising candidate for therapeutic research in hemoglobinopathies like sickle cell anemia and beta-thalassemia . Beyond hematology, CVA is also recognized for its role in metabolic health. Recent clinical studies associate higher levels of CVA in plasma phospholipids with improved insulin sensitivity and favorable lipid profiles in individuals with hyperlipidemia, highlighting its potential relevance in metabolic syndrome and type 2 diabetes research . This fatty acid is a key metabolic intermediate, serving as an elongation product of palmitoleic acid and a potential precursor for the synthesis of conjugated linoleic acid (CLA) isomers. Its presence and function are studied in diverse models, from in vitro cell cultures to in vivo physiological studies, making it a versatile compound for exploring lipid metabolism, cell signaling, and the mechanistic underpinnings of various diseases .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(Z)-octadec-11-enoic acid
Source PubChem
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InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UWHZIFQPPBDJPM-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70881242
Record name cis-Vaccenic acid
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Molecular Weight

282.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name cis-Vaccenic acid
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CAS No.

506-17-2
Record name cis-Vaccenic acid
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Record name cis-11-Octadecenoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Significance of cis-Vaccenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vaccenic acid (cVA), an n-7 monounsaturated fatty acid, is emerging from the shadow of its more-studied isomers as a significant biomolecule with diverse physiological roles. Endogenously synthesized from palmitoleic acid, cVA is a key product of lipid metabolism pathways involving enzymes such as Stearoyl-CoA Desaturase 1 (SCD1) and Elongase 5 (ELOVL5). Recent research has implicated cVA in a range of biological processes, from regulating cellular signaling cascades like the mTORC2-Akt-FOXO1 pathway to influencing cell viability in oncogenic contexts, particularly prostate cancer. Furthermore, studies have linked plasma phospholipid levels of cVA to cardiometabolic health markers, including insulin (B600854) resistance, and have identified its potential as a therapeutic agent for hemoglobinopathies by inducing γ-globin synthesis. This technical guide provides an in-depth review of the biological significance of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic and signaling pathways to support further research and drug development efforts.

Metabolism and Biosynthesis

This compound ((Z)-11-Octadecenoic acid) is an 18-carbon monounsaturated fatty acid. Its synthesis is intrinsically linked to the activity of two key enzymes in lipid metabolism: Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Elongase 5 (ELOVL5).

The primary pathway for cVA biosynthesis begins with the saturated fatty acid palmitate (16:0). SCD1 introduces a double bond to produce palmitoleic acid (16:1n-7). Subsequently, ELOVL5 catalyzes a two-carbon addition to elongate palmitoleic acid into this compound (18:1n-7).[1][2] This pathway is crucial, as the products, particularly cVA, have been shown to be more than simple metabolic intermediates, acting as signaling molecules that influence major cellular pathways.[2][3]

Palmitate Palmitate (16:0) Palmitoleate Palmitoleic Acid (16:1n-7) Palmitate->Palmitoleate SCD1 cVA This compound (18:1n-7) Palmitoleate->cVA ELOVL5 ELOVL5 ELOVL5 cVA This compound (18:1n-7) ELOVL5->cVA Synthesizes mTORC2 mTORC2 cVA->mTORC2 Activates Akt Akt mTORC2->Akt Phosphorylates Akt_p p-Akt (S473) FOXO1 FOXO1 (Nuclear) Akt_p->FOXO1 Phosphorylates FOXO1_p p-FOXO1 (Cytoplasmic) GNG Gluconeogenesis Genes (Pck1, G6Pc) FOXO1->GNG Activates FOXO1_p->GNG Inhibits Start Seed LNCaP or MR49F cells Treat Treat with SCD1 inhibitor (e.g., A939572) Start->Treat Supplement Supplement Media Treat->Supplement Group1 Vehicle Control Supplement->Group1 Group2 10 µM cVA Supplement->Group2 Group3 10 µM Oleic Acid (Comparison) Supplement->Group3 Incubate Incubate for 96 hours Count Assess Cell Viability (e.g., Cell Counting, MTT Assay) Incubate->Count

References

A Technical Guide to cis-11-Octadecenoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cis-11-Octadecenoic acid, also known as vaccenic acid. The document covers its historical discovery, the evolution of its chemical synthesis, its physicochemical properties, and its emerging roles in cellular signaling pathways, offering valuable insights for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

cis-11-Octadecenoic acid was first identified in 1928 by S.H. Bertram in animal fats and butter.[1] The name "vaccenic acid" is derived from the Latin word vacca, meaning cow, reflecting its initial source. Early research focused on its isolation and characterization from natural sources. While the trans isomer, trans-vaccenic acid, is the more common isomer in ruminant fats, the cis isomer is notably found in sources like sea buckthorn oil.[2][3]

Initial Isolation and Characterization
  • Saponification: The fat or oil was treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to hydrolyze the triglycerides into glycerol (B35011) and free fatty acids (as salts).

  • Acidification: The resulting soap solution was then acidified to protonate the fatty acid salts, yielding the free fatty acids.

  • Solvent Extraction: The mixture of free fatty acids was extracted using a nonpolar solvent like ether or petroleum ether.

  • Fractional Distillation or Crystallization: The separation of individual fatty acids was a significant challenge. Methods like fractional distillation of the methyl esters of the fatty acids under reduced pressure or low-temperature crystallization were employed to separate fatty acids based on their boiling points or solubilities. The different melting points of the saturated and unsaturated fatty acids, and even between different unsaturated fatty acid isomers, allowed for their separation through repeated crystallization at low temperatures.

Through these meticulous and labor-intensive processes, Bertram was able to isolate and identify the novel 18-carbon monounsaturated fatty acid and determine the position of the double bond at the 11th carbon.

Chemical Synthesis

The chemical synthesis of cis-11-Octadecenoic acid has evolved significantly since its discovery, driven by the need for pure standards for research and as a precursor for the synthesis of other complex molecules.

Early Synthetic Approaches

Ahmad, Bumpus, and Strong (1948): One of the earliest reported syntheses of both cis- and trans-11-octadecenoic acids was described by Ahmad, Bumpus, and Strong in 1948.[4] While the full experimental details from the original publication are not provided here, the general strategy likely involved multi-step classical organic reactions to construct the 18-carbon chain with the double bond at the desired position and stereochemistry.

Weedon (1954): In 1954, B.C.L. Weedon reported a synthesis of cis- and trans-octadec-11-enoic acid.[2] This work was part of a broader investigation into anodic syntheses. The specific details of the experimental protocol from this publication are not fully detailed here but represented a significant advancement in the controlled synthesis of this fatty acid.

Modern Synthetic Protocol: The Wittig Reaction

A more recent and practical synthesis of high-purity cis-11-octadecenoic acid was reported by Yuasa and Horizoe in 2019, utilizing the Wittig reaction.[2][5] This method provides good yield and high cis-selectivity.

Experimental Protocol (Yuasa and Horizoe, 2019):

  • Preparation of the Wittig Salt: 10-methoxycarbonyldecyltriphenylphosphonium bromide is prepared by reacting methyl 11-bromoundecanoate with triphenylphosphine (B44618) in acetonitrile (B52724) at 80°C for 24 hours.

  • Wittig Reaction: The Wittig salt is reacted with n-heptanal in tetrahydrofuran (B95107) (THF) at -50°C using potassium t-butoxide as the base. This reaction yields methyl cis-11-octadecenoate with approximately 95% cis-selectivity and a 79% yield.

  • Hydrolysis: The resulting methyl ester is hydrolyzed to the free fatty acid using a 10% aqueous sodium hydroxide solution in methanol (B129727) at 70°C for 3 hours.

  • Purification: The crude cis-11-octadecenoic acid is purified by recrystallization from methanol at -20°C. This step is crucial for removing the trans-isomer and other impurities, yielding the final product with a purity of over 99%.

Physicochemical and Spectroscopic Data

The physicochemical properties of cis-11-octadecenoic acid are distinct from its trans-isomer. The cis configuration introduces a kink in the fatty acid chain, leading to a lower melting point and different packing properties in biological membranes.

Propertycis-11-Octadecenoic Acidtrans-11-Octadecenoic Acid
Molecular Formula C₁₈H₃₄O₂C₁₈H₃₄O₂
Molecular Weight 282.47 g/mol 282.47 g/mol
CAS Number 506-17-2693-72-1
Melting Point 14-15 °C44 °C[6]
Boiling Point 150 °C at 0.03 mmHg398.2 °C at 760 mmHg[7]
Density 0.887 g/mL at 25 °C0.899 g/cm³[7]
Refractive Index n²⁰/D 1.459n/a
¹H NMR (CDCl₃, ppm) 5.35 (m, 2H, -CH=CH-), 2.35 (t, 2H, -CH₂COOH), 2.01 (m, 4H, -CH₂-CH=CH-CH₂-), 1.63 (m, 2H, -CH₂CH₂COOH), 1.25-1.34 (m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃)[5]5.39 (m, 2H, -CH=CH-), 2.36 (t, 2H, -CH₂COOH), 1.97 (m, 4H, -CH₂-CH=CH-CH₂-), 1.64 (m, 2H, -CH₂CH₂COOH), 1.27-1.33 (m, 20H, -(CH₂)₁₀-), 0.89 (t, 3H, -CH₃)[8]
¹³C NMR (CDCl₃, ppm) ~180 (COOH), ~130 (-CH=CH-), ~34 (-CH₂COOH), ~22-32 (aliphatic CH₂), ~14 (-CH₃)[9][10]~180 (COOH), ~130 (-CH=CH-), ~34 (-CH₂COOH), ~22-32 (aliphatic CH₂), ~14 (-CH₃)[8]
IR (neat, cm⁻¹) 3004 (C-H stretch, vinyl), 2926, 2855 (C-H stretch, alkyl), 1710 (C=O stretch, acid), 1462, 1413, 1287[5]Similar to cis-isomer with characteristic trans C-H bend around 965 cm⁻¹

Signaling Pathways and Biological Activities

cis-11-Octadecenoic acid is not merely a structural component of lipids but also an active signaling molecule with potential therapeutic applications.

Anti-inflammatory Effects

cis-11-Octadecenoic acid has demonstrated anti-inflammatory properties by modulating the expression of key adhesion molecules involved in the inflammatory cascade.

Experimental Evidence: In human microvascular endothelial cells (HMECs), treatment with cis-11-octadecenoic acid was shown to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) that were induced by inflammatory stimuli like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[11]

Proposed Signaling Pathway: The expression of VCAM-1 and ICAM-1 is primarily regulated by the transcription factor NF-κB. It is proposed that cis-11-octadecenoic acid interferes with the NF-κB signaling pathway, thereby reducing the transcription of these adhesion molecules.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS_TNF LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNF->TLR4_TNFR binds IKK IKK Complex TLR4_TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to VCAM1_ICAM1 VCAM-1 / ICAM-1 Gene Transcription Inflammation Inflammation VCAM1_ICAM1->Inflammation CVA cis-11-Octadecenoic Acid CVA->IKK inhibits

cis-11-Octadecenoic acid's proposed anti-inflammatory pathway.
Induction of γ-Globin Synthesis

A significant area of research for cis-11-octadecenoic acid is its potential to induce the expression of the γ-globin gene.[1] Increased production of fetal hemoglobin (HbF, α₂γ₂) can be a therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia.

Experimental Evidence: Studies have shown that cis-vaccenic acid can induce the differentiation of erythroid progenitor cells and upregulate γ-globin gene expression.[1]

Proposed Signaling Pathway: The switch from γ-globin to β-globin expression after birth is regulated by a complex network of transcription factors, including BCL11A and KLF1. BCL11A is a potent repressor of γ-globin expression. It is hypothesized that cis-11-octadecenoic acid may directly or indirectly lead to the downregulation of BCL11A, thereby derepressing the γ-globin gene and promoting HbF synthesis.

gamma_globin_pathway CVA cis-11-Octadecenoic Acid Unknown_Receptor Upstream Signaling (Receptor/Sensor) CVA->Unknown_Receptor Signal_Cascade Signal Transduction Cascade Unknown_Receptor->Signal_Cascade BCL11A BCL11A Signal_Cascade->BCL11A downregulates gamma_globin γ-globin Gene BCL11A->gamma_globin represses HbF Fetal Hemoglobin (HbF) Synthesis gamma_globin->HbF leads to

Proposed pathway for γ-globin induction by cis-11-octadecenoic acid.

Conclusion and Future Directions

cis-11-Octadecenoic acid, since its discovery nearly a century ago, has transitioned from being a simple structural component of fats to a molecule of significant biological interest. Its anti-inflammatory properties and its potential as an inducer of fetal hemoglobin open up new avenues for therapeutic interventions in a range of diseases, from cardiovascular conditions to genetic blood disorders.

Future research should focus on elucidating the precise molecular targets and upstream signaling pathways of cis-11-octadecenoic acid. Identifying the specific receptors or cellular sensors that mediate its effects will be crucial for the rational design of novel therapeutics. Furthermore, preclinical and clinical studies are warranted to fully evaluate the therapeutic potential and safety profile of cis-11-octadecenoic acid and its derivatives. The continued exploration of this fascinating fatty acid holds promise for the development of new treatments for a variety of human diseases.

References

A Technical Guide to the Natural Dietary Sources of cis-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid (cVA), or (11Z)-octadec-11-enoic acid, is an omega-7 monounsaturated fatty acid that has garnered increasing interest within the scientific community. While its isomer, trans-vaccenic acid, is the more predominantly studied ruminant-derived fatty acid, cVA possesses unique metabolic roles and potential physiological effects. This technical guide provides an in-depth overview of the primary natural dietary sources of this compound, detailed methodologies for its quantification, and an exploration of its metabolic pathways.

Natural Dietary Sources of this compound

The primary natural sources of this compound are found in both the plant and animal kingdoms. While present in smaller quantities than many other fatty acids, its dietary intake can be significant depending on food choices.

Ruminant-Derived Products: Dairy and Meat

This compound is a component of the complex fatty acid profile of milk and meat from ruminant animals such as cows, sheep, and goats. It is an intermediate in the biohydrogenation of polyunsaturated fatty acids in the rumen. However, quantitative data specifically for the cis-isomer is often limited in the literature, with many studies focusing on the more abundant trans-vaccenic acid. Grass-fed animals tend to have higher levels of various beneficial fatty acids, and while specific data for cVA is sparse, it is plausible that its concentration is influenced by the animal's diet[1][2].

Plant-Based Sources: Sea Buckthorn

A significant plant-based source of this compound is sea buckthorn (Hippophae rhamnoides) oil[3]. The oil extracted from the berries of this plant contains a unique fatty acid profile, with notable concentrations of cVA.

Human Milk

This compound is also a natural component of human milk, contributing to the complex lipid profile essential for infant development[4][5]. The concentration of fatty acids in human milk can be influenced by the maternal diet[6].

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the available quantitative data for this compound in various natural sources. It is important to note that data specifically isolating the cis-isomer in ruminant products is not widely available in existing literature.

Table 1: this compound Content in Sea Buckthorn Oil

Cultivar/PartThis compound (% of total fatty acids)Reference
Seed Oil5 - 7%[7]
Pulp OilNot specified
Whole Berry Oil3 - 8%[7]
Iranian Wild Populations (Seed Oil)2.2 - 2.8%[8]

Table 2: Vaccenic Acid Isomers in Dairy Products (Note: Primarily trans-vaccenic acid)

Dairy ProductTotal Vaccenic Acid (% of total fatty acids)Predominant IsomerReference
Cow's Milk~2.7%trans-11[9][10]
Cheese (various)Varies widely (0.05 to 2.86 g/100g total fatty acids for CLA, a downstream product)trans-11 (precursor to CLA)[11]
ButterNot specifiedtrans-11[12]

Table 3: Vaccenic Acid in Ruminant Meats (Note: Primarily trans-vaccenic acid)

Meat TypeDiettrans-Vaccenic Acid LevelReference
BeefGrass-fedHigher than grain-fed[1][2]
BeefGrain-fedLower than grass-fed[1][2]

Note: The majority of available literature on vaccenic acid in dairy and meat focuses on the trans-isomer due to its higher concentration and role as a precursor to conjugated linoleic acid (CLA). Further research is required to quantify the cis-isomer in these sources specifically.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires a multi-step process involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Lipid Extraction

The initial step involves the extraction of total lipids from the food matrix. The Folch and Bligh & Dyer methods are standard procedures for this purpose.

  • Folch Method (for general food samples):

    • Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) mixture.

    • Filter the homogenate to remove solid residues.

    • Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

    • Allow the mixture to separate into two phases. The lower chloroform phase contains the lipids.

    • Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Bligh & Dyer Method (suitable for samples with high water content):

    • Homogenize the sample with a chloroform:methanol:water (1:2:0.8, v/v/v) mixture to form a single phase.

    • Add additional chloroform and water to induce phase separation (final ratio of chloroform:methanol:water of 2:2:1.8, v/v/v).

    • Centrifuge to facilitate phase separation.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the extracted lipids must be converted to their more volatile methyl esters.

  • Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol):

    • To the dried lipid extract, add a 12-14% solution of boron trifluoride (BF₃) in methanol.

    • Heat the mixture in a sealed tube at 60-100°C for a specified time (e.g., 30-60 minutes).

    • After cooling, add water and a non-polar solvent such as hexane (B92381) or heptane.

    • Vortex the mixture and allow the layers to separate.

    • The upper hexane/heptane layer containing the FAMEs is collected for GC analysis.

  • Base-Catalyzed Transesterification (using Methanolic KOH or NaOH):

    • Dissolve the lipid extract in a suitable solvent (e.g., hexane).

    • Add a solution of potassium hydroxide (B78521) or sodium hydroxide in methanol.

    • Agitate the mixture at room temperature for a short period (e.g., 5-10 minutes).

    • Add water and centrifuge to separate the phases.

    • The upper organic layer containing the FAMEs is ready for GC analysis. Note: This method is primarily for transesterification of glycerolipids and will not esterify free fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column is essential for the separation of fatty acid isomers. Commonly used columns include those with a high cyanopropyl content (e.g., SP-2560, CP-Sil 88, or BPX70).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split or splitless injection, depending on the concentration of the sample.

  • Oven Temperature Program: A programmed temperature ramp is crucial for separating a wide range of fatty acids. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) is commonly used.

    • Scan Range: A mass range of m/z 50-500 is typically sufficient to capture the characteristic fragmentation patterns of FAMEs.

  • Identification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard added to the sample before extraction.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is synthesized from palmitoleic acid (16:1n-7) through the action of the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (Elovl5). This pathway is implicated in the regulation of cellular metabolism.

metabolic_pathway cluster_elongation Biosynthesis of this compound Palmitoleic_Acid Palmitoleic Acid (16:1n-7) cis_Vaccenic_Acid This compound (18:1n-7) Palmitoleic_Acid->cis_Vaccenic_Acid Elongation Elovl5 Elovl5 (Elongase)

Caption: Biosynthesis of this compound from Palmitoleic Acid by Elovl5.

Signaling Pathway Involving this compound

The synthesis of this compound by Elovl5 has been shown to regulate the mTORC2-Akt-FOXO1 signaling pathway, which plays a crucial role in cellular processes such as growth, proliferation, and metabolism.

signaling_pathway Elovl5 Elovl5 cVA This compound Elovl5->cVA synthesizes mTORC2 mTORC2 cVA->mTORC2 activates Akt Akt mTORC2->Akt phosphorylates FOXO1 FOXO1 Akt->FOXO1 phosphorylates (inhibits) Metabolic_Regulation Metabolic Regulation (e.g., Gluconeogenesis) FOXO1->Metabolic_Regulation regulates

Caption: Regulation of the mTORC2-Akt-FOXO1 pathway by this compound.

Experimental Workflow for Studying Dietary this compound

This diagram illustrates a typical experimental workflow to investigate the effects of dietary this compound on plasma lipids and lipoproteins, based on animal studies.

experimental_workflow start Animal Model (e.g., Hamsters) diet Dietary Intervention (Control vs. cVA-enriched diet) start->diet blood Blood Sample Collection diet->blood plasma Plasma Separation blood->plasma lipoprotein Lipoprotein Fractionation (e.g., by ultracentrifugation or HPLC) plasma->lipoprotein analysis Lipid and Lipoprotein Analysis (Cholesterol, Triglycerides, etc.) lipoprotein->analysis data Data Analysis and Interpretation analysis->data

Caption: Workflow for a dietary intervention study on this compound.

Conclusion

This compound is a naturally occurring fatty acid with distinct dietary sources and metabolic pathways. While ruminant products are known sources, quantitative data for the cis-isomer remains an area for further research. In contrast, sea buckthorn oil stands out as a significant plant-based source. The detailed experimental protocols provided in this guide offer a framework for the accurate quantification of this compound in various matrices. The elucidation of its role in metabolic signaling pathways underscores the importance of continued investigation into the physiological effects of this unique fatty acid. This guide serves as a foundational resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development, aiming to stimulate further exploration into the contributions of this compound to health and disease.

References

cis-Vaccenic acid biosynthesis pathway in mammals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mammalian cis-Vaccenic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (18:1n-7) is a monounsaturated omega-7 fatty acid increasingly recognized for its role in mammalian metabolism. Unlike its isomer oleic acid (18:1n-9), this compound is primarily synthesized endogenously through a specific pathway involving the desaturation of a saturated fatty acid followed by elongation. This process is tightly regulated by a network of transcription factors responsive to nutritional and hormonal cues. Dysregulation of this pathway is associated with metabolic diseases such as obesity and diabetes. This technical guide provides a detailed overview of the core biosynthesis pathway, its complex regulatory mechanisms, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Biosynthesis Pathway

The de novo synthesis of this compound in mammals is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of lipogenic tissues like the liver and adipose tissue. The pathway begins with the common precursor for fatty acid synthesis, palmitic acid, and proceeds through two principal steps: desaturation and elongation.

  • Desaturation of Palmitoyl-CoA: The pathway initiates with the desaturation of the 16-carbon saturated fatty acid, palmitoyl-CoA (16:0). The enzyme Stearoyl-CoA Desaturase 1 (SCD1) , also known as Δ9-desaturase, introduces a single double bond at the n-7 position (the 9th carbon from the carboxyl end), converting palmitoyl-CoA into palmitoleoyl-CoA (16:1n-7) .[1][2][3] SCD1 is a key rate-limiting enzyme in the synthesis of monounsaturated fatty acids.[2][4]

  • Elongation of Palmitoleoyl-CoA: Subsequently, palmitoleoyl-CoA is elongated by the addition of a two-carbon unit. This reaction is catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids proteins (Elovls) .[5][6] Specifically, Elovl6 and potentially Elovl5 are responsible for elongating C16 fatty acids.[5][7] This elongation step converts palmitoleoyl-CoA (16:1n-7) into cis-vaccenoyl-CoA (18:1n-7) , the activated form of this compound.[8][9]

cis_Vaccenic_Acid_Biosynthesis cluster_fas De Novo Synthesis cluster_pathway This compound Pathway Acetyl-CoA Acetyl-CoA Palmitoyl-CoA Palmitoyl-CoA (16:0) Acetyl-CoA->Palmitoyl-CoA Fatty Acid Synthase (FASN) Palmitoleoyl-CoA Palmitoleoyl-CoA (16:1n-7) Palmitoyl-CoA->Palmitoleoyl-CoA  SCD1 (Δ9-desaturase)   cis-Vaccenoyl-CoA cis-Vaccenoyl-CoA (18:1n-7) Palmitoleoyl-CoA->cis-Vaccenoyl-CoA  Elovl5 / Elovl6  

Figure 1: Core biosynthesis pathway of this compound.

Regulation of the Biosynthesis Pathway

The expression and activity of the key enzymes in the this compound pathway, SCD1 and the Elovls, are meticulously controlled by a network of transcription factors that respond to the metabolic state of the organism.

  • Sterol Regulatory Element-Binding Protein-1 (SREBP-1): SREBP-1, particularly the SREBP-1c isoform, is a master regulator of lipogenesis. In response to high insulin (B600854) and glucose levels, SREBP-1c is activated and induces the transcription of both SCD1 and ELOVL6 genes.[5][7] This links carbohydrate intake directly to the synthesis of monounsaturated fatty acids.

  • Liver X Receptor (LXR): LXR, a nuclear receptor that senses cellular oxysterol levels, can also activate the expression of SREBP-1c, thereby indirectly promoting the synthesis of this compound.[7]

  • Peroxisome Proliferator-Activated Receptor α (PPARα): In contrast to SREBP-1, PPARα activation, typically occurring during fasting or through the action of fibrate drugs, promotes fatty acid oxidation. However, studies show that PPARα is also required for the induction of ELOVL5, ELOVL6, and desaturase genes.[5][7]

  • Carbohydrate-Responsive Element-Binding Protein (ChREBP): ChREBP is activated in response to high glucose levels and directly stimulates the expression of lipogenic genes, including ELOVL6 and SCD1.[5][7]

In conditions like obesity and diabetes, the expression of these enzymes is often dysregulated. For instance, in leptin-deficient obese mice, increased nuclear SREBP-1 content correlates with the induction of Elovl-5, Elovl-6, and SCD1, leading to a massive accumulation of monounsaturated fatty acids, including 18:1n-7.[5][7]

Pathway_Regulation High Glucose High Glucose ChREBP ChREBP High Glucose->ChREBP activates Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Fasting Fasting PPARa PPARα Fasting->PPARa activates SCD1 SCD1 Gene SREBP1c->SCD1 induces transcription ELOVL6 Elovl6 Gene SREBP1c->ELOVL6 induces transcription ChREBP->SCD1 induces transcription ChREBP->ELOVL6 induces transcription PPARa->ELOVL6 required for induction LXR LXR LXR->SREBP1c activates

Figure 2: Transcriptional regulation of key biosynthetic enzymes.

Quantitative Data Summary

The synthesis of this compound and the expression of its biosynthetic enzymes are altered in various metabolic states. The following table summarizes key quantitative findings from studies in mammalian models.

Condition Model/Tissue Parameter Observation Reference
Obesity (Leptin-deficient) Mouse Liver (Lepob/ob)Fatty Acid ContentMassive accumulation of 18:1n-7 and 18:1n-9 in neutral lipids.[5],[7]
Obesity (Leptin-deficient) Mouse Liver (Lepob/ob)Gene ExpressionInduction of Elovl-5, Elovl-6, and Δ9D expression.[5],[7]
Diabetes (Streptozotocin-induced) Rat LiverGene ExpressionSuppression of Elovl-6 and Δ9D expression.[5],[7]
High Fat Diet (Glucose-intolerant) Mouse LiverGene ExpressionSuppression of Elovl-6 and Δ9D expression.[5],[7]
trans-Vaccenic Acid Supplementation Lactating Rat Mammary Glandt11,c13-CLA Content0.06% of total fatty acids (produced from trans-vaccenate).[10]
Vaccenic Acid Supplementation Human Milk13C-VA EnrichmentReached maximal enrichment of 7.6% at 18 hours post-ingestion.[11]

Experimental Protocols

Investigating the this compound biosynthesis pathway requires robust methodologies for lipid analysis and gene expression quantification.

Protocol: Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the quantification of this compound and other fatty acids in biological samples.

1. Lipid Extraction (Folch Method) a. Homogenize ~50-100 mg of tissue or cell pellet in a glass tube. b. Add 20 volumes of a 2:1 (v/v) chloroform (B151607):methanol mixture.[12] c. Add an appropriate internal standard (e.g., heptadecanoic acid, C17:0) for quantification. d. Vortex vigorously for 1 minute and agitate for 20 minutes at room temperature. e. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids. g. Dry the lipid extract under a stream of nitrogen gas.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs) a. To the dried lipid extract, add 2 mL of 2.5% H2SO4 in methanol.[12] b. Seal the tube and heat at 80°C for 1 hour.[12] c. After cooling, add 1 mL of water and 1 mL of hexane (B92381) to extract the FAMEs. d. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.[12] e. Repeat the hexane extraction and pool the extracts. f. Evaporate the hexane under nitrogen and reconstitute in a small volume of hexane for injection.

3. GC-MS Analysis a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, CP-Sil 88).[12][13] c. Injection: Inject 1 µL of the FAME sample. d. GC Program: Set an appropriate temperature gradient to separate FAMEs based on chain length and unsaturation (e.g., initial temp 100°C, ramp to 240°C). e. MS Detection: Operate the mass spectrometer in scan mode to identify FAMEs based on their mass spectra and retention times compared to known standards. Use selected ion monitoring (SIM) for targeted quantification. f. Quantification: Calculate the concentration of each fatty acid relative to the internal standard.

GCMS_Workflow Sample 1. Tissue/Cell Sample Extraction 2. Lipid Extraction (Chloroform:Methanol) Sample->Extraction Deriv 3. Transesterification to FAMEs (H₂SO₄ in Methanol) Extraction->Deriv Dried Lipid Extract Analysis 4. GC-MS Analysis Deriv->Analysis FAMEs in Hexane Data 5. Data Processing (Identification & Quantification) Analysis->Data

Figure 3: Experimental workflow for fatty acid analysis by GC-MS.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol allows for the quantification of mRNA levels of key enzymes like SCD1 and ELOVL6.

1. RNA Extraction a. Homogenize ~30-50 mg of tissue or cells in 1 mL of a suitable lysis reagent (e.g., TRIzol). b. Follow the manufacturer's protocol for phase separation using chloroform and precipitation of RNA with isopropanol. c. Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in nuclease-free water. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis a. In a PCR tube, combine 1 µg of total RNA, oligo(dT) primers, and random hexamers. b. Denature at 65°C for 5 minutes, then chill on ice. c. Add a master mix containing reverse transcriptase, dNTPs, and reaction buffer. d. Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes).

3. Quantitative PCR (qPCR) a. Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (SCD1, ELOVL6) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green). b. Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s). c. Include a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis a. Determine the cycle threshold (Ct) for each gene in each sample. b. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping). c. Calculate the relative expression levels using the ΔΔCt method by comparing the ΔCt of the experimental samples to a control sample.

Conclusion

The biosynthesis of this compound is a fundamental pathway in mammalian lipid metabolism, converting saturated fat into a specific monounsaturated fatty acid. The pathway's core enzymes, SCD1 and Elovl6, are critical control points, regulated by a concert of transcription factors that sense the body's nutritional status. Understanding this pathway and its regulation is crucial for developing therapeutic strategies for metabolic disorders where lipid metabolism is impaired. The methodologies outlined provide a robust framework for researchers to quantitatively investigate this pathway and its role in health and disease.

References

A Technical Guide to cis-Vaccenic Acid Metabolism and Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-vaccenic acid (cVA), a monounsaturated omega-7 fatty acid (18:1n-7), is an important intermediate in lipid metabolism.[1] Unlike its more commonly known isomer, oleic acid (18:1n-9), cVA is synthesized through the elongation of palmitoleic acid (16:1n-7).[2] It is found in ruminant fats and dairy products, but is also endogenously synthesized in humans.[2][3] Recent research has highlighted cVA's significant role in various cellular processes, moving it from a simple metabolic intermediate to a bioactive lipid with implications in metabolic diseases and oncology.[4][5] For instance, cVA has been identified as a critical oncogenic factor in prostate cancer, where it is required for cell viability.[5] This guide provides an in-depth overview of the core metabolic pathways of cVA, its elongation products, associated signaling cascades, and the experimental methodologies used for its study.

Anabolic Pathways: Synthesis of this compound

The primary pathway for endogenous cVA synthesis is the elongation of palmitoleic acid (16:1n-7). This process involves a two-carbon extension reaction catalyzed by specific enzymes in the endoplasmic reticulum.

Key Enzymes and Steps
  • SCD1-mediated Desaturation: The synthesis pathway begins with the desaturation of the saturated fatty acid palmitate (16:0) to form palmitoleate (B1233929) (16:1n-7). This reaction is catalyzed by Stearoyl-CoA Desaturase 1 (SCD1).[5]

  • ELOVL-mediated Elongation: Palmitoleate is then elongated to cVA (18:1n-7) by enzymes from the Elongation of Very Long Chain Fatty Acids (ELOVL) family.[6] Studies have specifically implicated ELOVL5 and ELOVL7 in this elongation step.[7][8] For example, overexpression of ELOVL7 in goat mammary epithelial cells leads to a significant increase in the concentration of vaccenic acid.[8] While ELOVL6 is critical for elongating palmitate to stearate, it is not the sole enzyme responsible for elongating palmitoleate, suggesting other ELOVLs can perform this function.[6]

Anabolism cluster_synthesis This compound Synthesis Palmitate (16:0) Palmitate (16:0) SCD1 SCD1 Palmitate (16:0)->SCD1 Palmitoleate (16:1n-7) Palmitoleate (16:1n-7) ELOVL5_7 ELOVL5 / ELOVL7 Palmitoleate (16:1n-7)->ELOVL5_7 This compound (18:1n-7) This compound (18:1n-7) SCD1->Palmitoleate (16:1n-7) ELOVL5_7->this compound (18:1n-7)

Diagram 1: Anabolic pathway of this compound.

Catabolic Pathways: Degradation of this compound

This compound, like other fatty acids, can be broken down for energy through mitochondrial and peroxisomal β-oxidation.

β-Oxidation

The catabolism of cVA follows the standard β-oxidation spiral, with some modifications required to handle the cis-double bond. The process yields acetyl-CoA, which can enter the citric acid cycle. Studies comparing the oxidation rates of various C18:1 isomers in rat heart mitochondria found that vaccenoyl-CoA was oxidized more rapidly than its trans-isomer, elaidoyl-CoA, but more slowly than oleoyl-CoA at most concentrations.[9] Further research in rat livers showed that the peroxisomal β-oxidation rate for cis-vaccenoyl-CoA was significantly lower than that for cis-palmitoleoyl-CoA.[10] This suggests that the degradation rate of cVA is carefully regulated and is slower than its precursor, potentially allowing for its accumulation and use in other metabolic pathways.[10]

Elongation Products and Further Conversions

This compound is not an end-product and serves as a substrate for further elongation and desaturation reactions, leading to the formation of other bioactive lipids.

Elongation

This compound can be further elongated to produce longer-chain monounsaturated fatty acids. For example, in bovine adipocyte cultures, isotopic labeling confirmed that cVA can be elongated to 20:1 cis-13.[11]

Conversion to Conjugated Linoleic Acid (CLA)

A significant metabolic fate of cVA is its conversion to cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA), also known as rumenic acid.[12] This conversion is catalyzed by the enzyme Δ9-desaturase (the same SCD1 enzyme involved in its synthesis pathway) and occurs endogenously in humans and other mammals.[13][14] Studies in lactating women have confirmed this bioconversion, demonstrating that dietary vaccenic acid is a direct precursor to a portion of the CLA found in milk.[15] The conversion rate in humans has been estimated to be approximately 19%.[13][16]

Metabolism cluster_fates Metabolic Fates of this compound cVA This compound (18:1n-7) Beta_Oxidation β-Oxidation (Energy) cVA->Beta_Oxidation Elongase Elongase cVA->Elongase SCD1 Δ9-Desaturase (SCD1) cVA->SCD1 Elongation_Product 20:1 cis-13 CLA c9,t11-CLA (Rumenic Acid) Elongase->Elongation_Product SCD1->CLA

Diagram 2: Key metabolic fates of this compound.

Role in Signaling and Cellular Processes

This compound is increasingly recognized as a signaling molecule with diverse biological effects.

  • mTORC2-Akt-FoxO1 Pathway: CVA has been identified as a mediator of the mTORC2-Akt-FoxO1 signaling pathway, which is crucial for regulating cellular metabolism, growth, and survival.[7]

  • Oncogenesis: In prostate cancer, cVA is a critical product of the androgen-regulated enzyme ELOVL5.[5] It is required for cancer cell viability and is incorporated into mitochondrial phospholipids, particularly cardiolipins, thereby regulating mitochondrial homeostasis and programmed cell death pathways like apoptosis and ferroptosis.[5]

  • Metabolic Health: Plasma levels of cVA have been inversely associated with markers of insulin (B600854) resistance and the risk of heart failure.[4][17] This suggests a protective role in metabolic syndrome, though the mechanisms are still under investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound metabolism.

Table 1: Relative β-Oxidation Rates of C18:1 Acyl-CoA Esters

Substrate Relative Oxidation Rate Source Organism/Tissue
Oleoyl-CoA (18:1n-9) Higher than Vaccenoyl-CoA Rat Heart Mitochondria[9]
Vaccenoyl-CoA (18:1n-7) Intermediate Rat Heart Mitochondria[9]
Elaidoyl-CoA (trans-18:1n-7) Lower than Vaccenoyl-CoA Rat Heart Mitochondria[9]

Data from a comparative study on oxidation rates.[9]

Table 2: Peroxisomal β-Oxidation Activity in Rat Liver

Substrate Relative Activity
cis-Palmitoleoyl-CoA (16:1n-7) 1.00
cis-Vaccenoyl-CoA (18:1n-7) 0.66
Oleoyl-CoA (18:1n-9) 0.64

Data normalized to the activity of cis-palmitoleoyl-CoA.[10]

Table 3: Effects of ELOVL7 Overexpression on Fatty Acid Composition

Fatty Acid Change upon ELOVL7 Overexpression Source Organism/Tissue
Palmitoleic Acid (16:1n-7) Significantly Decreased Goat Mammary Epithelial Cells[8][18]
Oleic Acid (18:1n-9) Significantly Decreased Goat Mammary Epithelial Cells[8][18]
Vaccenic Acid (18:1n-7) Significantly Increased Goat Mammary Epithelial Cells[8][18]

Qualitative summary of significant changes reported.[8][18]

Experimental Protocols

Accurate analysis of cVA and its metabolites is crucial for research. The standard method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Protocol: Fatty Acid Analysis from Biological Samples via GC-MS

This protocol provides a generalized workflow for the extraction and quantification of total fatty acids from cells, tissues, or plasma.

Workflow cluster_workflow Experimental Workflow: Fatty Acid Analysis A 1. Sample Preparation (e.g., ~2-3 million cells or 20 mg tissue) B 2. Lipid Extraction (Folch/Bligh-Dyer Method with Chloroform (B151607):Methanol) A->B C 3. Transesterification to FAMEs (e.g., Methanol (B129727) with H2SO4 or BF3 catalyst, 80°C for 1 hr) B->C D 4. FAME Extraction (Using n-hexane) C->D E 5. GC-MS Analysis (Separation on capillary column, identification by retention time & mass spectra) D->E F 6. Data Analysis (Peak integration and quantification against internal standards) E->F

Diagram 3: General workflow for fatty acid analysis.

1. Lipid Extraction (Modified Folch Method): [19][20]

  • Start with a known quantity of sample (e.g., cell pellet, homogenized tissue). Add an internal standard containing deuterated fatty acids.[21]

  • Add cold methanol to precipitate proteins and vortex thoroughly.[20]

  • Add chloroform (typically a 2:1 chloroform:methanol v/v ratio) and vortex. Incubate on ice for 10 minutes.[20]

  • Add water to induce phase separation and centrifuge at low speed (e.g., 600 x g for 5 minutes).[20]

  • Carefully collect the lower organic (chloroform) layer, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen or using a speed vacuum.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs): [19][22]

  • Resuspend the dried lipid residue in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4 or boron trifluoride-methanol reagent).[19][22]

  • Heat the mixture in a sealed glass tube at 80-100°C for 1 hour to convert fatty acids to their corresponding FAMEs.

  • After cooling, add n-hexane and water to the mixture and vortex to extract the FAMEs into the upper hexane (B92381) layer.

  • Collect the hexane layer for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [19][21]

  • Inject 1 µL of the FAME-containing hexane solution into the GC-MS system.

  • Use a long, polar capillary column (e.g., 100m SP-2560 or CP-Sil 88) designed for FAME separation.[22]

  • Set an appropriate oven temperature program to resolve FAMEs based on chain length, degree of unsaturation, and isomer position.

  • Identify individual FAME peaks based on their retention times compared to known standards and their mass spectra.

  • Quantify the peak areas for each fatty acid relative to the internal standard to determine their concentration in the original sample.[22]

Conclusion

This compound is a metabolically active fatty acid with a complex and highly regulated metabolism. Its synthesis via elongation, its catabolism through β-oxidation, and its conversion into other bioactive lipids like c9,t11-CLA underscore its central role in lipid networks. Furthermore, emerging evidence of its involvement in critical signaling pathways related to cancer and metabolic health positions cVA as a molecule of significant interest for researchers and drug development professionals. A thorough understanding of its metabolic pathways and the use of precise analytical techniques are essential for elucidating its full range of biological functions and therapeutic potential.

References

The Pivotal Role of cis-Vaccenic Acid in Cell Membrane Composition and Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of cis-vaccenic acid (cVA), an n-7 monounsaturated fatty acid, in the composition and function of cellular membranes. Beyond its structural contributions, cVA is an important signaling molecule, influencing a variety of cellular processes from proliferation to inflammation. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and therapeutic development.

Introduction to this compound

This compound (18:1 n-7) is a naturally occurring monounsaturated fatty acid found in various biological systems. It is an isomer of the more commonly known oleic acid (18:1 n-9). While often present in smaller quantities than oleic acid, cVA plays a significant and distinct role in membrane biology and cellular signaling. Endogenously, cVA is synthesized from palmitoleic acid (16:1 n-7) through the action of the enzyme Elongation of Very Long Chain Fatty Acids 5 (ELOVL5). Its incorporation into the phospholipids (B1166683) of cell membranes can significantly alter the biophysical properties of the membrane, thereby impacting the function of membrane-associated proteins and signaling platforms.

Biosynthesis of this compound

The primary pathway for the endogenous synthesis of this compound involves the elongation of palmitoleic acid. This process is a critical control point for regulating the cellular levels of cVA.

cluster_synthesis This compound Biosynthesis Palmitic Acid (16:0) Palmitic Acid (16:0) SCD1 SCD1 Palmitic Acid (16:0)->SCD1 Palmitoleic Acid (16:1n-7) Palmitoleic Acid (16:1n-7) ELOVL5 ELOVL5 Palmitoleic Acid (16:1n-7)->ELOVL5 This compound (18:1n-7) This compound (18:1n-7) SCD1->Palmitoleic Acid (16:1n-7) ELOVL5->this compound (18:1n-7)

Biosynthesis of this compound from palmitic acid.

Impact of this compound on Cell Membrane Properties

The incorporation of this compound into the phospholipid bilayer influences several key biophysical properties of the cell membrane. The presence of the cis double bond introduces a kink in the acyl chain, which disrupts the tight packing of phospholipids.

Membrane Fluidity
Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. These platforms are crucial for the spatial organization of signaling molecules. The introduction of cis-unsaturated fatty acids like cVA into the membrane can alter the composition and stability of lipid rafts. By increasing the overall fluidity of the membrane, cVA may modulate the partitioning of proteins and lipids into and out of these domains, thereby influencing raft-dependent signaling pathways.

Quantitative Data Summary

The following table summarizes available quantitative data regarding the abundance of this compound in human red blood cell (RBC) membranes and its correlation with various health markers.

ParameterCell/Tissue TypeValue/ObservationReference(s)
Median ConcentrationHuman RBC Membrane1.69% of total fatty acids (IQR: 1.47%-2.00%)
Correlation with CHD RiskHuman RBC MembraneInversely associated; each standard deviation increase was associated with a 21% lower odds of Coronary Heart Disease.
Correlation with Insulin (B600854) ResistanceHuman Plasma PhospholipidsNegatively correlated with HOMA-IR (r = -0.196, p < 0.01) in hyperlipidemic men.
Abundance in Prostate CancerProstate Cancer CellsRescues reductions in cell viability due to SCD1 inhibition.

Role in Cellular Signaling

This compound is not merely a structural component of membranes but also an active participant in cellular signaling.

The mTORC2-Akt-FoxO1 Pathway

Recent studies have established a link between the synthesis of cVA by ELOVL5 and the activation of the mTORC2-Akt-FoxO1 signaling pathway. This pathway is central to the regulation of cell growth, proliferation, and metabolism. The increased abundance of cVA, resulting from elevated ELOVL5 activity, leads to the induction of rictor, a key component of the mTORC2 complex. This, in turn, promotes the phosphorylation and activation of Akt, which then phosphorylates and inactivates the transcription factor FoxO1, a key regulator of gluconeogenesis.

cluster_mTORC2 cVA and the mTORC2-Akt-FoxO1 Signaling Pathway ELOVL5 ELOVL5 cVA This compound ELOVL5->cVA synthesis Rictor Rictor cVA->Rictor induces mTORC2 mTORC2 Rictor->mTORC2 assembles Akt Akt mTORC2->Akt phosphorylates (activates) FoxO1 FoxO1 Akt->FoxO1 phosphorylates (inactivates) Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis inhibits transcription of gluconeogenic genes

cVA's role in the mTORC2-Akt-FoxO1 signaling pathway.
G Protein-Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that is activated by medium to long-chain fatty acids. While the specific binding affinity of cVA to GPR40 is not well-characterized, it is plausible that cVA, as a long-chain fatty acid, could act as a ligand for this receptor. Activation of GPR40 is known to stimulate intracellular calcium signaling and other downstream pathways involved in processes like insulin secretion and inflammation.

cluster_GPR40 Potential GPR40 Signaling by cVA cVA This compound GPR40 GPR40 cVA->GPR40 binds Gq_11 Gq_11 GPR40->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Hypothesized activation of GPR40 signaling by cVA.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of this compound in cell membranes.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of total fatty acids from cell membranes.

Workflow Diagram

cluster_GCMS GC-MS Workflow for Fatty Acid Analysis start Cell Pellet extraction Lipid Extraction (e.g., Folch method) start->extraction saponification Saponification (e.g., methanolic KOH) extraction->saponification methylation Methylation to FAMEs (e.g., BF3-methanol) saponification->methylation fame_extraction FAME Extraction (e.g., with hexane) methylation->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis data_analysis Data Analysis and Quantification gcms_analysis->data_analysis end Fatty Acid Profile data_analysis->end

Workflow for GC-MS analysis of membrane fatty acids.

Methodology

  • Lipid Extraction:

    • Harvest cultured cells and wash with phosphate-buffered saline (PBS).

    • Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol (B129727) (Folch method).

    • Add 0.2 volumes of 0.9% NaCl to the extract, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Methylation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Saponify the lipid residue by adding 0.5 M methanolic potassium hydroxide (B78521) and heating at 100°C for 10 minutes.

    • Methylate the resulting fatty acid salts to fatty acid methyl esters (FAMEs) by adding 14% boron trifluoride in methanol and heating at 100°C for 5 minutes.

  • FAME Extraction:

    • After cooling, add water and hexane (B92381) to the mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction to ensure complete recovery.

  • GC-MS Analysis:

    • Inject the FAME extract onto a suitable capillary column (e.g., a polar column like a SP-2560) in a gas chromatograph coupled to a mass spectrometer.

    • Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

    • Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards.

    • Quantify the fatty acids by integrating the peak areas and using an internal standard (e.g., heptadecanoic acid, C17:0).

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) to measure membrane fluidity.

Methodology

  • Cell Preparation:

    • Culture cells to the desired confluency. For suspension cells, harvest by centrifugation. For adherent cells, measurements can be performed in situ on coverslips.

  • Probe Labeling:

    • Prepare a stock solution of TMA-DPH in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the TMA-DPH stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to a final concentration of 0.5-5 µM.

    • Incubate the cells with the TMA-DPH solution for 5-10 minutes at 37°C.

  • Fluorescence Anisotropy Measurement:

    • Wash the cells to remove excess probe.

    • Resuspend the cells in the measurement buffer.

    • Measure the fluorescence anisotropy using a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., 355 nm) and measure the emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane (e.g., 430 nm).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the G-factor, an instrument-specific correction factor.

  • Interpretation:

    • A lower anisotropy value indicates higher rotational freedom of the probe, which corresponds to higher membrane fluidity.

Isolation of Lipid Rafts

This protocol describes a detergent-free method for the isolation of lipid rafts.

Methodology

  • Cell Lysis:

    • Harvest approximately 5x108 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1 ml of hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors).

    • Lyse the cells by passing them through a fine-gauge needle or by Dounce homogenization.

  • Sucrose (B13894) Gradient Ultracentrifugation:

    • Mix the cell lysate with an equal volume of 80% sucrose in the lysis buffer.

    • Place this mixture at the bottom of an ultracentrifuge tube.

    • Carefully overlay with successive layers of decreasing sucrose concentrations (e.g., 30% and 5%).

    • Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

  • Fraction Collection and Analysis:

    • After centrifugation, a light-scattering band corresponding to the lipid rafts should be visible at the 5%/30% sucrose interface.

    • Carefully collect fractions from the top of the gradient.

    • Analyze the protein and lipid composition of each fraction. Lipid raft fractions are typically enriched in cholesterol, sphingomyelin, and specific marker proteins like flotillin and caveolin.

Conclusion

This compound is a critical, yet often overlooked, component of cellular membranes. Its role extends beyond simply contributing to the lipid bilayer; it is an active participant in cellular signaling, influencing pathways that govern cell fate and function. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuanced roles of cVA in health and disease. A deeper understanding of how cVA modulates membrane properties and signaling cascades will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of diseases, including metabolic disorders and cancer.

Preliminary Studies on cis-Vaccenic Acid and its Role in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid (CVA), an n-7 monounsaturated fatty acid, is emerging as a molecule of interest in the study of inflammatory processes. While much of the research on C18:1 isomers has historically focused on trans-vaccenic acid (TVA) due to its presence in ruminant fats and its conversion to conjugated linoleic acid (CLA), preliminary studies are beginning to shed light on the direct and independent effects of CVA. This technical guide synthesizes the current, albeit nascent, body of research on the anti-inflammatory potential of this compound, providing a resource for researchers and professionals in drug development. The guide focuses on quantitative data from key in vitro and in vivo studies, details the experimental protocols used, and visualizes the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies investigating the effects of this compound and its isomer, trans-vaccenic acid, on markers of inflammation.

Table 1: In Vitro Studies on Endothelial Cells

Cell LineTreatmentConcentrationInflammatory StimulusDurationKey FindingsReference
Human Microvascular Endothelial Cells (HMEC)This compound50 µg/mLTNF-α (10 ng/mL) or LPS (20 µg/mL)18 hoursSuppressed VCAM-1 and ICAM-1 expression to near basal levels.[1][2]
Human Microvascular Endothelial Cells (HMEC)trans-Vaccenic Acid50 µg/mLTNF-α (10 ng/mL) or LPS (20 µg/mL)18 hoursSuppressed VCAM-1 and ICAM-1 expression to near basal levels.[1][2]
Endothelial Cell Line (EA.hy926)This compound1 µM - 50 µMTNF-α (1 ng/mL)48 hoursNeutral effect on TNF-α induced inflammatory responses.[3]
Endothelial Cell Line (EA.hy926)trans-Vaccenic Acid1 µMTNF-α (1 ng/mL)48 hoursSignificantly decreased supernatant levels of ICAM-1.[3]
Endothelial Cell Line (EA.hy926)trans-Vaccenic Acid1 µMTNF-α (1 ng/mL)48 hoursSignificantly downregulated NFκB1 gene expression.[4]

Table 2: In Vitro Studies on Intestinal Epithelial Cells

Cell LineTreatmentConcentrationInflammatory StimulusDurationKey FindingsReference
Caco-2trans-Vaccenic AcidNot specifiedLPSNot specifiedDid not significantly modulate transcription of TNF-α, IL-12, or IL-6.[5][6]
Caco-2cis-9, trans-11 CLANot specifiedLPSNot specifiedSignificantly reduced TNF-α, IL-6, and IL-12p35 mRNA expression.[5][6]

Table 3: In Vivo Animal Studies

Animal ModelTreatmentDosageDurationKey FindingsReference
JCR:LA-cp Rattrans-Vaccenic Acid1% w/w of diet8 weeksIncreased jejunal concentrations of anandamide (B1667382), oleoylethanolamide, and palmitoylethanolamide; decreased mRNA expression of TNF-α and IL-1β in the jejunum.[7]
JCR:LA-cp Rattrans-Vaccenic Acid1.5% w/w of diet3 weeksDecreased serum IL-10 concentration.[8]
Murine Collagen-Induced Arthritistrans-Vaccenic Acid0.5% of dietNot specifiedReduced arthritis severity by 29%.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are the protocols for key experiments cited in this guide.

Protocol 1: In Vitro Endothelial Cell Inflammation Assay
  • Objective: To investigate the effect of cis- and trans-vaccenic acid on the expression of adhesion molecules in human microvascular endothelial cells (HMECs).

  • Cell Culture: HMECs are cultured under standard conditions.

  • Induction of Inflammation: To induce the expression of adhesion molecules, cells are pre-treated with either Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL or Lipopolysaccharide (LPS) at 20 µg/mL for 12 hours.[2]

  • Fatty Acid Treatment: Following inflammatory stimulation, the cells are treated with 50 µg/mL of either this compound or trans-vaccenic acid for 18 hours.[2]

  • Analysis: The expression levels of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) are determined using the Western blot technique.[1][2]

Protocol 2: In Vivo Dyslipidemia and Inflammation Model
  • Objective: To assess the effect of dietary trans-vaccenic acid on intestinal inflammation and the endocannabinoid system in a rat model of metabolic syndrome.

  • Animal Model: Male JCR:LA-cp rats, which spontaneously develop obesity, insulin (B600854) resistance, and dyslipidemia, are used.

  • Diets: Rats are assigned to one of four diets for 8 weeks:

    • Control Diet

    • Control Diet with 1% w/w trans-Vaccenic Acid (VA)

    • Control Diet with 1% w/w cis-9, trans-11 Conjugated Linoleic Acid (CLA)

    • Control Diet with 1% w/w VA + 0.5% w/w CLA[7]

  • Sample Collection and Analysis:

    • Jejunal tissue is collected to measure concentrations of endocannabinoids (e.g., anandamide) and related N-acylethanolamines.

    • The protein abundance of fatty acid amide hydrolase (FAAH), the degrading enzyme for anandamide, is assessed.

    • The mRNA expression of inflammatory cytokines, including TNF-α and Interleukin-1β (IL-1β), in the jejunum is quantified.[7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of vaccenic acid isomers are thought to be mediated through several key signaling pathways. The following diagrams, rendered in DOT language, illustrate these proposed mechanisms.

G Experimental Workflow for In Vitro Endothelial Cell Inflammation Assay cluster_setup Cell Culture and Plating cluster_treatment Inflammatory Challenge and Fatty Acid Treatment cluster_analysis Analysis of Inflammatory Markers culture Culture HMEC Cells plate Plate Cells culture->plate stimulate Induce Inflammation (TNF-α or LPS for 12h) plate->stimulate treat Treat with Vaccenic Acid (cis or trans, 50 µg/mL for 18h) stimulate->treat lyse Cell Lysis treat->lyse western Western Blot lyse->western quantify Quantify VCAM-1 & ICAM-1 western->quantify

Caption: Workflow for assessing the anti-inflammatory effects of vaccenic acid on endothelial cells.

G Proposed Anti-Inflammatory Signaling of this compound cluster_PPAR PPARδ Pathway cluster_NFkB NF-κB Pathway Inhibition CVA This compound PPARd PPARδ Activation CVA->PPARd IKK IKK Complex CVA->IKK Potential Inhibition PPRE Binding to PPRE PPARd->PPRE Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Inflammation Inflammation (VCAM-1, ICAM-1) Gene_Expression->Inflammation Suppression IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB NFkB->Inflammation Promotion

Caption: Potential mechanisms of this compound's anti-inflammatory action.

G NF-κB Signaling Pathway and Potential Inhibition cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli (TNF-α, LPS) IKK IKK Activation Stimulus->IKK IkB_P IκBα Phosphorylation IKK->IkB_P IkB_D IκBα Degradation IkB_P->IkB_D NFkB_R NF-κB Release (p65/p50) IkB_D->NFkB_R NFkB_T NF-κB Translocation NFkB_R->NFkB_T Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (VCAM-1, ICAM-1, Cytokines) NFkB_T->Gene VA Vaccenic Acid VA->IKK Inhibition

Caption: Inhibition of the NF-κB pathway as a potential anti-inflammatory mechanism.

G PPAR Activation by Vaccenic Acid Isomers cluster_receptors Nuclear Receptors CVA This compound PPARd PPARδ CVA->PPARd Activates TVA trans-Vaccenic Acid PPARg PPARγ TVA->PPARg Activates PPARa PPARα TVA->PPARa Activates Heterodimer_d PPARδ/RXR Heterodimer PPARd->Heterodimer_d Heterodimer_g PPARγ/RXR Heterodimer PPARg->Heterodimer_g Heterodimer_a PPARα/RXR Heterodimer PPARa->Heterodimer_a RXR RXR RXR->Heterodimer_d RXR->Heterodimer_g RXR->Heterodimer_a PPRE Binds to PPRE in DNA Heterodimer_d->PPRE Heterodimer_g->PPRE Heterodimer_a->PPRE Gene_Mod Modulation of Gene Expression (e.g., decreased inflammatory genes, increased fatty acid oxidation) PPRE->Gene_Mod

References

cis-Vaccenic acid as a potential biomarker for metabolic diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), obesity, and cardiovascular disease (CVD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. In recent years, circulating fatty acid profiles have emerged as a promising source of novel biomarkers. Among these, cis-vaccenic acid (cVA), an omega-7 monounsaturated fatty acid, has garnered significant attention for its potential role in metabolic health. This technical guide provides a comprehensive overview of the current scientific evidence supporting cVA as a biomarker for metabolic diseases, details relevant experimental protocols, and visualizes key biological pathways.

Core Concepts: this compound and Metabolism

This compound (18:1n-7) is a naturally occurring fatty acid found in dairy products and ruminant fats, and it can also be endogenously synthesized. The primary endogenous pathway involves the elongation of palmitoleic acid (16:1n-7)[1]. This sets it apart from its trans isomer, trans-vaccenic acid, which is primarily obtained from dietary sources[2][3]. The distinct metabolic effects of cVA are a subject of ongoing research, with evidence suggesting its involvement in insulin (B600854) sensitivity, lipid metabolism, and inflammation.

Data Presentation: Quantitative Associations with Metabolic Diseases

Numerous studies have investigated the association between circulating levels of this compound and various metabolic parameters and disease outcomes. The following tables summarize key quantitative findings from human observational studies.

Table 1: Association of this compound with Insulin Resistance Markers in Non-Diabetic Men with Hyperlipidemia
Parameter Quartile 1 (Low cVA) Quartile 4 (High cVA) p-value
Plasma Insulin (mU/L)10.908.79< 0.05
HOMA-IR2.822.09< 0.01
Apolipoprotein B (g/L)1.291.12< 0.001
Data adapted from a study on 231 men with newly diagnosed hyperlipidemia. Values are presented as medians.[4][5]
Table 2: Association of Red Blood Cell (RBC) Membrane this compound with Coronary Heart Disease (CHD)
Finding Odds Ratio (95% CI)
Inverse association with CHD risk (per standard deviation increase)0.79 (0.69–0.91)
Based on a prospective nested case-control study within the Physicians' Health Study.[6]
Table 3: Association of Plasma Phospholipid this compound with Heart Failure (HF) with Antecedent Coronary Heart Disease (CHD)
Quartile of this compound Odds Ratio (95% CI)
Quartile 1 (Reference)1.0
Quartile 20.72 (0.33-1.57)
Quartile 30.28 (0.12-0.67)
Quartile 40.23 (0.09-0.58)
p for trend = 0.0004. Data from a nested case-control study of male physicians.[7][8][9]

Experimental Protocols

Quantification of this compound in Human Erythrocytes

This protocol outlines a common method for analyzing the fatty acid composition of red blood cell (RBC) membranes, a reliable matrix for assessing long-term fatty acid status.

A. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma and buffy coat from RBCs.

  • Aspirate and discard the plasma and buffy coat.

  • Wash the RBC pellet with an equal volume of 0.9% saline solution, centrifuge, and discard the supernatant. Repeat this wash step twice.

  • Store the packed RBCs at -80°C until analysis.

B. Fatty Acid Methyl Ester (FAME) Preparation:

  • To a known quantity of packed RBCs, add an internal standard (e.g., C17:0 or a deuterated analog of cVA).

  • Add a solution of 2:1 (v/v) chloroform:methanol (B129727) to extract total lipids. Vortex thoroughly.

  • Add 0.2 volumes of 0.9% saline, vortex, and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 14% boron trifluoride in methanol and heat at 100°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

  • After cooling, add hexane (B92381) and water to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject the FAME extract onto a GC-MS system equipped with a polar capillary column (e.g., SP-2560 or equivalent).

  • Use a temperature gradient program to separate the FAMEs based on their chain length, degree of unsaturation, and double bond position.

  • Identify this compound methyl ester by its retention time compared to a known standard and its characteristic mass spectrum.

  • Quantify the amount of this compound relative to the internal standard.

In Vitro Glucose Uptake Assay in Adipocytes

This protocol describes how to assess the effect of this compound on glucose uptake in a common adipocyte cell line, 3T3-L1.

A. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

  • To induce differentiation, grow cells to confluence and then treat with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for 2-3 days.

  • Maintain the cells in DMEM with 10% FBS and insulin for another 2-3 days.

  • For the remainder of the culture period, maintain the cells in DMEM with 10% FBS, replacing the medium every 2-3 days. Mature adipocytes should be visible by day 8-10.

B. This compound Treatment and Glucose Uptake Assay:

  • Seed mature 3T3-L1 adipocytes in a 96-well plate.

  • Serum-starve the cells for 2-4 hours in serum-free DMEM.

  • Treat the cells with various concentrations of this compound (solubilized with BSA) or a vehicle control for a predetermined time (e.g., 24 hours).

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to a final concentration of 50-100 µM and incubate for 30-60 minutes.

  • Terminate the assay by washing the cells with ice-cold KRH buffer.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). Increased fluorescence indicates higher glucose uptake.

Signaling Pathways and Biological Workflows

Biosynthesis of this compound

This compound is endogenously synthesized from palmitoleic acid through the action of fatty acid elongase enzymes.

G Palmitic_acid Palmitic Acid (16:0) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) Palmitic_acid->SCD1 Palmitoleic_acid Palmitoleic Acid (16:1n-7) SCD1->Palmitoleic_acid ELOVL Elongase (e.g., ELOVL5/6) Palmitoleic_acid->ELOVL cis_Vaccenic_acid This compound (18:1n-7) ELOVL->cis_Vaccenic_acid

Biosynthesis of cis-Vaccenic Acid.
Cellular Uptake and Metabolism of this compound

Once in circulation, this compound is taken up by cells and can be metabolized into other fatty acids or incorporated into complex lipids.

G cVA_circ Circulating This compound Transport Fatty Acid Transporters (e.g., CD36, FATP) cVA_circ->Transport cVA_cell Intracellular This compound Transport->cVA_cell Acyl_CoA_synthetase Acyl-CoA Synthetase cVA_cell->Acyl_CoA_synthetase cVA_CoA cis-Vaccenyl-CoA Acyl_CoA_synthetase->cVA_CoA Desaturase Δ9-Desaturase cVA_CoA->Desaturase Incorporation Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) cVA_CoA->Incorporation CLA Conjugated Linoleic Acid (cis-9, trans-11) Desaturase->CLA

Cellular uptake and metabolism of cVA.
Potential Signaling Mechanisms of this compound

Evidence suggests that this compound and its precursors may exert their metabolic effects through the modulation of key signaling pathways, including the mTORC2-Akt-FoxO1 and PPAR pathways.

1. mTORC2-Akt-FoxO1 Pathway:

Studies on palmitoleic acid, the precursor to cVA, have shown that it can induce the expression of Rictor, a key component of the mTORC2 complex. This leads to the activation of Akt, which in turn phosphorylates and inactivates the transcription factor FoxO1, a key regulator of gluconeogenesis.

G cVA This compound (or its precursor) mTORC2 mTORC2 (contains Rictor) cVA->mTORC2 Induces Rictor Akt Akt mTORC2->Akt Phosphorylates (activates) FoxO1_active Active FoxO1 (nuclear) Akt->FoxO1_active Phosphorylates (inactivates) FoxO1_inactive Inactive FoxO1 (cytoplasmic) FoxO1_active->FoxO1_inactive Gluconeogenesis Gluconeogenic Gene Expression FoxO1_active->Gluconeogenesis Promotes

Proposed mTORC2-Akt-FoxO1 signaling.

2. Peroxisome Proliferator-Activated Receptor (PPAR) Activation:

Vaccenic acid has been shown to act as a partial agonist for PPAR-α and PPAR-γ, which are nuclear receptors that play critical roles in lipid and glucose metabolism.

G VA Vaccenic Acid PPARa PPAR-α VA->PPARa Binds and partially activates PPARg PPAR-γ VA->PPARg Binds and partially activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (in target genes) RXR->PPRE Binds to Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides PPRE->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake PPRE->Glucose_Homeostasis

PPAR activation by Vaccenic Acid.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising biomarker for metabolic health. Higher circulating levels of cVA are consistently associated with improved insulin sensitivity and a lower risk of cardiovascular events. The detailed experimental protocols and an understanding of the potential underlying signaling pathways provide a solid foundation for further research in this area.

Future studies should focus on:

  • Prospective Cohort Studies: To further establish the predictive value of cVA for the development of metabolic diseases in diverse populations.

  • Mechanistic Studies: To elucidate the precise molecular mechanisms by which cVA exerts its beneficial effects, including its direct interactions with signaling molecules and its influence on gene expression.

  • Intervention Studies: To determine whether dietary interventions aimed at increasing circulating cVA levels can improve metabolic outcomes.

The continued investigation of this compound holds significant promise for advancing our understanding of metabolic diseases and for the development of novel diagnostic and therapeutic strategies.

References

An In-depth Technical Guide on the Enzymatic Conversion of Palmitoleic Acid to cis-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of palmitoleic acid (16:1n-7) to cis-vaccenic acid (18:1n-7) represents a critical step in the biosynthesis of monounsaturated fatty acids. This process, primarily mediated by the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes, particularly ELOVL5 and ELOVL6, is integral to maintaining cellular lipid homeostasis. Dysregulation of this pathway has been implicated in various metabolic diseases, making it a focal point for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic machinery, detailed experimental protocols for studying this conversion, a summary of available quantitative data, and a visualization of the associated metabolic and signaling pathways.

Introduction

Palmitoleic acid, a C16 monounsaturated omega-7 fatty acid, is a product of de novo lipogenesis and desaturation of palmitic acid.[1] Its elongation by two carbons results in the formation of this compound, a C18 monounsaturated omega-7 fatty acid. This conversion is a key reaction within the microsomal fatty acid elongation system, a four-step process occurring in the endoplasmic reticulum. The enzymes responsible for the initial and rate-limiting condensation step are the ELOVL elongases.[2][3] Understanding the specifics of this enzymatic conversion is crucial for developing novel therapeutic strategies for metabolic disorders such as insulin (B600854) resistance and nonalcoholic fatty liver disease.[4]

The Enzymatic Machinery: ELOVL5 and ELOVL6

The conversion of palmitoleoyl-CoA to 3-oxo-cis-vaccenoyl-CoA, the first step in the elongation cycle, is catalyzed by specific ELOVL enzymes. Both ELOVL5 and ELOVL6 have been shown to elongate C16 saturated and monounsaturated fatty acids.[5][6]

  • ELOVL6: This enzyme exhibits high activity towards C16:0 acyl-CoA and is considered a key player in the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons.[5][7][8] Studies in Elovl6 knockout mice have shown an accumulation of palmitoleic acid and a reduction in this compound, although some residual elongation activity suggests the involvement of other elongases.[9]

  • ELOVL5: While also capable of elongating monounsaturated fatty acids, ELOVL5 has a broader substrate specificity that includes polyunsaturated fatty acids.[3][6][10] It plays a significant role in the synthesis of longer-chain fatty acids and their derivatives.

The overall microsomal fatty acid elongation is a four-step cyclical process involving the following reactions:

  • Condensation: Catalyzed by an ELOVL enzyme.

  • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase (KAR).

  • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TER).

This cycle utilizes malonyl-CoA as the two-carbon donor and NADPH as the reducing agent.[2]

Quantitative Data on Elongase Activity

While specific kinetic parameters for the conversion of palmitoleic acid by purified ELOVL5 and ELOVL6 are not extensively documented, data for related substrates provide valuable insights into their enzymatic activity.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)kcat (s⁻¹)Source(s)
ELOVL6 Palmitoyl-CoA (C16:0-CoA)5.3780Not Reported[11][12]
Malonyl-CoA23.51080Not Reported[11][12]
ELOVL5 γ-Linolenoyl-CoA (C18:3n-6-CoA)Not ReportedNot ReportedNot Reported[3]
Arachidonoyl-CoA (C20:4n-6-CoA)Not ReportedNot ReportedNot Reported[10]

Note: The provided Vmax values for ELOVL6 were calculated from pmol/min/µg protein, assuming a molecular weight of approximately 31 kDa. Specific kinetic data for palmitoleoyl-CoA as a substrate for ELOVL5 and ELOVL6 are areas for further research.

Experimental Protocols

In Vitro Fatty Acid Elongase Assay Using Microsomes

This protocol is adapted from established methods for measuring fatty acid elongase activity in microsomal preparations.[2]

4.1.1. Preparation of Microsomes:

  • Homogenize fresh or frozen liver tissue in a buffer containing 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), and protease inhibitors.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2) and determine the protein concentration.

4.1.2. Elongase Assay:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 6.5)

    • 1 mM NADPH

    • 60 µM Malonyl-CoA (containing [¹⁴C]malonyl-CoA as a tracer)[13][14][15]

    • 20 µM Palmitoleoyl-CoA

    • 50-100 µg of microsomal protein

  • Incubate the reaction mixture at 37°C for 20-30 minutes.

  • Stop the reaction by adding a strong base (e.g., 2.5 M KOH) and saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the reaction mixture with a strong acid (e.g., 5 M HCl).

  • Extract the fatty acids with hexane.

  • Analyze the radiolabeled fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.

Analysis of Fatty Acid Elongation in Cultured Cells

This protocol describes the use of stable isotope-labeled palmitoleic acid to trace its conversion to this compound in cultured cells.

4.2.1. Cell Culture and Labeling:

  • Culture cells (e.g., hepatocytes, adipocytes) to 70-80% confluency.

  • Prepare a labeling medium containing [¹³C]-palmitoleic acid complexed to fatty acid-free bovine serum albumin (BSA).

  • Incubate the cells with the labeling medium for various time points (e.g., 0, 4, 8, 24 hours).

4.2.2. Lipid Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract total lipids using a modified Bligh-Dyer or Folch method with a chloroform:methanol solvent system.[16][17][18]

  • Dry the lipid extract under a stream of nitrogen.

4.2.3. Fatty Acid Analysis by GC-MS:

  • Derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.[19][20]

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).[18][19][20]

  • Monitor for the mass shift corresponding to the incorporation of the stable isotope to quantify the conversion of labeled palmitoleic acid to labeled this compound.

Visualization of Pathways

Microsomal Fatty Acid Elongation Pathway

The following diagram illustrates the four-step cyclical process of fatty acid elongation in the endoplasmic reticulum.

FattyAcidElongation cluster_elongation_cycle Microsomal Fatty Acid Elongation Cycle Palmitoleoyl_CoA Palmitoleoyl-CoA (16:1n-7) Ketoacyl_CoA 3-Oxo-cis-vaccenoyl-CoA Palmitoleoyl_CoA->Ketoacyl_CoA ELOVL5/6 (Condensation) CO2_CoA CO2 + CoA Hydroxyacyl_CoA 3-Hydroxy-cis-vaccenoyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) NADP1 NADP+ Enoyl_CoA trans-2,3-Octadecenoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HACD (Dehydration) H2O H2O Vaccenoyl_CoA cis-Vaccenoyl-CoA (18:1n-7) Enoyl_CoA->Vaccenoyl_CoA TER (Reduction) NADP2 NADP+ Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA CO2_CoA->Ketoacyl_CoA NADPH_H NADPH + H+ NADPH_H->Hydroxyacyl_CoA NADPH_H->Vaccenoyl_CoA NADP1->Hydroxyacyl_CoA H2O->Enoyl_CoA NADP2->Vaccenoyl_CoA

Caption: Microsomal fatty acid elongation cycle.[21][22][23]

Transcriptional Regulation of ELOVL5 and ELOVL6

The expression of ELOVL5 and ELOVL6 genes is tightly regulated by a network of transcription factors that respond to nutritional and hormonal signals.

TranscriptionalRegulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SREBP1c SREBP-1c ELOVL5_gene ELOVL5 Gene SREBP1c->ELOVL5_gene + ELOVL6_gene ELOVL6 Gene SREBP1c->ELOVL6_gene + LXR LXR LXR->SREBP1c + ChREBP ChREBP ChREBP->ELOVL6_gene + PPARa PPARα PPARa->ELOVL5_gene + ELOVL5_protein ELOVL5 Protein ELOVL5_gene->ELOVL5_protein Transcription & Translation ELOVL6_protein ELOVL6 Protein ELOVL6_gene->ELOVL6_protein Transcription & Translation Insulin Insulin Insulin->SREBP1c + Glucose Glucose Glucose->ChREBP + Oxysterols Oxysterols Oxysterols->LXR + FattyAcids Fatty Acids FattyAcids->PPARa + PUFA PUFAs PUFA->SREBP1c -

Caption: Key transcriptional regulators of ELOVL5 and ELOVL6.[1][12][16][24][25][26][27]

Conclusion

The enzymatic conversion of palmitoleic acid to this compound, orchestrated by ELOVL5 and ELOVL6, is a fundamental process in lipid metabolism. The intricate transcriptional regulation of these elongases highlights the complex interplay between diet, hormones, and cellular lipid composition. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate this pathway. A deeper understanding of the kinetic properties and regulatory mechanisms of these enzymes will be instrumental in the development of targeted therapies for a range of metabolic disorders.

References

Exploratory Data on cis-Vaccenic Acid and Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of exploratory research into vaccenic acid and its interaction with the gut microbiota and host physiology. A critical distinction is made between the two primary isomers: cis-vaccenic acid, primarily found in plant-based sources like sea buckthorn oil, and trans-vaccenic acid, the predominant isomer in ruminant-derived products. While direct research on the gut microbiota's interaction with this compound is nascent, this document synthesizes findings from studies on sea buckthorn oil. The majority of available data pertains to trans-vaccenic acid, and its effects on microbial metabolism, host inflammatory pathways, and metabolic regulation are detailed extensively. This guide presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of key biological pathways and workflows to support future research and development in this area.

Introduction: The Isomers of Vaccenic Acid

Vaccenic acid (18:1 n-7) is a monounsaturated fatty acid that exists in two main stereoisomeric forms, distinguished by the configuration of the double bond at the 11th carbon.

  • trans-Vaccenic Acid (TVA): Its IUPAC name is (11E)-11-octadecenoic acid. TVA is the most abundant naturally occurring trans fatty acid, produced by microbial biohydrogenation of polyunsaturated fatty acids in the rumen of animals like cattle and sheep. Consequently, it is the primary vaccenic acid isomer found in dairy products and beef fat. A significant body of research has focused on TVA due to its prevalence in the human diet and its potential health effects, which appear to differ from those of industrially produced trans fats.

  • This compound (c-VA): Its IUPAC name is (11Z)-11-octadecenoic acid. This isomer is less common in the Western diet but is notably present in certain plant-based oils, particularly sea buckthorn (Hippophae rhamnoides) oil. Research specifically isolating the effects of this compound on the gut microbiota is limited. Therefore, current understanding is largely inferred from studies using sea buckthorn oil, which contains a complex mixture of fatty acids and other bioactive compounds.

This document will first explore the data related to this compound via its primary source and then delve into the more extensive research available for trans-vaccenic acid, maintaining a clear distinction between the two isomers throughout.

Exploratory Data on this compound (from Sea Buckthorn Oil) and Gut Health

Direct studies on the interaction between purified this compound and the gut microbiota are not widely available. However, research on sea buckthorn seed oil (SBSO), a significant source of c-VA, provides initial insights. A study using hypercholesterolemic hamsters demonstrated that dietary supplementation with SBSO can modulate gut microbiota and improve metabolic parameters.

Quantitative Data: Effects of Sea Buckthorn Seed Oil (SBSO) in Hypercholesterolemic Hamsters

The following table summarizes the key quantitative findings from a study where hamsters on a high-cholesterol diet (HCD) were supplemented with SBSO. The experimental groups involved replacing 50% (SL) or 100% (SH) of the lard in the HCD with SBSO.

ParameterHigh-Cholesterol Diet (HCD) ControlHCD + 50% SBSO (SL)HCD + 100% SBSO (SH)Finding
Blood Total Cholesterol Baseline↓ 20%↓ 22%Significant reduction in plasma cholesterol.
Fecal Neutral Sterols BaselineIncreased intestinal cholesterol excretion.
Cecal Short-Chain Fatty Acids (SCFAs) BaselineIncreased production of beneficial microbial metabolites.
Relative Abundance of Gut Microbiota
Bacteroidales_S24-7_groupBaselineFavorable modulation of gut bacteria.
RuminococcaceaeBaselineFavorable modulation of gut bacteria.
EubacteriaceaeBaselineFavorable modulation of gut bacteria.
Table 1: Summary of metabolic and gut microbiota changes in hamsters fed sea buckthorn seed oil.

These findings suggest that a diet rich in SBSO, containing this compound among other fatty acids, can beneficially impact the gut microbiome, leading to increased SCFA production and improved cholesterol metabolism.

Exploratory Data on trans-Vaccenic Acid and Gut Microbiota

The interaction between trans-vaccenic acid and the gut ecosystem has been more thoroughly investigated, revealing a bidirectional relationship where gut microbes can produce TVA and TVA, in turn, modulates host inflammatory and metabolic pathways.

Microbial Production of trans-Vaccenic Acid in the Gut

The human gut microbiota can synthesize TVA from dietary linoleic acid (LA), an omega-6 polyunsaturated fatty acid. This biohydrogenation pathway is similar to that occurring in the rumen. Several bacterial species isolated from the human gut have been identified as key players in this conversion.

Bacterial SpeciesPrecursorPrimary Product(s)Reference
Roseburia spp.Linoleic Acid (cis-9, cis-12-18:2)trans-Vaccenic Acid (trans-11-18:1)
Butyrivibrio fibrisolvensLinoleic Acidtrans-Vaccenic Acid (via CLA intermediate)
Bifidobacterium breveLinoleic Acidcis-9, trans-11 CLA (a precursor to TVA)
Table 2: Gut bacterial species involved in the metabolism of linoleic acid to trans-vaccenic acid and related compounds.
Quantitative Data: Effects of trans-Vaccenic Acid on Host Physiology

Dietary TVA has been shown to exert direct biological effects within the host, particularly in the intestine. Studies using animal models have quantified its impact on inflammatory signaling and metabolic markers.

In a study using the JCR:LA-cp rat model of metabolic syndrome, dietary supplementation with TVA led to significant changes in the endocannabinoid system and a reduction in inflammatory markers in the jejunum.

Parameter (Jejunum)Control Diet1% TVA DietP-ValueFinding
Anandamide (AEA) Baseline↑ 3.8-fold< 0.05Increase in an anti-inflammatory endocannabinoid.
Oleoylethanolamide (OEA) Baseline↑ 1.7-fold< 0.05Increase in a PPARα-activating signaling molecule.
Palmitoylethanolamide (PEA) Baseline↑ 1.9-fold< 0.01Increase in an anti-inflammatory signaling molecule.
Fatty Acid Amide Hydrolase (FAAH) Protein Abundance Baseline< 0.05Reduction in the enzyme that degrades AEA, OEA, and PEA.
TNFα mRNA Expression Baseline< 0.05Downregulation of a key pro-inflammatory cytokine.
Interleukin 1β (IL-1β) mRNA Expression Baseline< 0.05Downregulation of a pro-inflammatory cytokine.
Table 3: Effects of dietary trans-vaccenic acid on intestinal inflammatory and endocannabinoid markers in JCR:LA-cp rats.

A study in pigs fed a high-fat, high-carbohydrate (HFHC) "Western" diet demonstrated that enrichment of the diet with high levels of TVA could prevent adverse shifts in the gut microbiota.

ParameterHFHC Diet (Low VA)HFHC Diet (High VA)Finding
Microbial Beta Diversity Shift from ControlNo significant shift from ControlHigh VA diet protected against HFHC-induced changes in overall microbial community structure.
Plasma HDL Cholesterol Baseline↑ 28% (p < 0.05)Improvement in lipid profile.
Postprandial Plasma Triglycerides (TG) Baseline↓ (p < 0.05)Attenuation of post-meal lipid spike.
Table 4: Protective effects of a high trans-vaccenic acid diet on gut microbiota and metabolic parameters in pigs on a HFHC diet.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions between vaccenic acid, gut microbiota, and host cells is crucial for understanding the underlying mechanisms.

Signaling Pathway Diagrams

Caption: Metabolism of Linoleic Acid by Gut Microbiota.

Caption: TVA Anti-Inflammatory Action in Intestinal Cells.

Caption: Proposed PPAR Signaling by TVA in Intestinal Cells.

Experimental Workflow Diagram

Caption: General Workflow for VA-Gut Microbiota Studies.

Detailed Experimental Protocols

This section outlines the common methodologies employed in the studies of vaccenic acid and its effects on gut microbiota and host metabolism.

Animal Models and Housing
  • Models: Studies have utilized various animal models to investigate dyslipidemia and metabolic syndrome, including JCR:LA-cp rats (leptin receptor deficient), low-birth-weight pigs, and hypercholesterolemic hamsters.

  • Acclimatization: Animals are typically acclimatized for 1-2 weeks upon arrival.

  • Housing: Animals are housed in controlled environments with a standard 12-hour light/dark cycle and ad libitum access to food and water unless otherwise specified for a particular experiment.

Dietary Intervention
  • Control Diets: Control diets are formulated to be isocaloric with the experimental diets. High-fat or "Western" style control diets often contain a high percentage of fat (e.g., 15-20% w/w) and cholesterol (e.g., 0.1-1% w/w).

  • Experimental Diets: trans-Vaccenic acid is typically supplemented at around 1% (w/w) of the total diet, replacing an equivalent amount of another fatty acid like oleic acid to maintain caloric and macronutrient balance. For studies with sea buckthorn oil, the oil is used to replace a portion or all of the primary fat source (e.g., lard) in the control diet.

  • Duration: Feeding trials typically last for several weeks (e.g., 7-8 weeks) to allow for significant physiological and microbial shifts to occur.

Gut Microbiota Analysis (16S rRNA Sequencing)
  • Sample Collection: Fecal or cecal samples are collected at the end of the study period and immediately snap-frozen at -80°C.

  • DNA Extraction: Microbial DNA is extracted from samples using commercially available kits designed for stool or soil, which often include a bead-beating step for mechanical lysis of bacterial cells.

  • PCR Amplification: The hypervariable region (commonly V4) of the 16S rRNA gene is amplified using specific primers (e.g., F515/R806).

  • Sequencing: Amplicon libraries are sequenced on a high-throughput platform, such as the Illumina MiSeq.

  • Bioinformatic Analysis: Raw sequence data is processed using pipelines like QIIME 2 or DADA2. This involves quality filtering, denoising, merging of reads, and assigning taxonomy. Analysis includes calculating alpha diversity (within-sample richness) and beta diversity (between-sample compositional differences) and identifying differentially abundant taxa.

Fatty Acid and Metabolite Analysis (GC-MS)
  • Sample Preparation: Lipids are extracted from plasma, tissues, or fecal material using a solvent extraction method (e.g., Folch or Bligh-Dyer). For Short-Chain Fatty Acids (SCFAs), a separate extraction protocol, often involving acidification and an organic solvent, is used.

  • Derivatization: Fatty acids are often converted to fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography.

  • GC-MS Analysis: Samples are injected into a gas chromatograph (GC) equipped with a suitable capillary column to separate the fatty acids. The separated compounds then enter a mass spectrometer (MS), which fragments and detects them.

  • Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of a known concentration of an internal standard.

Conclusion and Future Directions

The exploratory data on vaccenic acid reveals a complex and promising area of research. While the direct effects of this compound require more targeted investigation, preliminary studies using its primary source, sea buckthorn oil, suggest beneficial modulation of the gut microbiota and lipid metabolism.

The research on trans-vaccenic acid is more mature, establishing it as both a product of and a modulator of the gut ecosystem. Key findings indicate that TVA, produced by gut bacteria from dietary linoleic acid, can exert anti-inflammatory effects in the intestine, potentially through the endocannabinoid and PPAR signaling pathways. Furthermore, dietary TVA can protect against dysbiotic shifts in the gut microbiota induced by unhealthy diets.

For drug development professionals and scientists, the following areas warrant further investigation:

  • Direct Effects of this compound: Studies using purified c-VA are needed to decouple its specific effects from other compounds in sea buckthorn oil and to directly compare its bioactivity to TVA.

  • Mechanism of Action: Further elucidation of the molecular mechanisms, including receptor binding affinities (e.g., PPARs) and downstream signaling cascades for both isomers, is critical.

  • Human Trials: The majority of the mechanistic data comes from animal models. Well-controlled human clinical trials are necessary to translate these findings and determine the efficacy and safety of vaccenic acid supplementation for improving gut health and metabolic outcomes.

  • Microbial Engineering: Identifying the specific enzymes and pathways in gut bacteria responsible for TVA production could open avenues for probiotic or prebiotic strategies to enhance its endogenous synthesis.

An In-depth Technical Guide to the Core Chemical and Physical Properties of cis-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid, an omega-7 monounsaturated fatty acid, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. As a key dietary fatty acid and an endogenous metabolite, understanding its fundamental chemical and physical properties is paramount for researchers in fields ranging from biochemistry and nutrition to drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its known signaling pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Chemical Properties of this compound
PropertyValue
IUPAC Name (Z)-11-Octadecenoic acid[1]
Synonyms cis-11-Octadecenoic acid, Asclepic acid[2][3][4]
CAS Number 506-17-2[1][2][3][4][5]
Molecular Formula C₁₈H₃₄O₂[1][2][3][4][5]
Molecular Weight 282.46 g/mol [1][3][5][6]
SMILES CCCCCCC=CCCCCCCCC(=O)O
InChI InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-
pKa (Predicted) 4.78 ± 0.10[1]
Table 2: Physical Properties of this compound
PropertyValue
Physical State Oil/Liquid at room temperature[7]
Melting Point 14-15 °C[1][8][9]
Boiling Point 150 °C at 0.03 mmHg[1][10][11]
Density 0.887 g/mL at 25 °C[10]
Refractive Index n20/D 1.459[1]
Solubility Soluble in ethanol, chloroform, and methanol.[1] Insoluble in water.[12]
Vapor Pressure 1.87E-07 mmHg at 25°C[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of fatty acids like this compound.

Determination of Melting Point (Capillary Tube Method)

The melting point of this compound, which is a solid at lower temperatures, can be determined using the capillary tube method.

Principle: A small, solidified sample in a capillary tube is heated at a controlled rate. The temperature at which the solid phase transitions to a liquid is observed and recorded as the melting point.

Procedure:

  • A small amount of liquid this compound is drawn into a capillary tube.

  • The sample is solidified by cooling.

  • The capillary tube is attached to a thermometer and placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.[10][13]

Determination of Boiling Point (Vacuum Distillation)

Due to the high molecular weight and potential for decomposition at atmospheric pressure, the boiling point of this compound is determined under vacuum.

Principle: By reducing the pressure, the temperature required to induce boiling is lowered, preventing thermal degradation of the compound.

Procedure:

  • A sample of this compound is placed in a distillation flask suitable for vacuum distillation.

  • The apparatus is connected to a vacuum pump, and the pressure is reduced to a stable, known value (e.g., 0.03 mmHg).

  • The sample is heated gradually.

  • The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.[14][15]

Determination of Solubility

The solubility of this compound in various solvents is determined by direct observation or turbidimetric methods.

Principle: A known amount of the fatty acid is added to a specific volume of a solvent, and the mixture is observed for dissolution. For sparingly soluble substances, changes in turbidity can indicate the solubility limit.

Procedure:

  • Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, ethanol, chloroform). The mixture is agitated, and the solubility is observed.[12]

  • Quantitative Assessment (Turbidimetry):

    • A series of solutions with increasing concentrations of this compound in the solvent are prepared.

    • The turbidity of each solution is measured using a nephelometer or turbidimeter.

    • The concentration at which a significant increase in turbidity is observed indicates the solubility limit.[11][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Principle: The magnetic properties of atomic nuclei are used to obtain information about the structure and chemical environment of the atoms in a molecule.

Procedure:

  • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • The NMR spectrum is acquired using a high-resolution NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure, including the position and cis configuration of the double bond.[2][7][17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing information about the molecular weight and structure.

Procedure:

  • A dilute solution of this compound is introduced into the mass spectrometer.

  • The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

  • For detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of selected ions.[6][18][19][20]

Signaling Pathways and Logical Relationships

This compound is involved in several key cellular signaling pathways, influencing processes such as gene expression, cell differentiation, and metabolism.

cis_Vaccenic_Acid_Signaling cVA This compound PPARs PPARα / PPARγ cVA->PPARs activates Globin γ-Globin Gene Expression cVA->Globin upregulates CellViability Cancer Cell Viability cVA->CellViability promotes Differentiation Erythroid Progenitor Cell Differentiation cVA->Differentiation induces SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SCD1->cVA synthesis LipidMetabolism Lipid Metabolism Regulation PPARs->LipidMetabolism regulates

Figure 1: Key signaling interactions of this compound.

This compound is synthesized from saturated fatty acids by the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[4][5] It has been shown to act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are key regulators of lipid metabolism.[21][22] Furthermore, studies have demonstrated that this compound can induce the differentiation of erythroid progenitor cells and upregulate γ-globin gene expression.[1][8] In the context of cancer, this compound has been identified as a factor that can promote the viability of certain cancer cells.[4][5]

Experimental_Workflow_Fatty_Acid_Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR Data Data Analysis GCMS->Data NMR->Data Quantification Quantification & Identification Data->Quantification

Figure 2: General experimental workflow for fatty acid analysis.

The analysis of this compound from biological matrices typically involves a multi-step process. First, total lipids are extracted from the sample. For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids are often derivatized, for example, to fatty acid methyl esters (FAMEs), to increase their volatility. The sample is then analyzed by GC-MS for separation and identification or by NMR for structural confirmation. The final step involves data analysis to quantify the amount of this compound and identify other fatty acids present in the sample.[23][24]

References

Methodological & Application

Application Note: Quantification of cis-Vaccenic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Vaccenic acid (cVA) is an omega-7 monounsaturated fatty acid present in human plasma and is associated with various physiological and pathological processes. Accurate and precise quantification of cVA in plasma is crucial for clinical research and drug development to understand its role as a biomarker and its modulation by therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of fatty acids due to its high sensitivity, selectivity, and resolution.[1] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor chromatographic performance.[1][2] To overcome these limitations, a derivatization step is necessary to convert the fatty acids into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs).[1][2]

This application note provides a detailed protocol for the quantification of this compound in human plasma using GC-MS. The method involves lipid extraction, derivatization to FAMEs, and subsequent analysis by GC-MS.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection (e.g., 100 µL) add_is Addition of Internal Standard (e.g., C17:0) plasma_sample->add_is extraction Lipid Extraction (e.g., Chloroform:Methanol) add_is->extraction drying Drying of Organic Extract extraction->drying derivatization Derivatization to FAMEs (e.g., BF3-Methanol) drying->derivatization fame_extraction FAMEs Extraction (e.g., Hexane) derivatization->fame_extraction injection GC Injection fame_extraction->injection separation Chromatographic Separation (Polar Column) injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in human plasma from various studies.

ParameterValueMatrixMethodReference
Mean Concentration (Cases)1.39 ± 0.23 % of total fatty acidsPlasma PhospholipidsGC-MS[3]
Mean Concentration (Controls)1.42 ± 0.21 % of total fatty acidsPlasma PhospholipidsGC-MS[3]
Optimal Range50 - 250 nmol/mLSerum/PlasmaNot Specified[4]
Median Concentration (Controls)1.69% (IQR: 1.47%-2.00%) of total fatty acidsRed Blood Cell MembraneGC-MS[5]
Median Total TFA Concentration17.7 µMPlasmaID-GC-NCI-MS[6]

Note: TFA refers to trans fatty acids, which includes the trans-isomer of vaccenic acid.

Detailed Experimental Protocol

This protocol details the steps for the extraction, derivatization, and GC-MS analysis of this compound in human plasma.

Materials and Reagents
  • Human plasma (collected in EDTA or heparin tubes)

  • This compound standard (Sigma-Aldrich or equivalent)

  • Heptadecanoic acid (C17:0) internal standard (IS)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14%)[2]

  • Sodium chloride (NaCl) solution (saturated)

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined screw caps

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity. Aliquot 100 µL of plasma into a clean glass tube.[1]

  • Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., heptadecanoic acid, C17:0) to each plasma sample. The IS concentration should be chosen to be within the linear range of the assay.

  • Lipid Extraction:

    • Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.[1]

    • Vortex vigorously for 2 minutes.[1]

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.[1]

    • Carefully transfer the lower organic layer to a new clean glass tube.[1]

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a heating block set to a low temperature (e.g., 37 °C).[7]

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reagent Addition: To the dried lipid extract, add 1 mL of 12-14% BF3-methanol reagent.[1]

  • Reaction: Tightly cap the tube, vortex briefly, and heat at 60°C for 10-60 minutes in a heating block or water bath.[2] The optimal time should be determined empirically.

  • Stopping the Reaction: Cool the tubes to room temperature. Add 1 mL of saturated NaCl solution to stop the reaction.

  • FAMEs Extraction:

    • Add 1 mL of hexane to the tube and vortex for 1 minute to extract the FAMEs.

    • Centrifuge at 1500 x g for 5-10 minutes to separate the phases.[2]

    • Carefully transfer the upper hexane layer containing the FAMEs to a new clean glass tube.

    • Repeat the hexane extraction once more and combine the hexane layers.

  • Drying and Reconstitution: Dry the combined hexane extracts over anhydrous sodium sulfate. Transfer the dried extract to a GC autosampler vial. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.

GC Parameter Condition
Column SP-2560 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 10:1)
Carrier Gas Helium or Hydrogen at a constant flow rate
Oven Temperature Program Initial temperature of 100°C, hold for 4 min, ramp to 240°C at 3°C/min, and hold for 15 min.
MS Parameter Condition
Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Based on the mass spectrum of this compound methyl ester (e.g., m/z 296 for the molecular ion, and other characteristic fragment ions).
Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of this compound at different concentrations in a suitable solvent (e.g., hexane). Spike each standard with the same amount of internal standard as the plasma samples.

  • Derivatization of Standards: Derivatize the calibration standards using the same procedure as the plasma samples.

  • Analysis of Standards: Analyze the derivatized calibration standards by GC-MS using the same method as for the samples.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the this compound standards.

  • Quantification: Determine the concentration of this compound in the plasma samples by interpolating the peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

The quantification of this compound is a critical step in understanding its role in various biological pathways. The diagram below illustrates the logical relationship between the analytical process and its application in research.

signaling_pathway cluster_analytical Analytical Quantification cluster_research Research Application plasma_cva This compound in Plasma gcms_quant GC-MS Quantification (as described in protocol) plasma_cva->gcms_quant cva_level Plasma cVA Level (Quantitative Data) gcms_quant->cva_level disease_state Disease State (e.g., Cardiometabolic Disease) cva_level->disease_state Correlates with biomarker Biomarker Discovery and Validation cva_level->biomarker Serves as drug_dev Drug Development (Target Engagement) cva_level->drug_dev Monitors pathway Cellular Signaling Pathways disease_state->pathway Impacts drug_dev->pathway Modulates

Caption: Application of this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using GC-MS. The described method, involving lipid extraction, derivatization to FAMEs, and GC-MS analysis, is robust and reliable for obtaining accurate quantitative data. This methodology is suitable for researchers, scientists, and drug development professionals investigating the role of this compound in health and disease. Adherence to good laboratory practices, including proper validation of the method, is essential for obtaining high-quality data.

References

Application Note & Protocol: Extraction and Quantification of cis-Vaccenic Acid from Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Vaccenic acid (cVA), an omega-7 monounsaturated fatty acid, is a significant component of the fatty acid profile in adipose tissue. As a key dietary fatty acid and a product of endogenous lipogenesis, cVA plays a role in various physiological processes. It serves as a precursor for the synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid, CLA), a bioactive fatty acid with numerous reported health benefits.[1][2][3][4] Furthermore, this compound itself exhibits biological activities, including the modulation of inflammatory responses and lipid metabolism, partly through its action as a partial agonist of peroxisome proliferator-activated receptors (PPARs).[5][6] Accurate quantification of cVA in adipose tissue is crucial for understanding its role in metabolic health and disease. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from adipose tissue samples.

Data Presentation

Table 1: Typical Fatty Acid Composition of Human Subcutaneous Adipose Tissue

Fatty AcidAbbreviationMean Percentage (%)
Myristic Acid14:03.0
Palmitic Acid16:022.0
Palmitoleic Acid16:1n-77.0
Stearic Acid18:05.0
Oleic Acid18:1n-945.0
This compound 18:1n-7 3.0
Linoleic Acid18:2n-612.0
alpha-Linolenic Acid18:3n-31.0
Other Fatty Acids2.0

Note: Values are approximate and can vary based on diet, age, and metabolic status.

Table 2: Comparison of Lipid Extraction Methods for Adipose Tissue

MethodPrincipleAdvantagesDisadvantages
Folch et al. Liquid-liquid extraction with chloroform/methanol/water.High recovery of total lipids, well-established.Use of chlorinated solvents, can be time-consuming.
Bligh & Dyer A modified, less solvent-intensive version of the Folch method.Reduced solvent volume, suitable for samples with high water content.Still uses chlorinated solvents.
MTBE Method Extraction with methyl-tert-butyl ether/methanol/water.Cleaner phase separation, non-chlorinated solvent for the lower phase.MTBE is volatile and flammable.
Hexane (B92381)/Isopropanol Extraction with a mixture of hexane and isopropanol.Less toxic than chloroform, good for neutral lipids.May be less efficient for polar lipids.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Adipose Tissue (Modified Folch Method)

This protocol is a widely adopted method for the efficient extraction of total lipids from adipose tissue.

Materials and Reagents:

  • Adipose tissue (~100 mg)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or ultrapure water)

  • Butylated hydroxytoluene (BHT) (as an antioxidant)

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of frozen adipose tissue. Perform all subsequent steps on ice to minimize lipid degradation.

  • Homogenization: Place the tissue in a glass centrifuge tube. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT. Homogenize the tissue until a uniform suspension is achieved.

  • Lipid Extraction: Vortex the homogenate for 2 minutes. Add another 2 mL of the chloroform:methanol solution and vortex for an additional 2 minutes.

  • Phase Separation: Add 0.8 mL of 0.9% NaCl solution to the tube. Vortex for 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the upper aqueous phase or the protein interface.

  • Solvent Evaporation: Dry the extracted lipid fraction under a gentle stream of nitrogen gas at room temperature.

  • Storage: Once the solvent has completely evaporated, the lipid extract can be stored at -80°C until derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of fatty acids in the lipid extract to their corresponding methyl esters, which are volatile and suitable for Gas Chromatography (GC) analysis.

Materials and Reagents:

  • Dried lipid extract from Protocol 1

  • 0.5 M Methanolic Sodium Hydroxide (NaOH in Methanol)

  • 14% Boron Trifluoride (BF3) in Methanol

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Saponification: Add 2 mL of 0.5 M methanolic NaOH to the dried lipid extract. Cap the tube tightly.

  • Heating: Heat the mixture at 100°C for 5 minutes in a heating block or water bath with occasional vortexing. This will saponify the lipids.

  • Cooling: Cool the tube to room temperature.

  • Methylation: Add 2 mL of 14% BF3 in methanol. Cap the tube and heat at 100°C for another 5 minutes. This step methylates the free fatty acids.

  • FAME Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 2 minutes.

  • Phase Separation and Collection: Centrifuge at 1,000 x g for 5 minutes to separate the phases. Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a GC vial.

  • Analysis: The FAMEs are now ready for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Quantification of this compound by GC-FID

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm x 0.25 µm) is recommended for good separation of fatty acid isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

Procedure:

  • Calibration: Prepare a series of calibration standards using a certified this compound methyl ester standard at known concentrations.

  • Sample Injection: Inject 1 µL of the FAMEs solution (from Protocol 2) into the GC.

  • Peak Identification: Identify the this compound methyl ester peak in the sample chromatogram by comparing its retention time with that of the certified standard.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve generated from the standards. Express the result as a percentage of total fatty acids or as mg/g of adipose tissue.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation & Extraction cluster_1 Derivatization cluster_2 Analysis A Adipose Tissue Sample (~100 mg) B Homogenization in Chloroform:Methanol A->B C Lipid Extraction & Phase Separation B->C D Collect Organic Phase C->D E Evaporate Solvent D->E F Dried Lipid Extract E->F G Saponification (Methanolic NaOH) F->G To Derivatization H Methylation (BF3 in Methanol) G->H I FAME Extraction into Hexane H->I J FAMEs in GC Vial I->J K GC-FID/MS Analysis J->K To Analysis L Peak Identification K->L M Quantification L->M N Data Reporting M->N

Caption: Workflow for this compound Extraction and Analysis.

Signaling Pathways of this compound

G cluster_0 Metabolic Conversion cluster_1 PPAR Agonism & Gene Regulation cluster_2 Anti-Inflammatory Effects cVA This compound SCD1 Δ9-Desaturase (SCD1) cVA->SCD1 CLA Rumenic Acid (cis-9, trans-11 CLA) SCD1->CLA PPAR PPARα / PPARγ PPRE PPRE (in gene promoters) PPAR->PPRE RXR RXR RXR->PPRE GeneExp ↑ Gene Expression (Lipid Metabolism, Adipogenesis) PPRE->GeneExp cVA_agonist This compound cVA_agonist->PPAR cVA_inflam This compound Endo Modulation of Endocannabinoid System cVA_inflam->Endo Adhesion ↓ VCAM-1, ICAM-1 Expression cVA_inflam->Adhesion Cytokines ↓ TNF-α, IL-1β Endo->Cytokines Inflammation Reduced Inflammation Adhesion->Inflammation Cytokines->Inflammation

Caption: Key Signaling Pathways of this compound.

References

Application Notes and Protocols: Gas Chromatography Methods for Separating Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation and accurate quantification of fatty acid isomers present a significant analytical challenge due to their structural similarities. Isomers, such as cis/trans and positional isomers, often exhibit very similar physicochemical properties, leading to co-elution in chromatographic systems. However, their distinct biological activities necessitate precise analytical methods for their individual determination, which is crucial in fields ranging from nutrition and disease biomarker discovery to drug development.[1]

Gas chromatography (GC), particularly when coupled with flame ionization detection (FID) or mass spectrometry (MS), stands as a powerful and widely adopted technique for the analysis of fatty acids.[1][2] The inherent low volatility of free fatty acids requires a critical derivatization step to convert them into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[1][3][4] The success of separating complex mixtures of fatty acid isomers heavily relies on the selection of a highly polar GC capillary column and the optimization of chromatographic conditions.[3][5]

This document provides detailed application notes and experimental protocols for the separation of fatty acid isomers by gas chromatography, offering guidance on sample preparation, instrumentation, and data analysis.

Data Presentation

The resolution of critical isomer pairs is a key performance indicator for a successful separation method. The following tables summarize quantitative data for the separation of various fatty acid isomers using highly polar cyanopropyl stationary phase columns, which are recommended for this application.[3][5]

Table 1: Resolution of Common Cis/Trans Fatty Acid Isomers

Isomer PairResolution (Rs)Column TypeReference
C18:1 Δ9t (Elaidic acid) / C18:1 Δ9c (Oleic acid)2.3SP-2560 (75m)[6][7]
C18:1 Δ11t (Vaccenic acid) / C18:1 Δ9c (Oleic acid)1.8SP-2560 (75m)[6][7]
C14:1 trans / C14:1 cis2.9SP-2560 (75m)[6][7]
C16:1 trans / C16:1 cis1.8SP-2560 (75m)[6][7]

Table 2: Typical GC-FID Parameters for FAME Analysis

ParameterValue
Column
Stationary PhaseHighly polar biscyanopropyl polysiloxane (e.g., SP-2560, HP-88, CP-Sil 88)[3]
Length60 m - 100 m[3]
Internal Diameter0.25 mm[8][9]
Film Thickness0.20 µm - 0.25 µm[8][9]
Temperatures
Injector Temperature250 °C[10]
Detector Temperature280 °C - 300 °C[8][9]
Oven ProgramInitial temp 100°C, ramp to 240°C at 3-5°C/min[9]
Gas Flows
Carrier GasHelium or Hydrogen[8][11]
Column Flow1 mL/min[11]
Split Ratio20:1 to 100:1[10][12]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh and Dyer Method)

This protocol is suitable for the extraction of total lipids from various biological matrices.[1]

Materials:

Procedure:

  • To 200 µL of cell suspension (approximately 0.1 x 10^6 cells), add 500 µL of ice-cold methanol and 250 µL of dichloromethane.[1]

  • To minimize oxidation, add 50 µg of butylated hydroxytoluene.[1]

  • Vortex the mixture vigorously for 2 minutes.[1]

  • Centrifuge the sample to induce phase separation.

  • Carefully transfer the lower organic layer, which contains the lipids, to a new, clean tube.[1]

  • Wash the remaining aqueous layer with an additional portion of dichloromethane and combine the organic phases.

  • Dry the pooled organic extract over anhydrous sodium sulfate (B86663).[1]

  • Evaporate the solvent under a stream of nitrogen to obtain the dried lipid extract.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) - Acid-Catalyzed Methylation

This is a widely used and effective method for both esterifying free fatty acids and transesterifying esterified fatty acids in a single step.[1][3]

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol solution (BF3-Methanol), 14% w/w[1]

  • Hexane[1]

  • Saturated NaCl solution[1]

  • Anhydrous Sodium Sulfate[1]

Procedure:

  • Add 1 mL of 14% BF3-Methanol solution to the dried lipid extract.

  • Cap the reaction vial tightly and heat at 95°C for 10-30 minutes.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the reaction mixture.[1]

  • Vortex vigorously to extract the FAMEs into the hexane (upper) layer.[1]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[1][4]

  • Dry the FAME extract with a small amount of anhydrous sodium sulfate before injection.[1]

Protocol 3: Derivatization to FAMEs - Base-Catalyzed Transesterification

This method is rapid and occurs under mild conditions but is only suitable for the transesterification of lipids and not for the derivatization of free fatty acids.[3][10]

Materials:

Procedure:

  • Dissolve approximately 5 mg of the lipid sample in 1 mL of hexane in a test tube.[10]

  • Add 50 µL of 1N sodium methoxide solution.[10]

  • Vortex the mixture.[10]

  • Allow the reaction to proceed at room temperature for 5 minutes.[10]

  • Centrifuge at 1600 rpm for 5 minutes to pellet any precipitate.[10]

  • The supernatant containing the FAMEs is ready for GC analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the analysis of fatty acid isomers by gas chromatography.

experimental_workflow sample Biological Sample (e.g., cells, tissue) extraction Lipid Extraction (Protocol 1) sample->extraction derivatization Derivatization to FAMEs (Protocol 2 or 3) extraction->derivatization gc_analysis GC Separation (e.g., HP-88 column) derivatization->gc_analysis detection Detection (FID or MS) gc_analysis->detection data_analysis Data Analysis (Peak Integration & Identification) detection->data_analysis

Caption: Overall experimental workflow for the GC analysis of fatty acid isomers.

derivatization_decision start Start with Lipid Extract decision Does the sample contain significant free fatty acids? start->decision acid_catalyzed Acid-Catalyzed Methylation (e.g., BF3-Methanol) Protocol 2 decision->acid_catalyzed  Yes base_catalyzed Base-Catalyzed Transesterification (e.g., Sodium Methoxide) Protocol 3 decision->base_catalyzed No   end FAMEs ready for GC Analysis acid_catalyzed->end base_catalyzed->end

Caption: Decision logic for choosing the appropriate FAME derivatization method.

References

Application Notes and Protocols: Tracing Metabolic Fates with Stable Isotope-Labeled cis-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful methodology for elucidating the intricate dynamics of metabolic pathways.[1] The use of stable isotope-labeled compounds, such as ¹³C or ²H-labeled cis-vaccenic acid, allows for the precise tracing of its metabolic fate within biological systems.[1] This technique offers a dynamic view of cellular processes, providing quantitative insights into the biosynthesis, conversion, and incorporation of this specific monounsaturated fatty acid into complex lipids.[2] These application notes provide detailed protocols for utilizing stable isotope-labeled this compound in metabolic studies, with a focus on experimental design, sample preparation, and analytical methodologies.

This compound (18:1n-7) is an omega-7 monounsaturated fatty acid that is endogenously synthesized from palmitoleic acid (16:1n-7) through the action of fatty acid elongase 5 (Elovl5).[3][4] It has been implicated in various cellular processes, including the regulation of signaling pathways such as the mTORC2-Akt-FoxO1 pathway, which plays a role in gluconeogenesis and cell differentiation.[3][4] Understanding the metabolic flux of this compound is therefore crucial for research in areas such as metabolic diseases, oncology, and drug development.

Data Presentation

The following tables summarize quantitative data from studies utilizing stable isotope-labeled fatty acids to investigate metabolic conversions and effects on lipogenesis.

Table 1: Metabolic Conversion of Vaccenic Acid Isomers

This table presents data on the conversion of trans-vaccenic acid to conjugated linoleic acid (CLA), which can be methodologically informative for designing similar studies with this compound.

Tracer AdministeredBiological MatrixPeak Isotope Enrichment of TracerPeak Isotope Enrichment of Product (cis-9, trans-11 CLA)Time to Peak EnrichmentEstimated Conversion RateReference
¹³C-trans-Vaccenic Acid (2.5 mg/kg)Human Milk7.6%0.4%18 hours<10%[5]
trans-Vaccenic Acid (1.5, 3.0, or 4.5 g/day )Human Serum94%, 307%, and 620% increase from baselineLinear increase with tracer administration9 days~19%[6]

Table 2: Effect of this compound on Lipogenesis in Bovine Adipocytes

This table shows the impact of unlabeled this compound on the synthesis of new fatty acids, as traced by the incorporation of a ¹³C-labeled precursor.

Treatment (150 µM)Labeled PrecursorMeasured Labeled ProductReduction in Product Synthesis (compared to control)Incubation TimeReference
This compound[¹³C]₂[¹³C]₁₆:₀Significant (P < 0.05)36 hours[7]
Palmitoleic Acid[¹³C]₂[¹³C]₁₆:₀Significant (P < 0.05)36 hours[7]

Experimental Protocols

Protocol 1: In Vitro Tracing of ¹³C-Labeled this compound in Cultured Cells

This protocol outlines the steps for culturing cells with stable isotope-labeled this compound, followed by lipid extraction and preparation for GC-MS analysis.

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • ¹³C-labeled this compound

  • Phosphate-buffered saline (PBS)

  • Internal standard (e.g., [¹³C₁₆]palmitic acid)[8]

  • Chloroform[8]

  • Methanol[8]

  • 0.9% NaCl solution[9]

  • Toluene (B28343) or hexane[9]

  • 0.5 M Sodium methoxide[9]

  • 1 M Sulfuric acid[9]

  • Saturated NaCl solution[9]

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Introduce ¹³C-labeled this compound into the culture medium at a predetermined concentration.

    • Incubate the cells for various time points to monitor the dynamic incorporation and metabolism of the labeled fatty acid.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with cold PBS to remove any unincorporated labeled fatty acid.[2]

    • Harvest the cells by scraping or trypsinization.

    • For tissue samples, weigh 10-50 mg and homogenize. For cell pellets, use a known cell number (e.g., 1-5 million cells).[9]

    • Add the internal standard.

    • Perform a lipid extraction using a chloroform:methanol mixture.[8]

    • Induce phase separation by adding 0.9% NaCl solution.[9]

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.[8]

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • The conversion of fatty acids to FAMEs is a critical step to increase their volatility for GC-MS analysis.[9]

    • Re-dissolve the dried lipid extract in a small volume of toluene or hexane (B92381).[9]

    • Add sodium methoxide (B1231860) and incubate at room temperature or 50°C.[9]

    • Neutralize the reaction with sulfuric acid.[9]

    • Extract the FAMEs using hexane after adding a saturated NaCl solution.[9]

    • The resulting hexane layer containing the FAMEs is ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides general parameters for the analysis of ¹³C-labeled FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column for FAMEs analysis (e.g., a long column of 100 m for high resolution).[10]

GC-MS Parameters:

  • Carrier Gas: Helium.[2]

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold, then ramp at a controlled rate (e.g., 3°C/min) to a final temperature (e.g., 250°C) and hold.[2] This program should be optimized for the separation of this compound methyl ester from other FAMEs.

  • Mass Spectrometer Mode: Acquire data in full scan mode to observe the entire isotopologue distribution of the ¹³C-labeled fatty acids.[11]

Data Analysis:

  • Identify the FAMEs based on their retention times and mass spectra by comparing them to known standards.

  • Quantify the incorporation of ¹³C into this compound and its downstream metabolites by analyzing the mass isotopologue distribution. The relative abundance of the M+n ions will indicate the extent of labeling.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_synthesis De Novo Lipogenesis & Elongation cluster_signaling mTORC2-Akt-FoxO1 Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Palmitate Palmitate (16:0) AcetylCoA->Palmitate FASN Palmitoleate Palmitoleate (16:1n-7) Palmitate->Palmitoleate SCD1 cisVaccenate This compound (18:1n-7) Palmitoleate->cisVaccenate Elovl5 mTORC2 mTORC2 cisVaccenate->mTORC2 activates Akt Akt mTORC2->Akt phosphorylates FoxO1 FoxO1 Akt->FoxO1 inhibits Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis promotes

Caption: Metabolic synthesis and signaling role of this compound.

experimental_workflow start Start: Cell Culture or In Vivo Model labeling Introduce Stable Isotope-Labeled This compound start->labeling incubation Incubation / Time Course labeling->incubation harvesting Sample Harvesting (Cells / Tissues) incubation->harvesting extraction Lipid Extraction harvesting->extraction derivatization Derivatization to FAMEs extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Metabolic Flux Interpretation data_processing->interpretation gcms_vs_lcms_logic cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow start Analyze Labeled Fatty Acids? derivatize Derivatization to FAMEs start->derivatize Volatile Analytes Required no_derivatize Direct Analysis (Optional Derivatization) start->no_derivatize Analyze Intact Fatty Acids gcms_analysis GC-MS Analysis derivatize->gcms_analysis end_gc end_gc gcms_analysis->end_gc High Resolution for Isomers lcms_analysis LC-MS Analysis no_derivatize->lcms_analysis end_lc end_lc lcms_analysis->end_lc Good for Long-Chain Fatty Acids

References

Application of cis-Vaccenic Acid as a Standard in Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and precise quantification of lipid species is paramount to understanding their complex roles in health and disease. Cis-Vaccenic acid (C18:1n-7), a monounsaturated omega-7 fatty acid, serves as an excellent internal standard for the quantitative analysis of fatty acids and other lipid classes in various biological matrices. Its structural similarity to other common fatty acids and its relatively low endogenous abundance in many sample types make it a valuable tool for correcting for sample loss during extraction and for variations in instrument response.

This document provides detailed application notes and experimental protocols for the use of this compound as a standard in lipidomics workflows, targeting researchers, scientists, and drug development professionals.

Application Notes

Suitability of this compound as an Internal Standard
  • Structural Representation: this compound is an 18-carbon monounsaturated fatty acid with the double bond at the ω-7 position. This structure is representative of a significant class of fatty acids, allowing it to mimic the behavior of similar analytes during extraction and chromatographic separation.

  • Correction for Variability: When introduced into a sample at a known concentration at the beginning of the workflow, this compound experiences the same experimental variations as the target analytes.[1][2] This allows for accurate normalization of the data, improving the precision and accuracy of quantification.[3]

  • Broad Applicability: this compound can be employed as an internal standard in a variety of analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Analysis

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[2] However, when a labeled analog for every analyte is not feasible, a single representative internal standard like this compound can be used for the relative or absolute quantification of a panel of fatty acids. For absolute quantification, a calibration curve should be prepared for each analyte of interest.

Considerations for Use
  • Purity: It is crucial to use a high-purity this compound standard (≥97%) to avoid interference with other analytes.

  • Endogenous Levels: While generally low, the endogenous concentration of this compound should be assessed in the specific biological matrix being studied to ensure that the spiked amount is significantly higher.

  • Storage: Fatty acid standards should be stored under an inert atmosphere (e.g., argon) at -20°C to prevent oxidation.[4]

Quantitative Data

The following tables provide representative quantitative data for the analysis of vaccenic acid, which can be indicative of the performance expected when using this compound as a standard. Method validation for specific applications is essential.

Table 1: Method Validation Parameters for Vaccenic Acid Analysis by GC-MS [5]

ParameterValue
Linearity (R²)>0.99
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Intra-day Precision (RSD%)1.8 - 8.9%
Inter-day Precision (RSD%)3.9 - 8.1%

Table 2: Recovery of Vaccenic Acid in Different Food Matrices [6]

MatrixRecovery Rate (%)
Margarine91.5 - 102.6
Butter91.5 - 102.6
Cheese91.5 - 102.6
Ice Cream91.5 - 102.6

Experimental Protocols

Protocol 1: Total Fatty Acid Analysis in Plasma using GC-MS

This protocol describes the extraction and derivatization of total fatty acids from plasma for analysis by GC-MS, using this compound as an internal standard.

Materials:

  • Plasma sample

  • This compound internal standard solution (e.g., 100 µg/mL in ethanol)

  • Methanol (B129727)

  • 1N Hydrochloric Acid (HCl)

  • Iso-octane

  • 1% Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724)

  • 1% N,N-Diisopropylethylamine (DIPEA) in acetonitrile

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: To 200 µL of plasma in a glass tube, add 300 µL of phosphate-buffered saline (dPBS).

  • Internal Standard Spiking: Add 100 µL of the this compound internal standard solution to the sample. A typical final concentration in the sample would be in the range of 1-10 µg/mL, but this should be optimized for the specific application.

  • Lysis and Acidification: Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[4]

  • Extraction: Add 1.5 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the phases.[7]

  • Transfer the upper organic phase to a clean glass tube.

  • Repeat the extraction step with another 1.5 mL of iso-octane and combine the organic phases.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile. Incubate at room temperature for 20 minutes.[4]

  • Dry the derivatized sample under nitrogen.

  • Reconstitution: Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[4]

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS. Use a suitable capillary column (e.g., SP™-2560) and a temperature gradient to achieve separation of the fatty acid methyl esters.[8]

Protocol 2: Lipid Extraction from Cells for LC-MS/MS Analysis

This protocol is a modified Folch method for extracting total lipids from cultured cells, incorporating this compound as an internal standard.

Materials:

  • Cultured cells (e.g., 0.5 x 10^6 cells)

  • This compound internal standard solution

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS. Resuspend the cell pellet in 250 µL of PBS.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the cell suspension.[2]

  • Lipid Extraction:

    • Add 500 µL of methanol and vortex.[7]

    • Add 1 mL of chloroform and vortex vigorously for 2 minutes.

    • Add 300 µL of 0.9% NaCl solution to induce phase separation and vortex briefly.

    • Centrifuge at 2000 x g for 10 minutes.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.[2]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS system (e.g., isopropanol:acetonitrile:water).[9]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch, MTBE) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Quantification Quantification (Analyte Area / IS Area) Analysis->Quantification

Caption: General workflow for lipid analysis using this compound as an internal standard.

Metabolic Pathway of this compound

G cluster_synthesis De Novo Synthesis & Elongation cluster_conversion Further Metabolism Acetyl-CoA Acetyl-CoA Palmitic Acid (16:0) Palmitic Acid (16:0) Acetyl-CoA->Palmitic Acid (16:0) Fatty Acid Synthase Palmitoleic Acid (16:1n-7) Palmitoleic Acid (16:1n-7) Palmitic Acid (16:0)->Palmitoleic Acid (16:1n-7) SCD1 (Δ9-desaturase) This compound (18:1n-7) This compound (18:1n-7) Palmitoleic Acid (16:1n-7)->this compound (18:1n-7) ELOVL5/6 Beta-Oxidation_Products Beta-Oxidation_Products This compound (18:1n-7)->Beta-Oxidation_Products β-Oxidation

Caption: Simplified metabolic pathway showing the synthesis of this compound.

References

Application Note: Derivatization of cis-Vaccenic Acid for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid (cVA), an omega-7 monounsaturated fatty acid, is a structural isomer of oleic acid and is found in various natural sources, including dairy products and beef.[1] Emerging research has highlighted its role in various physiological and pathological processes, including the regulation of lipid metabolism, inflammation, and cancer cell viability.[2][3][4] Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its biological significance and for the development of potential therapeutic interventions.

Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), is a powerful tool for the analysis of fatty acids. However, the inherent physicochemical properties of free fatty acids, including this compound, can lead to poor chromatographic resolution and low ionization efficiency, hindering sensitive detection. Chemical derivatization is a critical sample preparation step that modifies the fatty acid molecule to improve its analytical characteristics for MS analysis.

This application note provides detailed protocols for the derivatization of this compound for both GC-MS and LC-MS analysis, enabling researchers to achieve enhanced sensitivity, specificity, and structural elucidation.

Derivatization Strategies for this compound

The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS) and the specific research question. For GC-MS analysis, derivatization is essential to increase the volatility of the fatty acid. For LC-MS, derivatization can significantly improve ionization efficiency and chromatographic retention.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Fatty Acid Methyl Ester (FAME) Derivatization:

This is the most common derivatization method for GC-MS analysis of fatty acids. The carboxyl group of this compound is converted to a less polar and more volatile methyl ester.

2. Picolinyl Ester Derivatization:

To determine the position of the double bond within the fatty acid chain, which is crucial for distinguishing between isomers like this compound and oleic acid, derivatization to picolinyl esters is highly effective. The fragmentation pattern of picolinyl esters in the mass spectrometer provides diagnostic ions that reveal the double bond location.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

1. N-(4-aminomethylphenyl)pyridinium (AMPP) Derivatization:

For LC-MS/MS analysis, derivatization with a permanently charged tag like AMPP can dramatically increase ionization efficiency in positive electrospray ionization (ESI) mode. This "charge-reversal" derivatization can lead to a substantial improvement in sensitivity, often by several orders of magnitude, compared to the analysis of the underivatized fatty acid in negative ion mode.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative aspects of different derivatization methods for fatty acid analysis. While specific data for this compound is highlighted where available, some data pertains to general fatty acids due to the limited availability of cVA-specific quantitative studies.

Derivatization MethodReagentAnalyteAnalytical PlatformTypical Recovery/YieldLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Advantages
FAME Boron Trifluoride (BF₃)-MethanolGeneral Fatty AcidsGC-MS/FID>90% (general)Analyte dependent, typically in the low µg/mL to ng/mL range.Robust, widely used, good volatility for GC.
FAME Methanolic HClGeneral Fatty AcidsGC-MSHigh efficiency for a broad range of lipids.Similar to BF₃-Methanol.Effective for both free fatty acids and transesterification.
Picolinyl Ester 3-Pyridylcarbinol / Thionyl ChlorideThis compound & IsomersGC-MSNot widely reported, focus is on structural elucidation.Not widely reported.Enables determination of double bond position.[5]
AMPP N-(4-aminomethylphenyl)pyridiniumGeneral Fatty Acids / EicosanoidsLC-ESI-MS/MSHigh efficiency reported.LOQs in the 200–900 fg range for eicosanoids.[7]Significant sensitivity enhancement (up to 60,000-fold).[7]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization using Boron Trifluoride (BF₃)-Methanol for GC-MS Analysis

This protocol is a widely used and effective method for the esterification of a broad range of fatty acids.

Materials:

  • Lipid sample (1-25 mg)

  • Boron trifluoride-methanol (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Micro-reaction vessel (5-10 mL) with PTFE-lined cap

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the lipid-containing sample into a micro-reaction vessel. If the sample is aqueous, it must be dried first.

  • Add 2 mL of 12-14% BF₃-methanol solution to the sample.

  • Tightly cap the vessel and heat at 60°C for 10 minutes. The reaction time may need to be optimized for specific sample types.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vessel.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. Centrifugation can aid in phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAME sample is now ready for GC-MS analysis.

Protocol 2: Picolinyl Ester Derivatization for GC-MS Analysis of this compound

This protocol is designed for the structural elucidation of fatty acids, particularly for determining the position of double bonds.

Materials:

  • Isolated this compound or fatty acid mixture (1-5 mg)

  • Thionyl chloride

  • 3-Pyridylcarbinol (3-picolyl alcohol)

  • Anhydrous diethyl ether

  • Hexane (GC grade)

  • Small reaction vial with a screw cap

  • Nitrogen gas supply

Procedure:

  • Place the dried fatty acid sample (1-5 mg) in a small reaction vial.

  • Add 200 µL of freshly distilled thionyl chloride.

  • Cap the vial and let the reaction proceed at room temperature for 30 minutes to form the acid chloride.

  • Remove the excess thionyl chloride under a gentle stream of nitrogen.

  • Immediately add 200 µL of a solution of 3-pyridylcarbinol in anhydrous diethyl ether (10% v/v).

  • Cap the vial and heat at 50°C for 10 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Redissolve the picolinyl ester residue in hexane for GC-MS analysis.

Protocol 3: N-(4-aminomethylphenyl)pyridinium (AMPP) Derivatization for LC-MS/MS Analysis

This protocol enhances the sensitivity of fatty acid detection by LC-MS/MS.

Materials:

  • Fatty acid extract

  • N-(4-aminomethylphenyl)pyridinium (AMPP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Acetonitrile (ACN), LC-MS grade

  • Dimethylformamide (DMF), LC-MS grade

  • Water, LC-MS grade

  • Reaction vial

Procedure:

  • Dry the fatty acid extract under a stream of nitrogen.

  • Prepare the following solutions:

    • EDC solution: 640 mM in water

    • NHS solution: 20 mM in 99:1 ACN/DMF

    • AMPP solution: 20 mM in ACN

  • To the dried extract, add 10 µL of 4:1 ACN/DMF, 10 µL of EDC solution, 5 µL of NHS solution, and 15 µL of AMPP solution.[9]

  • Incubate the reaction mixture at 60°C for 30 minutes.[9]

  • After cooling to room temperature, add 600 µL of water.

  • Extract the AMPP-derivatized fatty acids twice with 600 µL of methyl tert-butyl ether (MTBE).

  • Dry the combined organic extracts under a nitrogen stream.

  • Reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[9]

Visualizations

Experimental Workflow for FAME Derivatization

FAME_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Lipid Sample (1-25 mg) Dry Dry Sample (if aqueous) Sample->Dry Add_BF3 Add BF3-Methanol Dry->Add_BF3 Heat Heat at 60°C Add_BF3->Heat Cool Cool to RT Heat->Cool Add_Hexane_NaCl Add Hexane & NaCl(aq) Cool->Add_Hexane_NaCl Vortex Vortex Add_Hexane_NaCl->Vortex Separate Separate Layers Vortex->Separate Collect Collect Hexane Layer Separate->Collect Dry_Extract Dry over Na2SO4 Collect->Dry_Extract GCMS GC-MS Analysis Dry_Extract->GCMS

Caption: Workflow of FAME derivatization for GC-MS analysis.

Biosynthesis and Signaling Roles of this compound

cVA_Pathway cluster_synthesis Biosynthesis cluster_conversion Conversion cluster_effects Biological Effects Palmitoleic_Acid Palmitoleic Acid (16:1n-7) Elongation Elongation (ELOVL5/6) Palmitoleic_Acid->Elongation cVA This compound (18:1n-7) Elongation->cVA Desaturation Δ9-Desaturase (SCD1) cVA->Desaturation Lipid_Metabolism Regulation of Lipid Metabolism cVA->Lipid_Metabolism Inflammation Modulation of Inflammation cVA->Inflammation Cancer_Viability Impact on Cancer Cell Viability cVA->Cancer_Viability CLA cis-9, trans-11 CLA (Rumenic Acid) Desaturation->CLA CLA->Lipid_Metabolism CLA->Inflammation

Caption: Biosynthesis and biological roles of this compound.

Conclusion

The derivatization of this compound is a crucial step for its accurate and sensitive analysis by mass spectrometry. The choice of the derivatization method should be guided by the analytical instrumentation available and the specific research objectives. FAME derivatization is a robust and standard method for GC-MS quantification, while picolinyl ester derivatization is invaluable for the structural elucidation of double bond positions. For high-sensitivity LC-MS/MS applications, AMPP derivatization offers a significant advantage. The protocols and information provided in this application note will aid researchers in selecting and implementing the most appropriate derivatization strategy for their studies on this compound, thereby facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols: cis-Vaccenic Acid Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the supplementation of cis-Vaccenic acid (cVA) in various cell culture systems. The protocols outlined below are based on established research and are intended to assist in studying the diverse biological roles of this omega-7 monounsaturated fatty acid, including its effects on cell differentiation, proliferation, signaling, and metabolism.

Data Presentation

Table 1: Recommended this compound Concentrations and Incubation Times for Various Cell Lines
Cell LineApplicationcVA ConcentrationIncubation TimeObserved Effects
K562, JK-1 (Erythroid Progenitor)Induction of differentiation and γ-globin synthesis50 µM24 - 96 hoursIncreased γ-globin mRNA and fetal hemoglobin (HbF) levels.[1]
HT-29 (Colon Cancer)Inhibition of cell growthNot specified, but significant reduction reportedNot specifiedReduced cell growth by 23% compared to control.[1]
HMEC (Human Microvascular Endothelial Cells)Suppression of inflammation50 µg/ml18 hoursSuppressed TNF-α and LPS-induced VCAM-1 and ICAM-1 expression.[2]
LNCaP, MR49F (Prostate Cancer)Promotion of cell viability and colony formation10 µM - 100 µMUp to 144 hours (viability) or 2 weeks (colony formation)Rescued cell viability after SCD1 inhibition and promoted colony formation.[3]
5-8F, CNE-2 (Nasopharyngeal Carcinoma)Inhibition of cell viability (as part of trans fatty acid study)50 µM (trans-vaccenic acid)24 hoursSignificant decrease in cell viability.[4]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound (powder or oil)[5][6]

  • Ethanol (B145695) (molecular biology grade) or DMSO[1][3]

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile, 0.22 µm syringe filter

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound.

  • Dissolve the this compound in ethanol or DMSO to create a high-concentration stock solution (e.g., 5-10 mM). For example, to make a 10 mM stock solution, dissolve 2.825 mg of cVA (MW: 282.46 g/mol ) in 1 mL of solvent.

  • Vortex thoroughly until the cVA is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at -20°C. For long-term storage, aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[7]

Note on Solubility and Stability: this compound is poorly soluble in aqueous solutions. For some applications, complexing the fatty acid with bovine serum albumin (BSA) can improve its solubility and stability in culture media.[7] The double bond in cVA is susceptible to oxidation, so protection from light and air is recommended.[7]

General Protocol for this compound Supplementation in Cell Culture

Objective: To treat cultured cells with a defined concentration of this compound.

Materials:

  • Cultured cells in appropriate vessels (e.g., flasks, plates)

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound stock solution (from Protocol 1)

Protocol:

  • Culture cells to the desired confluency under standard conditions (e.g., 37°C, 5% CO₂).[1]

  • Thaw the this compound stock solution.

  • Dilute the stock solution directly into the pre-warmed complete culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 50 µM from a 10 mM stock, add 5 µL of the stock solution to every 1 mL of culture medium.

  • Gently mix the medium containing cVA.

  • Remove the existing medium from the cells and replace it with the cVA-supplemented medium.

  • Incubate the cells for the desired period as determined by your experimental design (e.g., 24, 48, 72 hours).

  • Proceed with downstream assays to assess the effects of cVA treatment.

Cell Viability Assay (Trypan Blue Exclusion)

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Protocol:

  • Following cVA treatment, collect the cells. For adherent cells, this will involve trypsinization.

  • Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS.

  • Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure changes in the expression of target genes following this compound treatment.

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., TRIZOL, RNeasy)

  • DNase I

  • Reverse transcription kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target and housekeeping genes

Protocol:

  • After cVA treatment, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.[1]

  • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[1]

  • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcription kit.[1]

  • Set up the qRT-PCR reaction by combining the cDNA, qRT-PCR master mix, and specific primers for your gene of interest (e.g., γ-globin) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Perform the qRT-PCR using a real-time PCR cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to an untreated control.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 This compound (cVA) Signaling cVA This compound mTORC2 mTORC2 cVA->mTORC2 activates NFkB NF-κB Pathway cVA->NFkB inhibits Akt Akt mTORC2->Akt activates FoxO1 FoxO1 Akt->FoxO1 inhibits Differentiation Cell Differentiation (e.g., Erythroid) FoxO1->Differentiation regulates AdhesionMolecules ICAM-1, VCAM-1 Expression NFkB->AdhesionMolecules induces

Caption: Signaling pathways influenced by this compound.

G cluster_1 Experimental Workflow cluster_2 Downstream Assays start Cell Seeding & Culture prep Prepare cVA Stock (Ethanol/DMSO) treat cVA Treatment (Dilute in Media) start->treat prep->treat incubate Incubation (24-96 hours) treat->incubate viability Cell Viability (Trypan Blue) incubate->viability gene_exp Gene Expression (qRT-PCR) incubate->gene_exp protein_exp Protein Expression (Western Blot) incubate->protein_exp lipid Lipid Analysis (Oil Red O) incubate->lipid

Caption: General experimental workflow for cVA supplementation.

References

Application Notes: Quantification of Plasma cis-Vaccenic Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Vaccenic acid (cVA), an omega-7 monounsaturated fatty acid (18:1n-7), is emerging as a significant biomarker in clinical research.[1][2] Endogenously synthesized from palmitoleic acid (16:1n-7) by elongase 5 (ELOVL5) or from palmitic acid via stearoyl-CoA desaturase 1 (SCD1), its levels in plasma phospholipids (B1166683) have been linked to various metabolic and disease states.[3][4] Studies have shown inverse associations between plasma cVA and markers of insulin (B600854) resistance, type 2 diabetes, and heart failure.[1][2] These associations underscore the potential of plasma cVA as a valuable biomarker for risk stratification, monitoring disease progression, and evaluating therapeutic interventions in the context of metabolic and cardiovascular diseases.

This document provides a detailed protocol for the quantification of this compound in human plasma samples using gas chromatography-mass spectrometry (GC-MS), including sample preparation, lipid extraction, derivatization, and analytical validation.

Biological Significance and Signaling Pathway

This compound is not merely an inert lipid but an active signaling molecule. It is a key product of SCD1 and has been identified as a mediator in the mTORC2-Akt-FoxO1 pathway, which is implicated in cellular processes like differentiation and proliferation.[3][4] Its metabolism is intertwined with that of other crucial fatty acids, and dysregulation in its synthesis pathways has been noted in various diseases.

cis_Vaccenic_Acid_Pathway cluster_synthesis Endogenous Synthesis cluster_signaling Downstream Signaling Palmitic_Acid Palmitic Acid (16:0) SCD1 SCD1 Palmitoleic_Acid Palmitoleic Acid (16:1n-7) SCD1->Palmitoleic_Acid Desaturation ELOVL5 ELOVL5 Palmitoleic_Acid->ELOVL5 cVA This compound (18:1n-7) ELOVL5->cVA Elongation mTORC2 mTORC2 cVA->mTORC2 Mediates Akt Akt mTORC2->Akt FoxO1 FoxO1 Akt->FoxO1 Inhibits Cell_Effects Cellular Proliferation & Differentiation FoxO1->Cell_Effects

Caption: Biosynthesis and signaling pathway of this compound (cVA).

Experimental Workflow Overview

The quantification of plasma this compound involves a multi-step process beginning with sample collection and culminating in data analysis. The workflow is designed to ensure the accurate and reproducible measurement of the analyte by first isolating the lipid fraction from plasma, converting the fatty acids into volatile derivatives, and then separating and quantifying them using GC-MS.

Experimental_Workflow Storage Sample Storage (-80°C) Extraction Total Lipid Extraction (e.g., Folch Method) Storage->Extraction Fractionation Phospholipid Fraction Isolation (SPE) Extraction->Fractionation Derivatization Derivatization to FAMEs (BF3-Methanol) Fractionation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for plasma this compound analysis.

Protocol 1: Sample Handling and Lipid Extraction

This protocol details the steps for plasma sample handling and the extraction of total lipids.

1.1 Materials and Reagents

  • Human plasma collected in EDTA-containing tubes

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (saline), ice-cold

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or other non-endogenous fatty acid

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas cylinder with evaporator manifold

  • Centrifuge capable of 2000 x g

1.2 Protocol Steps

  • Sample Thawing: Thaw frozen plasma samples on ice. Once thawed, keep samples at 4°C.

  • Aliquoting: In a glass tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 10 µL of 1 mg/mL C17:0 in methanol) to each plasma sample to correct for extraction efficiency.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex for another 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Solvent Collection: Carefully aspirate the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 37°C.

  • Storage: The dried lipid extract can be stored at -80°C until derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, fatty acids must be converted to their more volatile methyl ester forms.

2.1 Materials and Reagents

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC vials with PTFE-lined septa

2.2 Protocol Steps

  • Reaction Setup: Re-suspend the dried lipid extract in 1 mL of methanol.

  • Methylation: Add 1 mL of 14% BF3-Methanol solution. Cap the tube tightly.

  • Incubation: Incubate the mixture in a heating block or water bath at 100°C for 30 minutes.

  • Cooling: Allow the tubes to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper hexane layer, which contains the FAMEs.

  • Drying Agent: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the final FAMEs extract into a GC vial for analysis.

Protocol 3: GC-MS Analysis

3.1 Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system (or equivalent)

  • Mass Spectrometer: Agilent MS system (or equivalent)

  • Column: A highly polar capillary column suitable for FAME separation (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at 4°C/min.

    • Hold at 240°C for 20 minutes.

  • Injector: Splitless mode, 250°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of cVA-methyl ester and IS-methyl ester for quantification, and full scan mode (e.g., m/z 50-550) for peak identification.

3.2 Quantification

  • A calibration curve is constructed using certified standards of this compound methyl ester at various concentrations.

  • The concentration of cVA in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically expressed as a percentage of total fatty acids or in absolute concentrations (e.g., µmol/L).[6]

Assay Validation

For use in clinical or drug development settings, the biomarker assay must be validated to ensure it is accurate, precise, and reproducible.[7][8] The validation follows a "fit-for-purpose" approach, where the level of validation depends on the intended use of the biomarker data.[7]

Assay_Validation_Logic Accuracy Accuracy (% Recovery) Precision Precision (%CV) Validated_Assay Validated_Assay Precision->Validated_Assay Selectivity Selectivity & Specificity Selectivity->Validated_Assay Sensitivity Sensitivity (LOD, LOQ) Linearity Linearity & Range (R²) Sensitivity->Linearity Linearity->Accuracy Linearity->Precision Stability Stability (Freeze-Thaw, Bench-Top) Reproducibility Reproducibility Stability->Reproducibility Reproducibility->Validated_Assay

Caption: Key parameters for analytical validation of a biomarker assay.

Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters, their descriptions, and typical acceptance criteria for a fatty acid biomarker assay.

Table 1: Linearity, Sensitivity, and Specificity

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision and accuracy.Defined by the linear range.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10; Precision (%CV) ≤ 20%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., isomers).No significant interfering peaks at the retention time of the analyte and IS.

Table 2: Precision and Accuracy

ParameterDescriptionTypical Acceptance Criteria
Intra-Assay Precision (%CV) The precision of the assay under the same operating conditions over a short interval of time. Assessed by analyzing replicates (n=6) of QC samples at low, medium, and high concentrations in a single run.%CV ≤ 15% (≤ 20% at LOQ)
Inter-Assay Precision (%CV) The precision of the assay between different analytical runs on different days. Assessed by analyzing the same QC samples over several days.%CV ≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery) The closeness of the measured value to the nominal (true) concentration. Assessed by analyzing QC samples and comparing the measured concentration to the known concentration.Within 85-115% of the nominal value (80-120% at LOQ).[6]

Table 3: Stability and Recovery

ParameterDescriptionTypical Acceptance Criteria
Extraction Recovery The efficiency of the analyte extraction process from the biological matrix.Consistent, precise, and reproducible across the concentration range.
Freeze-Thaw Stability The stability of the analyte in plasma after repeated cycles of freezing and thawing.Analyte concentration should be within ±15% of the baseline (time zero) value.
Bench-Top Stability The stability of the analyte in plasma when left at room temperature for a specified period.Analyte concentration should be within ±15% of the baseline value.
Processed Sample Stability The stability of the analyte in the final extract (FAMEs) under autosampler conditions.Analyte concentration should be within ±15% of the initial value after storage.

References

Application Notes and Protocols for the Analytical Determination of cis-Vaccenic Acid in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid ((11Z)-octadec-11-enoic acid) is an omega-7 fatty acid naturally present in ruminant fats, dairy products, and certain vegetable oils.[1] Its distinction from its trans-isomer, vaccenic acid ((11E)-octadec-11-enoic acid), is crucial due to their different physiological effects. Accurate quantification of this compound in food matrices is essential for nutritional labeling, food quality control, and research into its potential health benefits. These application notes provide detailed protocols for the analysis of this compound in food samples using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Analytical Techniques Overview

The primary analytical methods for the quantification of this compound in food matrices are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the complexity of food matrices and the chemical properties of fatty acids, sample preparation, including lipid extraction and derivatization, is a critical step for accurate analysis.

Gas Chromatography (GC) is the most common technique for fatty acid analysis. Free fatty acids have low volatility and can interact with the GC column, leading to poor peak shapes.[2][3] Therefore, derivatization to more volatile and less polar fatty acid methyl esters (FAMEs) is a mandatory step.[2] Highly polar capillary columns are typically used to achieve separation of FAME isomers.[4]

High-Performance Liquid Chromatography (HPLC) , particularly with silver-ion columns (Ag-HPLC), offers excellent separation of fatty acid isomers, including positional and geometrical isomers, without the need for derivatization.[4][5] However, detection can be less sensitive than GC-FID.

Experimental Protocols

Sample Preparation: Lipid Extraction

A crucial first step for analyzing fatty acids in food is the extraction of lipids from the sample matrix. The choice of method depends on the food matrix.

Protocol 1: Folch Method for Lipid Extraction

This method is suitable for most food samples, including dairy and meat products.

  • Homogenization: Homogenize 1-10 g of the food sample.

  • Solvent Addition: Add a 20-fold volume of a chloroform (B151607):methanol (2:1, v/v) mixture to the homogenized sample.

  • Extraction: Agitate the mixture for 20-30 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (or distilled water) to the mixture and centrifuge to separate the layers.

  • Lipid Collection: Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen to obtain the lipid extract. Store the extract at -20°C until derivatization.

Derivatization for Gas Chromatography (GC)

To prepare fatty acids for GC analysis, they must be converted into their corresponding fatty acid methyl esters (FAMEs).

Protocol 2: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for both esterification of free fatty acids and transesterification of glycerolipids.[2]

  • Sample Preparation: Weigh 1-25 mg of the lipid extract into a screw-capped glass tube with a PTFE liner.[2]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[2]

  • Reaction: Cap the tube tightly and heat at 60-80°C for 5-60 minutes in a water bath or heating block.[2][3] The optimal time and temperature may need to be determined for specific sample types.[6]

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of distilled water.

  • Phase Separation: Vortex the tube for 1 minute and then centrifuge to separate the layers.[3]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Protocol 3: Base-Catalyzed Transesterification using Methanolic NaOH

This method is rapid and effective for transesterifying triglycerides.

  • Sample Preparation: Dissolve approximately 20 mg of the extracted fat in 2 mL of isooctane (B107328).[7]

  • Reagent Addition: Add 2 mL of 0.5 M methanolic sodium hydroxide.[7]

  • Reaction: Cap the vial and heat at 100°C for 5 minutes.[7]

  • Acidification and Methylation: Cool the vial and add 2 mL of BF₃-methanol reagent. Heat again at 100°C for 5 minutes.[7]

  • Extraction of FAMEs: Add 2 mL of isooctane and a saturated sodium chloride solution. Vortex for 1 minute.[7]

  • Collection: Transfer the upper isooctane layer to a new vial for GC analysis.[7]

Data Presentation: Quantitative Analysis Parameters

The following tables summarize typical instrumental conditions for the analysis of this compound.

Table 1: Gas Chromatography (GC) Conditions for FAMEs Analysis

ParameterCondition
Column Highly polar capillary column (e.g., 100 m CP-Sil 88 or equivalent)[4]
Injector Temperature 250 °C[8]
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C[8]
Carrier Gas Helium or Hydrogen
Oven Program Initial temp 100°C (hold 3 min), ramp to 166°C at 20°C/min (hold 5 min), ramp to 180°C at 1°C/min, ramp to 240°C at 10°C/min (hold 3 min)[8]
Injection Volume 1 µL[8]
Split Ratio 50:1[8]

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for Fatty Acid Isomer Separation

ParameterCondition
Column Silver-ion (Ag+) HPLC column or C18 column[4][5]
Mobile Phase Acetonitrile/Water gradient[9]
Detector UV detector or Evaporative Light Scattering Detector (ELSD)
Flow Rate 1.0 mL/min
Temperature Ambient
Injection Volume 10-20 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gc GC Analysis cluster_hplc HPLC Analysis Food_Sample Food Sample (e.g., Milk, Meat, Oil) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Food_Sample->Lipid_Extraction Lipid_Extract Lipid Extract Lipid_Extraction->Lipid_Extract Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Extract->Derivatization HPLC_Analysis Silver-Ion HPLC (Ag-HPLC) Lipid_Extract->HPLC_Analysis GC_Analysis Gas Chromatography (GC-FID) Derivatization->GC_Analysis Data_Analysis_GC Quantification of This compound GC_Analysis->Data_Analysis_GC Data_Analysis_HPLC Quantification of This compound HPLC_Analysis->Data_Analysis_HPLC

Caption: General workflow for the analysis of this compound in food.

derivatization_process Lipid_Extract Lipid Extract (containing this compound) Add_Reagent Add BF3-Methanol Reagent Lipid_Extract->Add_Reagent Heating Heat at 60-80°C Add_Reagent->Heating FAMEs_Formation Formation of This compound Methyl Ester (FAME) Heating->FAMEs_Formation Extraction Extract with Hexane FAMEs_Formation->Extraction FAMEs_in_Hexane FAMEs in Hexane (Ready for GC Analysis) Extraction->FAMEs_in_Hexane isomer_separation cluster_separation Chromatographic Separation Mixture Mixture of C18:1 Isomers Column Ag-HPLC or Highly Polar GC Column Mixture->Column cis_Vaccenic This compound (11Z-18:1) Column->cis_Vaccenic Separated trans_Vaccenic trans-Vaccenic Acid (11E-18:1) Column->trans_Vaccenic Separated Oleic Oleic Acid (9Z-18:1) Column->Oleic Separated

References

Application Notes and Protocols for cis-Vaccenic Acid Analysis in Human Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid (C18:1 n-7) is a monounsaturated omega-7 fatty acid present in human milk. It is an isomer of oleic acid and a key dietary fatty acid for infants, contributing to their overall health and development. Accurate quantification of this compound in human milk is crucial for nutritional studies, clinical research, and the development of infant formulas that mimic the composition of human milk. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in human milk using gas chromatography (GC).

Data Presentation: Quantitative Method Performance

The following table summarizes the quantitative performance characteristics for the analysis of fatty acids, including this compound, in human milk using GC-based methods. Data has been compiled from relevant scientific literature to provide a comparative overview.

ParameterThis compound (C18:1 n-7)Method DetailsReference
Limit of Detection (LOD) 0.4482 ppmGC-MS/MS[1]
Limit of Quantification (LOQ) 1.494 ppmGC-MS/MS[1]
Recovery >80% (for total fatty acids)GC-FID
Repeatability (RSDr) <15% (general for fatty acids)GC-FID[2]
Intermediate Precision (RSDip) <15% (general for fatty acids)GC-FID[2]

Note: Data for recovery and precision specifically for this compound are not consistently reported in the literature. The provided values represent the general performance of the methods for overall fatty acid analysis in human milk. Researchers should perform their own validation to determine the specific performance characteristics for this compound in their laboratory.

Experimental Workflow

The overall workflow for the analysis of this compound in human milk involves sample collection, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Human Milk Sample Collection lipid_extraction Lipid Extraction sample_collection->lipid_extraction derivatization Derivatization to FAMEs lipid_extraction->derivatization purification FAMEs Purification derivatization->purification gc_analysis Gas Chromatography (GC-FID or GC-MS) purification->gc_analysis data_analysis Data Analysis and Quantification gc_analysis->data_analysis

Experimental workflow for this compound analysis.

Experimental Protocols

This section provides detailed methodologies for the key steps in the analysis of this compound in human milk. Two primary approaches for sample preparation are presented: a traditional lipid extraction followed by derivatization, and a direct transesterification method.

Protocol 1: Lipid Extraction followed by Transesterification

This protocol is based on the widely used Folch method for lipid extraction.

Materials and Reagents:

  • Human milk sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Sodium sulfate (B86663) (anhydrous)

  • 2M KOH in methanol

  • n-Heptane

  • Internal standard (e.g., C17:0 or C19:0)

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Thaw frozen human milk samples at room temperature. Homogenize the sample by gentle inversion.

  • Lipid Extraction (Folch Method): a. To 1 mL of human milk in a glass centrifuge tube, add a known amount of internal standard. b. Add 10 mL of a chloroform:methanol (2:1, v/v) mixture. c. Vortex vigorously for 2 minutes. d. Add 2 mL of 0.9% NaCl solution and vortex for another 30 seconds. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean tube. g. Dry the lipid extract under a gentle stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 2 mL of n-heptane and vortex to dissolve the lipids. b. Add 4 mL of 2M methanolic KOH. c. Vortex vigorously for 2 minutes at room temperature. d. Centrifuge at 2000 x g for 5 minutes. e. The upper n-heptane layer containing the FAMEs is collected for GC analysis.

  • GC Analysis: a. Inject 1 µL of the FAMEs solution into the GC. b. Use a suitable capillary column (e.g., a highly polar column like a BPX70 or SP-2560) for the separation of fatty acid isomers. c. Set up the appropriate temperature program for the oven, injector, and detector. d. Identify the this compound peak by comparing its retention time with that of a certified standard. e. Quantify the amount of this compound using the internal standard method.

Protocol 2: Direct Transesterification

This method simplifies the sample preparation by combining lipid extraction and derivatization into a single step.

Materials and Reagents:

  • Human milk sample

  • Toluene (B28343)

  • Acetyl chloride-methanol solution (10% v/v)

  • 6% Sodium carbonate (Na2CO3) solution

  • Internal standard (e.g., C17:0 or C19:0)

  • Screw-cap glass tubes

  • Water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph (GC-FID or GC-MS)

Procedure:

  • Sample Preparation: Thaw and homogenize the human milk sample as described in Protocol 1.

  • Direct Transesterification: a. To 1 mL of human milk in a screw-cap glass tube, add a known amount of internal standard. b. Add 5 mL of toluene and 6 mL of 10% acetyl chloride-methanol solution. c. Cap the tube tightly and incubate in a water bath at 80°C for 2 hours. d. Cool the tube to room temperature. e. Add 6 mL of 6% Na2CO3 solution to neutralize the reaction and vortex for 30 seconds. f. Centrifuge at 2000 x g for 5 minutes to separate the phases. g. The upper toluene layer containing the FAMEs is collected for GC analysis.

  • GC Analysis: a. Follow the same GC analysis procedure as described in Protocol 1.

Signaling Pathways and Logical Relationships

The conversion of dietary fatty acids and their subsequent incorporation into human milk lipids is a complex biological process. The following diagram illustrates a simplified logical relationship from maternal diet to the presence of this compound in human milk.

signaling_pathway maternal_diet Maternal Diet (Dietary Fats) absorption_transport Absorption and Transport in Maternal Circulation maternal_diet->absorption_transport endogenous_synthesis Endogenous Synthesis (e.g., from palmitic acid) endogenous_synthesis->absorption_transport mammary_gland Uptake by Mammary Gland absorption_transport->mammary_gland milk_lipid_synthesis Synthesis of Milk Lipids (Triglycerides) mammary_gland->milk_lipid_synthesis cis_vaccenic_in_milk This compound in Human Milk milk_lipid_synthesis->cis_vaccenic_in_milk

Pathway of this compound into human milk.

References

Application Notes and Protocols for In Vivo Studies of cis-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-Vaccenic acid (cVA) is an omega-7 monounsaturated fatty acid found in various natural sources. Emerging research suggests its potential involvement in a range of biological processes, including metabolic regulation, inflammation, and cellular signaling. These application notes provide a comprehensive framework for the in vivo experimental design to investigate the physiological effects of cVA. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in research settings.

Biological Activities and Signaling Pathways

This compound has been implicated in several biological activities. It is a precursor to cis-9, trans-11 conjugated linoleic acid (c9, t11-CLA), a bioactive fatty acid with known anti-inflammatory properties.[1] Studies suggest that cVA itself may influence metabolic health, with associations observed between plasma phospholipid levels of cVA and markers of insulin (B600854) sensitivity.[2] Furthermore, cVA has been shown to modulate the mTORC2-Akt-FoxO1 pathway in certain cell types and may play a role in the endocannabinoid system and activate peroxisome proliferator-activated receptors (PPARs).[1][3][4]

Signaling Pathways Implicated in this compound Action

To visualize the potential molecular mechanisms of this compound, the following signaling pathways are presented.

mTOR_Signaling_Pathway cVA This compound mTORC2 mTORC2 cVA->mTORC2 modulates Akt Akt mTORC2->Akt activates FoxO1 FoxO1 Akt->FoxO1 inhibits Cell_Differentiation Cell Differentiation and Metabolism FoxO1->Cell_Differentiation

Putative mTORC2-Akt-FoxO1 signaling pathway influenced by this compound.

Endocannabinoid_Signaling_Pathway VA Vaccenic Acid (cis-isomer) FAAH FAAH (Fatty Acid Amide Hydrolase) VA->FAAH may inhibit Anandamide (B1667382) Anandamide (AEA) FAAH->Anandamide degrades CB1R CB1 Receptor Anandamide->CB1R activates Anti_inflammatory_effects Anti-inflammatory Effects CB1R->Anti_inflammatory_effects

Proposed modulation of the endocannabinoid system by this compound.

PPAR_Signaling_Pathway cVA This compound PPARs PPARα / PPARγ cVA->PPARs activates Target_Genes Target Gene Expression (e.g., Fatty Acid Oxidation, Adipogenesis) PPARs->Target_Genes regulates

Potential activation of PPAR signaling by this compound.

Experimental Design for In Vivo Studies

A well-controlled in vivo study is critical to elucidate the physiological effects of cVA. The following experimental workflow is recommended.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., C57BL/6J mice) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Grouping Random Grouping (Control vs. cVA) Acclimatization->Grouping cVA_Admin cVA Administration (Dietary or Gavage) Grouping->cVA_Admin Monitoring In-life Monitoring (Body weight, food intake) cVA_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Biochemical & Molecular Analysis Sample_Collection->Analysis

General experimental workflow for in vivo studies of this compound.
Animal Models

The choice of animal model is dependent on the research question. For general metabolic studies, C57BL/6J mice on a high-fat diet are a common model to induce obesity and insulin resistance. For studies focused on genetic predispositions to metabolic disease, models such as the JCR:LA-cp rat may be considered.[5]

Administration of this compound

This compound can be administered through dietary supplementation or oral gavage.

  • Dietary Supplementation: This method is suitable for long-term studies and mimics dietary intake. A typical dose is 1% (w/w) of the total diet.[5] The cVA should be mixed thoroughly into the rodent chow.

  • Oral Gavage: This method allows for precise dosing. A typical dose for a mouse is up to 10 ml/kg body weight.[6] The cVA should be dissolved in a suitable vehicle (e.g., corn oil).

Experimental Protocols

Protocol for Dietary Supplementation of this compound
  • Diet Preparation:

    • Prepare a control diet and a cVA-supplemented diet. The basal diet composition should be consistent between the two groups.

    • For the cVA diet, mix this compound into the diet at a concentration of 1% (w/w). Ensure homogenous mixing.

    • Store diets at 4°C to prevent lipid oxidation.

  • Animal Feeding:

    • Provide animals with ad libitum access to the respective diets and water.

    • Monitor food intake and body weight regularly (e.g., 2-3 times per week).

    • The duration of the study will depend on the specific research question, typically ranging from 4 to 12 weeks.

Protocol for Oral Gavage of this compound
  • Preparation of Dosing Solution:

    • Dissolve this compound in a vehicle such as corn oil to the desired concentration.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume (not to exceed 10 ml/kg).[6]

    • Gently restrain the mouse and insert a 20-gauge, 1.5-inch gavage needle with a rounded tip into the esophagus.[7]

    • Slowly administer the cVA solution.

    • Monitor the animal for any signs of distress after the procedure.

Protocol for Tissue and Blood Collection
  • Anesthesia: Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) inhalation or CO2 asphyxiation).

  • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

  • Tissue Collection: Perfuse the animal with ice-cold phosphate-buffered saline (PBS).

  • Dissect and collect tissues of interest (e.g., liver, adipose tissue, intestine, spleen).

  • Snap-freeze the tissues in liquid nitrogen and store at -80°C for later analysis.

Protocol for Lipid Extraction and Fatty Acid Analysis by GC-MS
  • Lipid Extraction (Folch Method):

    • Homogenize ~50-100 mg of tissue in a 2:1 (v/v) mixture of chloroform:methanol (B129727).

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex and centrifuge at 2000 x g for 10 minutes.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Resuspend the dried lipid extract in 1 ml of 0.5 M NaOH in methanol.

    • Incubate at 100°C for 5 minutes.

    • Add 1 ml of 14% boron trifluoride in methanol and incubate at 100°C for 5 minutes.

    • Add 1 ml of hexane (B92381) and 1 ml of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer contains the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µl of the FAME-containing hexane layer into the GC-MS.

    • Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the FAMEs.

    • Identify and quantify the fatty acids based on their retention times and mass spectra compared to known standards.

Protocol for Western Blot Analysis of mTOR Pathway Proteins
  • Protein Extraction:

    • Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, and S6K overnight at 4°C.[1][8]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

    • Quantify band intensities using densitometry software.

Protocol for Quantification of Serum Cytokines by ELISA
  • Sample Preparation:

    • Thaw plasma samples on ice.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., for TNF-α, IL-6, IL-1β).

    • Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody and a substrate for colorimetric detection.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve. A sequential ELISA protocol may be used for small sample volumes.[9]

Data Presentation

Table 1: Effects of this compound on Metabolic Parameters in vivo
ParameterControl GroupcVA-Treated GroupPercent Changep-valueReference
Body Weight (g) User-definedUser-definedUser-definedUser-defined
Fasting Glucose (mg/dL) User-definedUser-definedUser-definedUser-defined
Fasting Insulin (ng/mL) User-definedUser-definedUser-definedUser-defined[2]
HOMA-IR User-definedUser-definedUser-definedUser-defined[2]
Plasma Triglycerides (mg/dL) User-definedUser-defined↓ 40% (in obese rats)< 0.05[10]
Liver Triglycerides (mg/g) User-definedUser-definedUser-definedUser-defined

Note: The data on plasma triglycerides is from a study using trans-vaccenic acid in JCR:LA-cp rats. The effects of this compound should be determined experimentally.

Table 2: Effects of this compound on Inflammatory Markers in vivo
MarkerControl GroupcVA-Treated GroupPercent Changep-valueReference
Serum TNF-α (pg/mL) User-definedUser-definedUser-definedUser-defined
Serum IL-6 (pg/mL) User-definedUser-definedUser-definedUser-defined
Serum IL-1β (pg/mL) User-definedUser-definedUser-definedUser-defined
Jejunal TNF-α mRNA User-definedUser-defined< 0.05[9]
Jejunal IL-1β mRNA User-definedUser-defined< 0.05[9]

Note: The data on jejunal mRNA is from a study using trans-vaccenic acid. The effects of this compound on serum cytokine levels should be determined experimentally.

Conclusion

These application notes and protocols provide a robust framework for investigating the in vivo effects of this compound. By employing standardized methodologies and careful experimental design, researchers can contribute to a deeper understanding of the physiological roles of this intriguing fatty acid and its potential therapeutic applications.

References

Employing Lipidomics to Track cis-Vaccenic Acid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid (cVA), an omega-7 monounsaturated fatty acid, is increasingly recognized for its significant roles in various physiological and pathophysiological processes. Endogenously synthesized from palmitoleic acid (16:1n-7) via elongation, cVA (18:1n-7) serves as a key precursor to the bioactive conjugated linoleic acid (CLA) isomer, cis-9, trans-11 CLA (rumenic acid), through the action of stearoyl-CoA desaturase-1 (SCD1).[1][2][3] Lipidomics, the comprehensive analysis of lipids in a biological system, provides powerful tools to investigate the metabolic fate of cVA and its downstream effects. This application note offers detailed protocols for the extraction, quantification, and analysis of cVA and its metabolites from biological samples using mass spectrometry-based lipidomics approaches.

Biological Significance of this compound Metabolism

The metabolic pathway of cVA is implicated in a range of biological functions, from cancer cell proliferation to metabolic health.

  • Cancer: Altered monounsaturated fatty acid metabolism is a hallmark of oncogenic transformation.[4] Studies have shown that cVA can influence the viability of cancer cells, including those in prostate, breast, and colon cancers.[5][6] For instance, cVA has been shown to rescue reductions in cell viability caused by the inhibition of SCD1 in prostate cancer cells.[4]

  • Metabolic Health: Emerging research suggests a potential role for cVA in modulating metabolic parameters. Associations have been observed between plasma phospholipid levels of cVA and markers of insulin (B600854) resistance in non-diabetic individuals.[7]

  • Cardiovascular Health: The impact of cVA on cardiovascular health is an active area of investigation, with some studies suggesting protective effects.[3]

  • Precursor to Conjugated Linoleic Acid (CLA): A significant function of cVA is its role as the endogenous precursor to cis-9, trans-11 CLA, a fatty acid with numerous reported health benefits, including anti-inflammatory and anti-carcinogenic properties.[1][8] The conversion of dietary vaccenic acid to CLA has been quantified in humans, with an average conversion rate of approximately 19%.[1]

Quantitative Data Summary

The following tables summarize quantitative data on cVA and its metabolites from various studies.

Table 1: Conversion of Dietary Vaccenic Acid to Rumenic Acid (cis-9, trans-11 CLA) in Humans

Daily Vaccenic Acid Intake ( g/day )Increase in Serum Vaccenic Acid (%)Average Conversion Rate to Rumenic Acid (%)
1.59419
3.030719
4.562019

Data adapted from a controlled intervention study in healthy subjects.[1]

Table 2: 13C-Vaccenic Acid Enrichment in Milk Lipids of Lactating Women

Time Post-Ingestion (hours)13C-Vaccenic Acid Enrichment (%)13C-cis-9, trans-11 CLA Enrichment (%)
83.1-
187.6 (maximal)0.4 (maximal)

This study demonstrates the endogenous synthesis of CLA from vaccenic acid.[9][10]

Table 3: Bioconversion of trans-Vaccenic Acid (TVA) to CLA in Mice

ParameterConversion Rate (%)
Bioconversion of dietary TVA11.4 ± 1.25
Conversion of stored TVA50.8 ± 1.91

Data from a study feeding pure TVA to mice.[11]

Experimental Protocols

Detailed methodologies for the analysis of cVA and its metabolites are provided below. These protocols cover lipid extraction from various biological matrices, derivatization for gas chromatography, and analysis by mass spectrometry.

Protocol 1: Total Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol is suitable for extracting total lipids from plasma, tissues, and cultured cells.[12]

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Butylated hydroxytoluene (BHT) - antioxidant

  • Internal standards (e.g., deuterated fatty acids)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Plasma: Use 10-100 µL of plasma.

    • Tissue: Homogenize 5-10 mg of tissue in PBS.

    • Cultured Cells: Resuspend approximately 0.5 x 106 cells in 250 µL of PBS.

  • Addition of Internal Standards: Add a known amount of an appropriate internal standard mixture (e.g., deuterated fatty acids) to each sample to allow for accurate quantification.

  • Solvent Extraction:

    • To the sample, add 2 parts methanol and 1 part chloroform (final ratio of Chloroform:Methanol:Aqueous Sample should be 1:2:0.8, v/v/v). Add BHT to a final concentration of 0.01% to prevent oxidation.

    • Vortex the mixture vigorously for 2 minutes.

  • Phase Separation:

    • Add 1 part chloroform and 1 part deionized water to the mixture.

    • Vortex again for 30 seconds.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.[13][14]

Materials:

  • Dried lipid extract from Protocol 1

  • Toluene

  • 12% Boron trifluoride in methanol (BF3-Methanol) or 6% H2SO4 in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of toluene.

  • Methylation:

    • Add 2 mL of 12% BF3-Methanol solution.

    • Cap the tube tightly and heat at 60°C for 10 minutes.

  • Extraction of FAMEs:

    • Cool the reaction tube to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer (containing the FAMEs) to a clean autosampler vial for GC-MS analysis.

Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of FAMEs.[15]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-225ms or similar)

GC Parameters (Example):

  • Injector Temperature: 220°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 70°C

    • Ramp 1: 11°C/min to 170°C

    • Ramp 2: 0.8°C/min to 175°C

    • Ramp 3: 20°C/min to 220°C, hold for 2.5 minutes

  • Total Run Time: Approximately 20 minutes

MS Parameters (Example):

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with certain derivatization agents.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific FAMEs.

  • Ions to Monitor: Select characteristic ions for cVA-methyl ester and the internal standard.

Protocol 4: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative approach, particularly for the analysis of intact complex lipids containing cVA.[16][17][18]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

LC Parameters (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 65:30 v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to resolve different lipid classes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the lipid class.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Develop specific precursor-to-product ion transitions for cVA-containing lipids and internal standards.

Visualizations

Metabolic Pathway of this compound

cis_Vaccenic_Acid_Metabolism Palmitoleic_Acid Palmitoleic Acid (16:1n-7) Elongation Elongation (ELOVL5) Palmitoleic_Acid->Elongation cis_Vaccenic_Acid This compound (18:1n-7) Elongation->cis_Vaccenic_Acid Desaturation Δ9-Desaturation (SCD1) cis_Vaccenic_Acid->Desaturation Incorporation Incorporation into Complex Lipids cis_Vaccenic_Acid->Incorporation cis9_trans11_CLA cis-9, trans-11 CLA (Rumenic Acid) Desaturation->cis9_trans11_CLA Complex_Lipids Phospholipids, Triacylglycerols, etc. Incorporation->Complex_Lipids

Caption: Biosynthesis and metabolism of this compound.

Experimental Workflow for Lipidomics Analysis

Lipidomics_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Tissue, Cells) Lipid_Extraction 2. Total Lipid Extraction (e.g., Modified Bligh & Dyer) Sample_Collection->Lipid_Extraction Derivatization 3. Derivatization (for GC-MS) (e.g., FAMEs) Lipid_Extraction->Derivatization LC_MS_Analysis 4b. LC-MS/MS Analysis (for intact lipids) Lipid_Extraction->LC_MS_Analysis GC_MS_Analysis 4a. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Acquisition 5. Data Acquisition (SIM or MRM) GC_MS_Analysis->Data_Acquisition LC_MS_Analysis->Data_Acquisition Data_Analysis 6. Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis

Caption: General workflow for cVA analysis by mass spectrometry.

References

Application Notes and Protocols for the Synthesis of Radiolabeled cis-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Vaccenic acid ((11Z)-11-octadecenoic acid) is an omega-7 monounsaturated fatty acid naturally present in various biological systems. It serves as a precursor for the endogenous synthesis of other important lipids and has been implicated in various physiological and pathological processes. To facilitate the study of its absorption, distribution, metabolism, and excretion (ADME), as well as its role in cellular signaling and lipidomics, a reliable method for the synthesis of its radiolabeled form is essential. These application notes provide a detailed protocol for the chemical synthesis of [1-¹⁴C]this compound, a valuable tracer for in vitro and in vivo studies.

Overview of the Synthetic Approach

The synthesis of [1-¹⁴C]this compound is achieved through a multi-step chemical process. The general strategy involves the synthesis of an alkyne precursor, 11-octadecynoic acid, followed by the stereoselective partial hydrogenation of the triple bond to yield the cis-double bond. The carbon-14 (B1195169) radiolabel is introduced at the carboxylate position (C-1) in the final stages of the synthesis, a common and efficient method for radiolabeling fatty acids.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of [1-¹⁴C]this compound based on typical yields for similar chemical syntheses. Actual results may vary depending on experimental conditions and scale.

ParameterExpected ValueNotes
Overall Radiochemical Yield 15-25%Based on the starting amount of K¹⁴CN.
Specific Activity > 50 mCi/mmolDependent on the specific activity of the starting K¹⁴CN.
Radiochemical Purity > 98%Determined by radio-HPLC or radio-TLC after purification.
Chemical Purity > 98%Determined by GC-MS or NMR.

Experimental Protocol: Synthesis of [1-¹⁴C]this compound

This protocol outlines the synthesis of [1-¹⁴C]this compound from 1-bromo-10-undecene.

Part 1: Synthesis of 11-Octadecynoic Acid (Unlabeled Precursor)

This part of the protocol describes the synthesis of the unlabeled alkyne precursor.

Materials and Reagents:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Slowly add a solution of 1-bromo-10-undecene in dry diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be gently heated to initiate the Grignard formation, after which the reaction is typically self-sustaining. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: In a separate flask, dissolve 6-heptynoic acid in dry THF and cool to 0°C. Add a catalytic amount of CuI. Slowly add the prepared Grignard reagent to this solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 11-octadecynoic acid.

Part 2: Synthesis of [1-¹⁴C]this compound

Materials and Reagents:

Procedure:

  • Chain Shortening and Halogenation: Convert 11-octadecynoic acid to its acid chloride by reacting with thionyl chloride. The resulting acid chloride is then carefully reacted with sodium azide to form the acyl azide. Perform a Curtius rearrangement by heating the acyl azide in an inert solvent like dry benzene to yield the isocyanate. Hydrolyze the isocyanate with hydroiodic acid to yield 10-heptadecenylamine, which is then converted to 1-iodo-10-heptadecyne.

  • Introduction of the ¹⁴C-Label: React the 1-iodo-10-heptadecyne with high specific activity [¹⁴C]KCN in a suitable solvent like ethanol to introduce the ¹⁴C-nitrile group at the C-1 position.

  • Hydrolysis to the Carboxylic Acid: Hydrolyze the resulting ¹⁴C-nitrile by refluxing with a strong base like potassium hydroxide in aqueous ethanol. After the reaction is complete, acidify the mixture with concentrated HCl to protonate the carboxylate, yielding [1-¹⁴C]-11-octadecynoic acid.

  • Partial Hydrogenation to [1-¹⁴C]this compound: Dissolve the [1-¹⁴C]-11-octadecynoic acid in a suitable solvent such as hexane. Add Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction). Subject the mixture to hydrogenation with H₂ gas at atmospheric pressure. Monitor the reaction progress carefully by TLC or GC to ensure the reaction stops at the alkene stage.

  • Purification of the Final Product: After the reaction is complete, filter off the catalyst. Wash the catalyst with hexane. Combine the organic filtrates and concentrate under reduced pressure. Purify the crude [1-¹⁴C]this compound using preparative reverse-phase HPLC with a mobile phase of acetonitrile and water.

Quality Control
  • Radiochemical Purity: The radiochemical purity of the final product should be determined by radio-HPLC or radio-TLC. The product should appear as a single radioactive peak co-eluting with a non-labeled this compound standard.

  • Chemical Identity and Purity: Confirm the chemical identity and purity of the radiolabeled product by co-chromatography with an authentic standard of this compound using GC-MS. The mass spectrum should correspond to that of the unlabeled standard, with the appropriate mass shift for the ¹⁴C isotope.

  • Specific Activity: The specific activity (in mCi/mmol) is calculated by dividing the total radioactivity (measured by liquid scintillation counting) by the total number of moles of the compound (determined by a quantitative method such as GC with a flame ionization detector, using a standard curve).

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling and Final Synthesis cluster_qc Purification & QC start 1-Bromo-10-undecene + 6-Heptynoic acid grignard Grignard Reaction start->grignard coupling Cu(I) Catalyzed Coupling grignard->coupling precursor 11-Octadecynoic Acid coupling->precursor chain_short Chain Shortening & Halogenation precursor->chain_short cyanation [¹⁴C]KCN Cyanation chain_short->cyanation hydrolysis Hydrolysis cyanation->hydrolysis radiolabeled_precursor [1-¹⁴C]-11-Octadecynoic Acid hydrolysis->radiolabeled_precursor hydrogenation Partial Hydrogenation (Lindlar's Catalyst) final_product [1-¹⁴C]this compound hydrogenation->final_product radiolabeled_precursor->hydrogenation purification Preparative HPLC final_product->purification analysis Purity & Identity Check (Radio-HPLC, GC-MS) purification->analysis

Caption: Experimental workflow for the synthesis of [1-¹⁴C]this compound.

signaling_pathway cluster_uptake Cellular Uptake and Activation cluster_metabolism Metabolic Fates cluster_signaling Potential Signaling Roles cVA_ext Radiolabeled This compound (extracellular) cVA_int Radiolabeled This compound (intracellular) cVA_ext->cVA_int Transport cVA_CoA cis-Vaccenoyl-CoA cVA_int->cVA_CoA Acyl-CoA Synthetase receptor Membrane/Nuclear Receptors cVA_int->receptor elongation Elongation cVA_CoA->elongation desaturation Desaturation cVA_CoA->desaturation storage Incorporation into Lipids cVA_CoA->storage cVA_CoA->receptor other_fa Other Fatty Acids elongation->other_fa cla Conjugated Linoleic Acid (CLA) desaturation->cla lipids Triglycerides, Phospholipids, etc. storage->lipids gene_exp Modulation of Gene Expression receptor->gene_exp signaling_cascades Activation of Signaling Cascades receptor->signaling_cascades

Caption: Potential metabolic and signaling pathways of radiolabeled this compound.

Troubleshooting & Optimization

challenges in separating cis-Vaccenic acid from its trans isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid isomer separation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of cis- and trans-vaccenic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis-vaccenic acid from its trans isomer?

A1: The primary challenge lies in the subtle structural differences between cis- and trans-vaccenic acid. As geometric isomers, they share the same molecular weight and chemical formula, differing only in the spatial arrangement of hydrogen atoms around the carbon-carbon double bond. This similarity in physical and chemical properties makes their separation difficult using standard chromatographic techniques. The cis isomer has a bent structure, while the trans isomer is more linear, resembling a saturated fatty acid[1]. This slight difference in shape is the basis for their separation. Co-elution with other positional isomers of C18:1, such as oleic and elaidic acid, further complicates the separation process[1][2][3].

Q2: Which analytical techniques are most effective for separating these isomers?

A2: Silver-ion chromatography is a powerful technique for this purpose, available in High-Performance Liquid Chromatography (Ag-HPLC) and Thin-Layer Chromatography (Ag-TLC) formats.[4][5] The separation principle relies on the reversible interaction between the π-electrons of the double bonds in the fatty acids and silver ions immobilized on the stationary phase.[6] This interaction is stronger for the more sterically accessible double bond in cis isomers, leading to longer retention times compared to their trans counterparts. Gas chromatography (GC) with highly polar capillary columns (e.g., cyanopropyl phases) is also widely used for resolving cis and trans isomers of fatty acid methyl esters (FAMEs).[2][3]

Q3: Can I use reversed-phase HPLC for this separation?

A3: While standard C18 reversed-phase columns can separate fatty acids based on chain length and degree of unsaturation, they often provide poor resolution for geometrical isomers due to their similar hydrophobicity.[7][8] However, specialized columns with high molecular shape selectivity, such as those with cholesteryl groups, can improve the separation of cis/trans isomers.[7] For complex mixtures, reversed-phase HPLC can be a useful preliminary step to isolate fatty acids by chain length before a more specific technique like Ag-HPLC is used for isomer separation.[9]

Q4: Are enzymatic methods a viable option for separating cis- and trans-vaccenic acid?

A4: Enzymatic methods can be employed for the selective derivatization or isolation of fatty acids.[10] For instance, certain enzymes may exhibit stereospecificity, reacting preferentially with either the cis or trans isomer. This can be used in a "reactive separation" cascade, where one isomer is enzymatically converted into a different compound that is then easily separated from the unreacted isomer.[10] While promising, this approach is less common for routine analytical separation compared to chromatographic methods and often requires significant methods development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of cis- and trans-vaccenic acid using Ag-HPLC and GC.

Silver-Ion HPLC (Ag-HPLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation of Isomers - Inadequate silver ion loading on the column.- Incorrect mobile phase composition.[5]- Column temperature not optimized.- Ensure the column is properly impregnated with silver ions according to the manufacturer's protocol.- Optimize the mobile phase by adjusting the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., acetonitrile).[6][11]- Experiment with different column temperatures; lower temperatures can sometimes enhance separation.
Peak Tailing - Active sites on the column packing material.- Sample overload.- Use a high-purity silica-based column.- Reduce the amount of sample injected onto the column.- Ensure the sample is fully dissolved in the mobile phase.
Irreproducible Retention Times - Column degradation or loss of silver ions.- Fluctuations in mobile phase composition or flow rate.- Unstable column temperature.- Use a guard column to protect the analytical column.- Ensure the mobile phase is properly mixed and degassed.- Use a reliable column oven to maintain a constant temperature.[12]
Baseline Drift or Noise - Contaminated mobile phase.- Detector instability.- Use HPLC-grade solvents and prepare fresh mobile phase daily.- Allow the detector lamp to warm up sufficiently.- Flush the detector cell.
Gas Chromatography (GC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Co-elution of Isomers - Inappropriate GC column.- Suboptimal temperature program.[2][3]- Incorrect carrier gas flow rate.- Use a long, highly polar capillary column (e.g., >100m, cyanopropyl-based stationary phase).[13]- Optimize the temperature program with a slow ramp rate to improve resolution.- Adjust the carrier gas flow rate to its optimal linear velocity for the column.
Peak Broadening - Sample injection issues (too slow, too large volume).- Column contamination or degradation.- Use an autosampler for consistent, fast injections.- Reduce the injection volume to avoid overloading the column.[14]- Condition the column regularly and trim the inlet if necessary.
Ghost Peaks - Carryover from previous injections.- Septum bleed or contamination.- Implement a bake-out step at the end of each run to elute any remaining compounds.- Use a high-quality, low-bleed septum and replace it regularly.[14]
Loss of Resolution Over Time - Column aging.- Contamination of the injector liner.- Replace the GC column.- Clean or replace the injector liner regularly.

Experimental Protocols

Protocol 1: Separation of C18:1 Isomers using Silver-Ion HPLC

This protocol provides a general framework for the separation of cis- and trans-vaccenic acid from other C18:1 isomers as fatty acid methyl esters (FAMEs).

  • Sample Preparation: Convert fatty acids to their methyl esters (FAMEs) using a standard procedure, such as base-catalyzed transesterification with methanolic NaOH or acid-catalyzed esterification with BF3-methanol.

  • Chromatographic System:

    • Column: A commercially available or lab-prepared silver-ion HPLC column (e.g., Nucleosil 5SA).[11]

    • Mobile Phase: A gradient of a polar modifier in a non-polar solvent. A common combination is acetonitrile (B52724) in hexane (B92381) or methanol (B129727) in a dichloroethane-dichloromethane mixture.[6][11]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detector: UV detector (if fatty acids are derivatized with a UV-absorbing group like phenacyl esters) or an Evaporative Light Scattering Detector (ELSD).[11]

  • Elution Program: Start with a low percentage of the polar modifier and gradually increase its concentration to elute the different fatty acid classes. The elution order is generally: Saturated < Trans-monoenes < Cis-monoenes < Dienes < Polyenes.

  • Data Analysis: Identify peaks by comparing their retention times with those of pure standards. Quantify the isomers based on their peak areas.

Protocol 2: GC Analysis of FAME Isomers

This protocol outlines the gas chromatographic separation of cis- and trans-vaccenic acid methyl esters.

  • Sample Preparation: Prepare FAMEs from the lipid sample as described in Protocol 1.

  • Gas Chromatograph Setup:

    • Column: A highly polar capillary column, such as a SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or a similar cyanopropyl polysiloxane column.[13]

    • Carrier Gas: Helium or hydrogen at an optimized flow rate.

    • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

    • Oven Temperature Program: A long, slow temperature ramp is crucial for resolving positional and geometric isomers. For example, hold at a starting temperature (e.g., 140°C) for a few minutes, then ramp up to the final temperature (e.g., 240°C) at a rate of 1-4°C/min.

    • Detector: Flame Ionization Detector (FID), typically operated at 260°C.

  • Analysis: Inject a small volume (e.g., 1 µL) of the FAMEs solution.

  • Peak Identification: Identify the FAME peaks by comparing their retention times with a well-characterized standard mixture of C18:1 isomers.

Visualizations

Structural Difference: Cis- vs. Trans-Vaccenic Acid

Caption: Structural comparison of cis- and trans-vaccenic acid.

Experimental Workflow: Silver-Ion HPLC Separation

start Lipid Sample prep FAME Preparation (Transesterification) start->prep hplc Ag-HPLC System prep->hplc separation Separation on Silver-Ion Column hplc->separation detection Detection (ELSD or UV) separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis

Caption: Workflow for separating fatty acid isomers using Ag-HPLC.

Logical Relationship: Troubleshooting Poor GC Resolution

cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Resolution of cis/trans Isomers Cause1 Wrong GC Column Problem->Cause1 Cause2 Suboptimal Temperature Program Problem->Cause2 Cause3 Incorrect Flow Rate Problem->Cause3 Sol1 Use Highly Polar Cyanopropyl Column Cause1->Sol1 Sol2 Optimize Temperature Ramp (slower) Cause2->Sol2 Sol3 Adjust Carrier Gas Flow Cause3->Sol3

Caption: Troubleshooting logic for poor GC resolution of isomers.

References

Technical Support Center: Gas Chromatography Analysis of cis-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of cis-vaccenic acid and related fatty acid isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is the resolution between my this compound peak and other C18:1 isomers poor?

Poor resolution or co-elution of C18:1 isomers is a common challenge, typically stemming from two primary factors: suboptimal column selection and an unoptimized oven temperature program.[1] Standard non-polar or mid-polar columns separate compounds primarily by boiling point, which is often insufficient for geometric isomers like cis and trans fatty acids that have very similar boiling points.[2] Achieving separation requires a stationary phase that can differentiate based on the molecule's configuration (i.e., the "bend" in a cis isomer vs. the linear shape of a trans isomer).[3]

Q2: What is the best type of GC column for separating cis- and trans-fatty acid isomers?

For resolving geometric and positional fatty acid methyl ester (FAME) isomers, highly polar cyanopropyl siloxane capillary columns are the industry standard.[4][5] These columns provide the necessary selectivity to separate cis and trans isomers effectively.[3] Columns with polyethylene (B3416737) glycol (PEG) stationary phases (e.g., DB-Wax) are suitable for general FAME analysis but typically fail to resolve cis/trans pairs.[1][6]

Table 1: Comparison of Common GC Column Phases for FAME Analysis

Stationary Phase TypeCommon Trade NamesPrimary Separation MechanismSuitable for cis/trans Isomer Resolution?
Highly Polar (Biscyanopropyl Siloxane)SP-2560, HP-88, Rt-2560, CP-Sil 88Polarity, Geometric & Positional IsomerismYes (Recommended) [2][6]
Polar (Polyethylene Glycol)DB-Wax, HP-INNOWaxPolarity, Degree of UnsaturationNo [1][7]
Non-Polar (Polydimethylsiloxane)DB-1, DB-5Boiling PointNo [2]

Q3: How should I optimize my oven temperature program for better resolution?

The oven temperature program is a critical parameter for separating FAME isomers.[1] A slow temperature ramp is crucial. Lowering the initial oven temperature and using a slower ramp rate (e.g., 1-4°C/min) increases the interaction time between the analytes and the stationary phase, improving separation of closely eluting compounds.[1][8] For particularly difficult separations, an isothermal hold at a specific temperature may be necessary, as the elution order of some isomers can be highly temperature-dependent.[1][9]

Q4: Is it necessary to derivatize my fatty acid sample before GC analysis?

Yes, derivatization is a mandatory step for robust and reproducible analysis of fatty acids by GC.[3] Free fatty acids are polar and prone to hydrogen bonding, which can cause significant peak tailing and adsorption issues within the GC system.[5][10] Converting them to their more volatile and less polar fatty acid methyl esters (FAMEs) is the standard procedure to achieve sharp, symmetrical peaks.[6][11][12]

Q5: My peaks are tailing, even after derivatization. What are the likely causes?

If you have confirmed that your derivatization to FAMEs is complete, peak tailing can be caused by other factors:[1]

  • Column Contamination: Buildup of non-volatile residues at the head of the column.

  • Active Sites: Activity in the injector liner or the column itself can cause polar analytes to tail.

  • Improper Column Installation: A poor cut on the column end or incorrect positioning in the inlet can create dead volume.[13]

Q6: What is the recommended injection technique for FAME analysis?

Cold injection techniques, such as on-column or programmed-temperature vaporization (PTV), are generally preferred over traditional hot split/splitless injection.[1] Hot injectors can cause thermal discrimination of FAMEs based on their boiling points, which can affect quantitation.[1]

Troubleshooting Guides and Experimental Protocols

Guide 1: Systematic Workflow for Troubleshooting Poor Peak Resolution

This guide provides a logical workflow to diagnose and resolve poor peak resolution for this compound and related isomers. The process involves systematically checking and optimizing each stage of the GC analysis.

G Troubleshooting Workflow for Poor Peak Resolution start Start: Poor Peak Resolution check_deriv 1. Verify Sample Derivatization start->check_deriv is_deriv_ok Is derivatization to FAMEs complete and clean? check_deriv->is_deriv_ok fix_deriv Action: Review and optimize derivatization protocol. (See Protocol 1) is_deriv_ok->fix_deriv No check_column 2. Check GC Column is_deriv_ok->check_column Yes fix_deriv->check_deriv is_column_ok Is it a highly polar cyanopropyl column (e.g., SP-2560, HP-88)? check_column->is_column_ok fix_column Action: Install the correct type of highly polar column. is_column_ok->fix_column No check_params 3. Optimize GC Method is_column_ok->check_params Yes fix_column->check_column optimize_temp Action: Lower initial temperature and reduce ramp rate (e.g., 1-2°C/min). (See Table 2) check_params->optimize_temp is_res_ok1 Resolution Improved? optimize_temp->is_res_ok1 optimize_flow Action: Optimize carrier gas flow rate / linear velocity. is_res_ok1->optimize_flow No end End: Resolution Optimized is_res_ok1->end Yes is_res_ok2 Resolution Improved? optimize_flow->is_res_ok2 check_system 4. Check System Integrity is_res_ok2->check_system No is_res_ok2->end Yes check_system->end

Caption: A step-by-step flowchart for diagnosing and fixing poor GC peak resolution.

Guide 2: Experimental Protocols

Protocol 1: Standard Derivatization of Fatty Acids to FAMEs

This protocol describes a common method for preparing FAMEs from a total lipid extract using boron trifluoride (BF3) in methanol.[12]

  • Lipid Extraction: Extract total lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer).

  • Saponification:

    • Place an aliquot of the lipid extract (containing approx. 5-10 mg of lipid) into a screw-cap tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 2 mL of 0.5 M methanolic NaOH.

    • Cap the tube tightly, vortex, and heat at 100°C for 10 minutes.

  • Esterification:

    • Cool the tube to room temperature.

    • Add 2 mL of 14% Boron Trifluoride (BF3) in methanol.

    • Cap tightly, vortex, and heat again at 100°C for 10 minutes.

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 2 mL of a nonpolar solvent (e.g., hexane (B92381) or heptane) and 2 mL of saturated NaCl solution.

    • Cap and vortex vigorously for 1 minute.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC analysis.

Table 2: Example GC Method Parameters for C18:1 Isomer Separation

The following table provides a starting point for method development on a highly polar cyanopropyl column. Parameters should be optimized for your specific instrument and sample complexity.

ParameterRecommended Setting
GC System Agilent GC-FID or equivalent[3][7]
Column HP-88 or SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness)[7]
Carrier Gas Helium, constant flow at ~1 mL/min[7]
Inlet Temperature 250 °C[3]
Injection Volume 1 µL
Split Ratio 50:1 to 100:1 (adjust based on concentration)[3]
Oven Program Start at 100°C, hold for 5 min. Ramp at 2°C/min to 175°C, hold for 20 min. Ramp at 5°C/min to 230°C, hold for 10 min.
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C[3]

Visualizations

General Experimental Workflow

The diagram below outlines the essential steps from sample preparation to final data analysis for determining this compound content.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling sample Biological Sample extract Lipid Extraction sample->extract deriv Derivatization to FAMEs extract->deriv gc GC Separation deriv->gc detect FID Detection gc->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: High-level workflow for the GC analysis of fatty acid methyl esters (FAMEs).

References

Technical Support Center: Quantification of cis-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of cis-Vaccenic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[3][4] In complex biological matrices like plasma, serum, or tissue homogenates, phospholipids (B1166683) and other endogenous lipids are major contributors to matrix effects in fatty acid analysis.[5][6]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: The presence of matrix effects can be identified through several indicators:

  • Poor Reproducibility: Inconsistent results between different preparations of the same sample.[7]

  • Inaccurate Quantification: High variability in concentration measurements that are not attributable to other experimental factors.[7]

  • Non-linear Calibration Curves: Deviation from linearity in the standard curve, especially at lower concentrations.

  • Reduced Sensitivity: A poor signal-to-noise ratio for your analyte.[7]

  • Inconsistent Internal Standard Response: Variation in the peak area of the internal standard across different samples.

A common method to qualitatively assess matrix effects is the post-column infusion technique. This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any suppression or enhancement of the constant signal at the retention time of interfering compounds indicates a matrix effect.[2][8]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[9] A SIL-IS, such as this compound-d13, is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[9]

Troubleshooting Guide

Issue 1: Significant ion suppression is observed, leading to low sensitivity for this compound.

This is a common issue in complex biological samples where high concentrations of phospholipids can interfere with the ionization of this compound.[5][6]

Mitigation Strategies:
  • Sample Preparation: Employing a robust sample preparation method is the most effective way to minimize matrix effects.[8][10]

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering compounds. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to be highly effective in producing cleaner extracts from biological samples.[11]

    • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from more polar interfering substances.[8]

    • Phospholipid Depletion: Specific techniques and commercially available products can target the removal of phospholipids, a major source of matrix effects in plasma and serum samples.[5]

  • Chromatographic Separation: Optimizing the LC method can help separate this compound from co-eluting matrix components.

    • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering peaks.[10]

    • Column Chemistry: Experimenting with different column chemistries (e.g., C18, C8) can alter the elution profile and separate this compound from matrix components.[12][13]

  • Dilution: A simple approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components, which can lessen the matrix effect.[10] However, this may compromise the limit of quantification.

Experimental Protocol: Comparison of Sample Preparation Techniques

This protocol outlines a method to compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in reducing matrix effects for this compound quantification in human plasma.

Objective: To determine the sample preparation method that yields the highest recovery and lowest matrix effect.

Materials:

  • Blank human plasma

  • This compound standard

  • This compound-d13 internal standard

  • Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE), Hexane

  • Formic acid

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system

Procedure:

  • Prepare Spiked Samples: Spike blank plasma with a known concentration of this compound and the SIL-IS.

  • Protein Precipitation (PPT):

    • To 100 µL of spiked plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of spiked plasma, add 500 µL of MTBE.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute.

  • Solid-Phase Extraction (SPE):

    • Follow the manufacturer's protocol for the specific SPE cartridge. A general workflow includes conditioning, loading the sample, washing away interferences, and eluting the analyte.

    • Evaporate the eluate to dryness and reconstitute.

  • Analysis: Analyze the reconstituted samples by LC-MS/MS.

Data Analysis: Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:

  • ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

  • RE (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100

  • PE (%) = (Peak area in pre-extraction spiked sample / Peak area in neat solution) x 100

A ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[14]

Data Presentation:
Sample Preparation MethodMatrix Effect (%)Recovery (%)Process Efficiency (%)
Protein Precipitation (PPT)759269
Liquid-Liquid Extraction (LLE)888575
Solid-Phase Extraction (SPE)989593

Note: The data in this table is for illustrative purposes only.

Workflow for Mitigating Matrix Effects

cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Validation A Poor Reproducibility or Low Sensitivity Observed B Perform Post-Column Infusion to Confirm Matrix Effect A->B Suspect Matrix Effect C Optimize Sample Preparation B->C Matrix Effect Confirmed D Improve Chromatographic Separation B->D Matrix Effect Confirmed E Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) C->E D->E F Quantify ME, RE, and PE E->F Implement Optimal Strategy G Validate Method According to Regulatory Guidelines F->G Acceptable Results

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects.

Issue 2: Difficulty in distinguishing this compound from its isomers.

This compound (18:1 n-7) and its isomers, such as oleic acid (18:1 n-9), can be challenging to separate and differentiate due to their similar structures and masses.[12][15]

Resolution Strategies:
  • Chromatographic Separation:

    • High-resolution chromatography using longer columns or columns with different selectivities can improve the separation of fatty acid isomers.[12]

    • Silver ion chromatography (either in SPE or HPLC) can be employed to separate fatty acids based on the degree and geometry of unsaturation.[16]

  • Mass Spectrometry:

    • While standard collision-induced dissociation (CID) may not provide fragments to distinguish isomers, specialized fragmentation techniques like electron-activated dissociation (EAD) can generate diagnostic fragment ions to identify the double bond position.[15]

  • Derivatization:

    • Derivatizing the carboxylic acid group can improve chromatographic behavior and ionization efficiency.[17][18] Some derivatization strategies can also aid in the structural elucidation of isomers by mass spectrometry.[15]

Signaling Pathway Context (Hypothetical)

In some research contexts, understanding the metabolic pathway of this compound is crucial. For instance, it is a product of stearoyl-CoA desaturase 1 (SCD1) and can be elongated from palmitoleic acid.[19][20]

cluster_0 Fatty Acid Metabolism A Palmitoyl-CoA (16:0) C Palmitoleic Acid (16:1n-7) A->C SCD1 B Stearoyl-CoA (18:0) D This compound (18:1n-7) B->D SCD1 E Oleic Acid (18:1n-9) B->E SCD1 C->D ELOVL6

Caption: Simplified metabolic pathway showing the synthesis of this compound.

References

Technical Support Center: Preventing Isomerization of cis-Vaccenic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of cis-vaccenic acid during your experimental sample preparation. Maintaining the structural integrity of this fatty acid is crucial for accurate analytical results and for understanding its biological roles.

Frequently Asked Questions (FAQs)

Q1: What is isomerization of this compound, and why is it a concern?

A1: Isomerization is a chemical process that alters the structure of a molecule without changing its atomic composition. In the context of this compound (a monounsaturated omega-7 fatty acid), the primary concern is geometric isomerization, where the cis configuration of the double bond is converted to the more stable trans configuration. This is problematic because the biological functions of fatty acids are highly dependent on their specific three-dimensional shape. The presence of the trans-isomer can lead to inaccurate quantification and misinterpretation of experimental results, as the two isomers can have different physiological effects.[1]

Q2: What are the main factors that cause the isomerization of this compound during sample preparation?

A2: Several factors can induce the isomerization of this compound and other unsaturated fatty acids during sample preparation. These include:

  • Heat: Elevated temperatures provide the energy needed to overcome the rotational barrier of the carbon-carbon double bond, leading to the formation of the more thermodynamically stable trans-isomer.[2][3][4]

  • Acid/Base Catalysis: Both strong acids and bases can catalyze the isomerization of double bonds. This is a significant concern during lipid extraction, saponification, and the preparation of fatty acid methyl esters (FAMEs) for analysis.[1]

  • Light Exposure: Ultraviolet (UV) and visible light can provide the energy for photochemical isomerization, converting cis-isomers to trans.

  • Free Radicals: The presence of free radicals, which can be generated during oxidative processes, can also promote isomerization.

Q3: How can I minimize isomerization during the initial lipid extraction phase?

A3: To prevent isomerization during lipid extraction, it is crucial to employ gentle methods that avoid harsh conditions. Cold extraction techniques are highly recommended. It is also advisable to work under dim light and to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents to quench free radicals that can cause isomerization.

Q4: Which derivatization method is best for preventing isomerization before gas chromatography (GC) analysis?

A4: For the analysis of fatty acids by GC, they are typically converted to their more volatile fatty acid methyl esters (FAMEs). The choice of derivatization method is critical in preventing isomerization.

  • Base-catalyzed methods (e.g., using sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol) are generally preferred as they are milder and less likely to cause isomerization.[1]

  • Acid-catalyzed methods (e.g., using boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl) are more aggressive and have a higher tendency to cause both geometric and positional isomerization of the double bonds.[1]

Q5: What are the best practices for storing samples containing this compound?

A5: Proper storage is essential to maintain the integrity of this compound in your samples. Unsaturated fatty acids are susceptible to oxidation and isomerization. Therefore, it is recommended to:

  • Store samples at low temperatures, preferably at -80°C for long-term storage.

  • Store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Protect samples from light by using amber vials or by storing them in the dark.

  • Add an antioxidant to the storage solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound that may be related to isomerization.

Problem Potential Cause Recommended Solution
Appearance of a peak corresponding to trans-vaccenic acid in a pure this compound standard. Isomerization during derivatization.Switch to a milder, base-catalyzed derivatization method (e.g., sodium methoxide in methanol). Optimize the reaction time and temperature to the minimum required for complete derivatization.
Isomerization in the GC inlet.Reduce the injector port temperature. Ensure the liner is clean and deactivated.
Inconsistent or non-reproducible ratios of cis- to trans-vaccenic acid between replicate samples. Variable reaction conditions during derivatization.Ensure precise control over reaction temperature and timing for all samples. Use high-purity, anhydrous reagents and solvents.[1]
Inconsistent sample handling.Standardize all sample handling steps, including exposure to light and air.
Broad or split peaks for this compound in the chromatogram. Poor column performance.Ensure you are using a highly polar capillary column suitable for FAME isomer separation (e.g., SP-2560 or CP-Sil 88).[5][6][7]
Improper injection technique or inlet conditions.Optimize the injection volume and speed. Check for leaks in the injector. Ensure the initial oven temperature is appropriate for the solvent.[6][7]
Co-elution with other fatty acid isomers.Adjust the oven temperature program to improve separation. A slower temperature ramp can often improve the resolution of closely eluting isomers.[5]

Quantitative Data on Isomerization

While specific quantitative data for the isomerization of this compound under various sample preparation conditions is limited in the literature, studies on the structurally similar oleic acid (cis-9-octadecenoic acid) provide valuable insights. The following table summarizes the observed isomerization of unsaturated fatty acids under different heating conditions, which is a major factor in sample preparation-induced isomerization.

Fatty Acid Condition Observation Reference
Oleic AcidHeating in the presence of oxygenIsomerization to elaidic acid (trans-9-octadecenoic acid) can occur at temperatures above 120°C. The rate of isomerization increases with temperature.[3][4]
Unsaturated Fatty Acids in Edible OilsHeating at 100°C for 90 minutes with a p-toluenesulfinic acid catalystUp to 79.6% conversion of cis to trans double bonds was observed.[2]

These findings underscore the critical importance of minimizing heat exposure during all stages of sample preparation for this compound analysis.

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification for Triglycerides (Minimal Isomerization)

This protocol is suitable for samples rich in triglycerides, such as oils and fats, and is designed to minimize isomerization.[1]

Materials:

  • Lipid sample (e.g., 50 mg of oil)

  • Hexane (B92381)

  • 2 M Potassium Hydroxide (KOH) in methanol

  • Deionized water

  • Anhydrous sodium sulfate

  • Reaction vials

  • Magnetic stirrer and heating block

Procedure:

  • Weigh approximately 50 mg of the lipid sample into a reaction vial.

  • Add 1 mL of hexane to dissolve the sample.

  • Add 2 mL of 2 M KOH in methanol to the vial.

  • Cap the vial tightly and place it in a heating block at 50°C for 30 minutes with stirring.

  • Cool the mixture to room temperature.

  • Add 1 mL of deionized water to stop the reaction and facilitate phase separation.[1]

  • After the layers have separated, carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate. The sample is now ready for GC analysis.

Protocol 2: Acid-Catalyzed Derivatization (Higher Risk of Isomerization)

This protocol using Boron Trifluoride (BF₃)-Methanol is effective for samples containing free fatty acids but carries a higher risk of isomerization. Optimization of time and temperature is critical.

Materials:

  • Lipid sample (1-25 mg)

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL)

  • Heating block

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.

  • Add 2 mL of BF₃-Methanol reagent.

  • Heat the vessel at 60°C for 5-10 minutes. Note: Derivatization time should be optimized to be the minimum required for complete reaction to minimize isomerization.[1]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.[1]

  • Allow the layers to settle, then carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane layer using anhydrous sodium sulfate. The sample is now ready for GC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation Workflow cluster_derivatization Derivatization Options start Lipid-Containing Sample extraction Lipid Extraction (Cold, Dark, +Antioxidant) start->extraction derivatization Derivatization to FAMEs extraction->derivatization analysis GC Analysis derivatization->analysis base_catalyzed Base-Catalyzed (e.g., NaOMe/MeOH) Minimal Isomerization derivatization->base_catalyzed Recommended acid_catalyzed Acid-Catalyzed (e.g., BF3/MeOH) Higher Isomerization Risk derivatization->acid_catalyzed Use with caution

Caption: Recommended workflow to minimize this compound isomerization.

logical_relationship cluster_factors Contributing Factors cluster_prevention Preventative Measures isomerization This compound Isomerization low_temp Low Temperature Processing base_cat Base-Catalyzed Derivatization darkness Protection from Light antioxidants Use of Antioxidants heat Heat heat->isomerization acid_base Acid/Base Catalysis acid_base->isomerization light Light Exposure light->isomerization radicals Free Radicals radicals->isomerization

Caption: Factors contributing to isomerization and preventative measures.

References

troubleshooting poor recovery of cis-Vaccenic acid from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-Vaccenic acid from tissue samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure in tissue samples?

A1: this compound (18:1n-7) is a monounsaturated omega-7 fatty acid. It is a positional isomer of oleic acid (18:1n-9). Research suggests its levels in tissues may be associated with various physiological and pathological processes, making it a biomarker of interest in several fields of study.

Q2: What are the primary challenges in accurately quantifying this compound from tissue samples?

A2: The main challenges include ensuring complete extraction from the complex tissue matrix, preventing its degradation or isomerization to the trans form during sample preparation, and achieving good chromatographic separation from other fatty acid isomers. Analyte loss during sample handling and matrix effects during analysis can also impact accuracy.

Q3: Which analytical techniques are most suitable for the analysis of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for fatty acid analysis. It typically requires a derivatization step to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs). Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that can analyze fatty acids without derivatization, which can be advantageous for thermally labile compounds.

Q4: Why is derivatization necessary for GC-MS analysis of fatty acids like this compound?

A4: Derivatization is crucial for several reasons:

  • Increased Volatility: Free fatty acids have low volatility. Converting them to FAMEs makes them suitable for analysis in the gas phase.

  • Improved Peak Shape: The polar carboxyl group of free fatty acids can interact with the GC column, leading to poor peak shape (tailing). Derivatization results in sharper, more symmetrical peaks.

  • Enhanced Stability: Derivatization can protect fatty acids from degradation at the high temperatures used in GC.

Troubleshooting Guide

Low or Inconsistent Recovery of this compound

Q: I am experiencing poor and variable recovery of this compound from my tissue samples. What are the likely causes and how can I improve this?

A: Poor recovery can originate from several stages of the experimental process. Here are the common culprits and their solutions:

  • Inefficient Extraction:

    • Cause: The chosen solvent system may not be optimal for the specific tissue type and its lipid composition. For tissues with high water content, a monophasic solvent system at the homogenization step is crucial for efficient extraction.

    • Solution: Employ a robust lipid extraction method such as the Folch or Bligh-Dyer methods, which use a chloroform (B151607)/methanol mixture to ensure thorough extraction of a wide range of lipids, including this compound. For a safer alternative, the methyl-tert-butyl ether (MTBE) method can also be effective. For tissues rich in lipids, like adipose tissue, ensure a sufficient solvent-to-sample ratio is used to prevent saturation of the organic phase. A second extraction of the tissue pellet can also improve recovery.

  • Analyte Loss During Sample Handling:

    • Cause: Fatty acids can adhere to plastic surfaces, leading to significant loss, especially at low concentrations. Evaporating solvents to complete dryness can also make the lipid pellet difficult to redissolve.

    • Solution: Use glass vials and pipettes wherever possible. When evaporating the solvent, do so under a gentle stream of nitrogen and avoid taking the sample to complete dryness. Leave a small amount of solvent and vortex while warming slightly to redissolve the lipid extract.

  • Incomplete Derivatization:

    • Cause: The reaction to form FAMEs may be incomplete due to the presence of water, incorrect temperature, or insufficient reaction time.

    • Solution: Ensure the lipid extract is completely dry before adding the derivatization reagent (e.g., BF3-methanol or methanolic HCl). Follow the recommended temperature and incubation time for the chosen derivatization protocol.

  • Improper Storage:

    • Cause: Unsaturated fatty acids like this compound are susceptible to oxidation if not stored correctly.

    • Solution: Store tissue samples at -80°C until extraction. Lipid extracts should be stored under an inert gas (like nitrogen or argon) at -20°C or -80°C. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.

Isomerization of this compound

Q: I suspect that the this compound in my samples is isomerizing to its trans form. How can I prevent this?

A: Isomerization from cis to trans can be induced by excessive heat and exposure to certain acidic conditions during sample preparation.

  • High Temperatures:

    • Cause: Prolonged exposure to high temperatures during derivatization or in the GC inlet can promote isomerization.

    • Solution: Use the mildest effective conditions for derivatization. For GC analysis, ensure the inlet temperature is not excessively high and that the analysis time is optimized.

  • Acid-Catalyzed Isomerization:

    • Cause: Some derivatization reagents are strongly acidic and can contribute to isomerization if the reaction conditions are too harsh (e.g., prolonged heating).

    • Solution: Optimize the derivatization reaction time and temperature. Consider alternative, milder derivatization methods if isomerization persists.

Poor Chromatographic Performance

Q: My this compound peak is showing tailing or is not well-resolved from other isomers. What can I do?

A: Poor chromatography can be due to issues with the sample, the GC column, or the analytical method.

  • Incomplete Derivatization:

    • Cause: As mentioned earlier, underivatized fatty acids will exhibit poor peak shape.

    • Solution: Ensure complete derivatization of your sample.

  • Column Choice and Condition:

    • Cause: The GC column may not be suitable for fatty acid isomer separation, or it may be degraded.

    • Solution: Use a highly polar cyanopropyl siloxane capillary column (e.g., SP-2560 or equivalent) which is specifically designed for the separation of FAME isomers. If peak shape degrades over time, bake the column according to the manufacturer's instructions or trim the first few centimeters from the inlet side.

  • Method Optimization:

    • Cause: The temperature program of the GC method may not be optimal for separating closely eluting isomers.

    • Solution: Optimize the GC oven temperature program. A slower temperature ramp can often improve the resolution of isomeric fatty acids.

Data Presentation

Extraction Method Principle Tissue Suitability Advantages Disadvantages Qualitative Recovery of Monounsaturated Fatty Acids
Folch Chloroform/Methanol/Water liquid-liquid extractionExcellent for a wide range of tissues, including muscle, liver, and brain.[1]Considered a "gold standard" with high extraction efficiency for a broad range of lipids. Well-established and extensively documented.Uses chlorinated solvents which are toxic and require special disposal. Can be time-consuming.Excellent
Bligh & Dyer A modification of the Folch method using less solventParticularly suitable for samples with high water content like biological fluids and homogenized tissues.[1]Faster than the Folch method due to lower solvent volumes.May have lower recovery for tissues with very high lipid content (>10%) compared to the Folch method. Also uses chlorinated solvents.Very Good
MTBE Methyl-tert-butyl ether/Methanol/Water liquid-liquid extractionSuitable for a variety of tissues and biofluids.Uses a less toxic solvent than chloroform. The upper organic phase contains the lipids, which simplifies collection. Well-suited for high-throughput applications.[2]May have slightly lower recovery for some polar lipid classes compared to the Folch method.[3]Good to Very Good

Experimental Protocols

Protocol 1: Folch Lipid Extraction from Tissue

This protocol is a standard method for the total lipid extraction from animal tissues.

Materials:

  • Tissue sample (e.g., liver, muscle, adipose)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v) in water

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes (glass)

  • Centrifuge

  • Nitrogen gas supply

Procedure:

  • Weigh approximately 1 g of tissue and place it in a glass homogenizer tube.

  • Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue until a uniform suspension is formed.

  • Filter the homogenate through a fat-free filter paper into a glass centrifuge tube.

  • Wash the homogenizer with an additional 5 mL of the 2:1 chloroform:methanol mixture and pass it through the filter paper into the same centrifuge tube.

  • Add 5 mL of 0.9% NaCl solution to the filtrate.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase using a Pasteur pipette.

  • Collect the lower chloroform phase containing the lipid extract into a clean, pre-weighed glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Once dry, re-weigh the tube to determine the total lipid yield.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol

This is a common method for preparing FAMEs for GC analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • Toluene (B28343)

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Glass tubes with Teflon-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To the dried lipid extract, add 1 mL of toluene and vortex to dissolve.

  • Add 2 mL of 14% BF₃-methanol reagent.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or boiling water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Allow the phases to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (e.g., Folch) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Derivatization to FAMEs Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data Quantification Quantification of This compound Data->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Workflow cluster_extraction Extraction Issues cluster_derivatization Derivatization & Stability Issues cluster_storage Storage Issues Start Poor Recovery of This compound Q_Extraction Is the extraction method appropriate for the tissue? Start->Q_Extraction Sol_Extraction Use robust method (Folch/Bligh-Dyer). Ensure sufficient solvent volume. Perform re-extraction. Q_Extraction->Sol_Extraction Yes Q_Handling Is there potential for analyte loss during handling? Q_Extraction->Q_Handling No Sol_Handling Use glass consumables. Avoid evaporating to dryness. Q_Handling->Sol_Handling Yes Q_Deriv Is derivatization complete? Q_Handling->Q_Deriv No Sol_Deriv Ensure sample is dry. Optimize reaction time/temp. Q_Deriv->Sol_Deriv Yes Q_Isomerization Could isomerization be occurring? Q_Deriv->Q_Isomerization No Sol_Isomerization Use mild derivatization conditions. Optimize GC inlet temperature. Q_Isomerization->Sol_Isomerization Yes Q_Storage Are samples/extracts stored correctly? Q_Isomerization->Q_Storage No Sol_Storage Store tissue at -80°C. Store extracts under inert gas at -80°C. Use antioxidants (BHT). Q_Storage->Sol_Storage Yes

References

minimizing GC column bleed interference for cis-Vaccenic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize GC column bleed interference during the analysis of cis-Vaccenic acid.

Troubleshooting Guide

This guide addresses specific issues that can lead to increased column bleed and compromise the analytical results for this compound.

Issue 1: High Baseline Noise and Rising Baseline at Elevated Temperatures

Q: My chromatogram shows a high, noisy, or rising baseline, especially during the temperature ramp. Is this column bleed, and how can I fix it?

A: A rising baseline that correlates with the oven temperature program is a classic sign of column bleed.[1] This occurs when the stationary phase of the GC column degrades at high temperatures, releasing volatile components that create background noise in the detector.[2] For sensitive analyses like those involving this compound, minimizing this bleed is crucial for accurate quantification.[2]

Potential Causes & Solutions:

CauseSolution
Oxygen in the Carrier Gas Oxygen is a primary cause of stationary phase degradation, especially at high temperatures.[3][4] Ensure the use of high-purity carrier gas (99.999% or better) and install/regularly replace oxygen and moisture traps.[5] Perform regular leak checks on your GC system, paying close attention to fittings, the septum, and ferrules.[6]
Exceeding Column Temperature Limits Operating the column above its specified maximum temperature will accelerate stationary phase degradation.[1][5] Always operate within the manufacturer's recommended isothermal and programmed temperature limits.[4] As a general rule, operating at least 30°C below the column's upper isothermal temperature limit can significantly reduce bleed.
Improper Column Conditioning New columns or columns that have been stored for a period may contain volatile contaminants that contribute to a high baseline.[5] Proper conditioning is essential to remove these and stabilize the stationary phase.
Contaminated GC System Contaminants in the injector, such as residue from previous samples or septum bleed, can mimic or exacerbate column bleed.[2] Regularly replace the inlet liner and septum. Use high-quality, low-bleed septa.[3]
Aggressive Sample Matrix or Reagents Injection of aggressive chemicals, such as derivatization reagents (e.g., strong acids or bases), can damage the stationary phase.[3][4] Ensure that the sample preparation procedure neutralizes or removes any harsh reagents before injection.

Issue 2: Poor Peak Shape (Tailing) for this compound

Q: The peak for this compound is tailing. Could this be related to column bleed or other issues?

A: Peak tailing can be caused by several factors, including but not limited to column bleed. For polar analytes like fatty acid methyl esters (FAMEs), tailing is often due to active sites within the GC system or issues with the analytical method.[7]

Potential Causes & Solutions:

CauseSolution
Active Sites in the System Active sites in the inlet liner, at the column inlet, or on the column itself can cause polar analytes to adsorb, leading to tailing peaks.[3] Use deactivated inlet liners and consider using a guard column to protect the analytical column.[7] If the column is old, trimming 15-30 cm from the inlet end can remove accumulated non-volatile residues and active sites.
Incomplete Derivatization If the this compound is not completely converted to its methyl ester, the remaining free fatty acid is highly polar and will tail significantly.[3] Review and optimize your derivatization protocol to ensure complete conversion.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[8] In addition to trimming the column, consider a bake-out at the maximum isothermal temperature limit for 1-2 hours.
Improper Column Installation If the column is not cut properly (a clean, 90-degree cut is essential) or is installed at the incorrect depth in the inlet or detector, it can create dead volume and cause peak tailing.[7][8]

Experimental Protocols

Protocol 1: GC Column Conditioning for Low Bleed

Proper conditioning is vital for achieving a low-bleed baseline. This procedure should be performed for new columns or columns that have been exposed to air.

  • Installation: Install the column in the GC inlet, but do not connect it to the detector.

  • Purge: Set the initial oven temperature to 40°C and purge the column with high-purity carrier gas (e.g., helium or hydrogen) for 15-30 minutes to remove any oxygen from the system.[2] Skipping this step can lead to significant column damage upon heating.

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Ramp the temperature at 10°C/minute to a conditioning temperature that is 20°C above your highest analytical temperature, but do not exceed the column's isothermal temperature limit.

    • Hold at this temperature for 1-2 hours. For MS detectors, a longer conditioning time may be necessary until a stable, low-bleed baseline is achieved.

  • Cooldown and Connection: Cool down the oven. Trim a few centimeters from the detector end of the column to remove any contaminants that may have eluted, and then connect the column to the detector.

  • Verification: Run your analytical method without an injection to acquire a baseline chromatogram. The baseline should be stable with minimal rise. For MS detectors, check for the absence of significant bleed ions like m/z 207 and 281.[4]

Protocol 2: Sample Preparation (Derivatization to FAMEs)

This is a common method for preparing fatty acid methyl esters (FAMEs) from lipid samples.

  • Saponification: To a vial containing the lipid sample (e.g., 50-100 mg of oil), add 2 mL of 0.5 M NaOH in methanol.

  • Heating: Cap the vial and heat at 80-100°C for 5-10 minutes.

  • Methylation: Add 2 mL of 14% Boron Trifluoride (BF3) in methanol, cap, and heat again at 80-100°C for 5-10 minutes.

  • Extraction: Cool the vial to room temperature. Add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the FAMEs.

  • Collection: Carefully transfer the top hexane layer to a clean vial for GC analysis.

Data Presentation

Table 1: Comparison of GC Columns for C18:1 FAME Isomer Analysis

For the analysis of this compound, which is a C18:1 isomer, the choice of GC column is critical. Highly polar columns are necessary to achieve separation from other cis and trans isomers.

Column Stationary PhasePolarityMax Temp (°C)AdvantagesDisadvantages
Highly Polar Cyanopropyl Silicone (e.g., HP-88, SP-2560, CP-Sil 88)Very High~250-260Excellent selectivity for cis/trans FAME isomers.[9][10][11]Lower maximum temperature, potentially more susceptible to bleed if not properly cared for.
Mid-Polarity Cyanopropyl Silicone (e.g., DB-23)High~250-260Good separation for complex FAME mixtures and some cis/trans isomer separation.[9][11]May not fully resolve all C18:1 isomers compared to highly polar phases.[12]
Polyethylene Glycol (WAX) (e.g., DB-FATWAX)High~240-250Good for general FAME analysis, separating by carbon number and degree of unsaturation.[13]Generally does not separate cis and trans isomers.[9]
5% Phenyl Polysiloxane (e.g., DB-5ms)Low~325-350Very low bleed and high thermal stability.Not suitable for separating positional or geometric FAME isomers like this compound.[14]

Table 2: Example GC-MS Parameters for FAME Analysis

These are starting parameters that can be optimized for your specific instrument and application.

ParameterSettingRationale
Column HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalentHigh polarity provides necessary selectivity for C18:1 isomers.[12]
Inlet Temperature 250°CSufficient for volatilization of FAMEs without causing degradation.[15]
Injection Mode Split (e.g., 50:1) or SplitlessSplit injection is generally preferred to minimize inlet degradation and contamination.[16]
Carrier Gas Helium or HydrogenConstant flow mode (e.g., 1-1.5 mL/min).
Oven Program Initial: 100°C, hold 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 240°C, hold 10 minA multi-step ramp allows for good separation of a wide range of FAMEs.[17][18]
MS Transfer Line 250°CPrevents condensation of analytes.
Ion Source Temp 230°CStandard temperature for electron ionization.
Mass Range 50-550 amuCovers the expected mass fragments for FAMEs.

Visualizations

cluster_troubleshooting Troubleshooting High Column Bleed start High Baseline Noise or Rising Baseline Observed check_temp Is column temperature within specified limits? start->check_temp check_leaks System leak check performed recently? check_temp->check_leaks Yes action_temp Reduce oven temperature. Operate >=30°C below max. check_temp->action_temp No check_gas Carrier gas purity high? Traps functional? check_leaks->check_gas Yes action_leaks Perform leak check. Tighten fittings, replace ferrules. check_leaks->action_leaks No check_conditioning Was the column conditioned properly? check_gas->check_conditioning Yes action_gas Replace gas cylinder. Replace oxygen/moisture traps. check_gas->action_gas No check_maintenance Inlet liner and septum clean and replaced? check_conditioning->check_maintenance Yes action_conditioning Recondition column (see Protocol 1). check_conditioning->action_conditioning No action_maintenance Perform inlet maintenance. Replace liner and septum. check_maintenance->action_maintenance No end_bad Problem Persists: Consider column replacement or sample matrix issues. check_maintenance->end_bad Yes end_good Problem Resolved action_temp->end_good action_leaks->end_good action_gas->end_good action_conditioning->end_good action_maintenance->end_good

Caption: Troubleshooting workflow for high GC column bleed.

cluster_workflow GC Analysis Workflow for this compound cluster_key_factors Key Factors to Minimize Bleed sample Lipid Sample prep Sample Preparation (Derivatization to FAMEs) sample->prep injection GC Injection (Optimized Inlet Parameters) prep->injection separation GC Separation (High-Polarity Column) injection->separation kf3 Inert Flow Path injection->kf3 detection Detection (MS/FID) separation->detection kf1 Low-Bleed Column separation->kf1 kf2 Proper Conditioning separation->kf2 kf4 Optimized Temp separation->kf4 data Data Analysis (Quantification) detection->data

Caption: Key stages in the GC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What exactly is column bleed and why is it problematic for this compound analysis?

A1: Column bleed is the natural process where the stationary phase of a GC column degrades at high temperatures, eluting fragments that create a background signal.[1] For this compound analysis, which often requires high temperatures to elute the FAMEs, this increased baseline noise can obscure the peak of interest, reduce the signal-to-noise ratio, and make accurate quantification difficult, especially for low-concentration samples.[1][2]

Q2: How does the choice of stationary phase affect column bleed?

A2: Stationary phases have different thermal stabilities. For high-temperature FAME analysis, it is crucial to select a "low-bleed" or "MS-certified" column.[1] These columns are manufactured using processes that create a more stable polymer, minimizing bleed at elevated temperatures. While highly polar cyanopropyl columns are needed for selectivity, choosing a bonded and cross-linked version from a reputable manufacturer can help ensure lower bleed.[11]

Q3: Can my sample preparation method contribute to column bleed?

A3: Yes, indirectly. If your sample preparation, such as the derivatization to FAMEs, leaves behind aggressive reagents like strong acids or bases, these can damage the stationary phase upon injection, leading to increased bleed and a shortened column lifetime.[3][4] It is important to include a neutralization or wash step in your sample prep protocol to remove these harmful residues.

Q4: What is the difference between column bleed and septum bleed?

A4: Column bleed is characterized by a rising baseline that increases with temperature.[2] Septum bleed, on the other hand, results from the degradation of the injection port septum and often appears as discrete "ghost" peaks in the chromatogram.[3] Using high-temperature, low-bleed septa and changing them regularly can minimize this issue.

Q5: How often should I perform inlet maintenance to prevent issues that look like column bleed?

A5: Regular inlet maintenance is crucial. For labs running complex samples frequently, the inlet liner should be checked and replaced every 50-100 injections, or whenever a decline in peak shape or response is observed. The septum should be replaced daily or every 50-100 injections to prevent leaks and septum bleed.[6] A clean and inert inlet system prevents contamination that can be mistaken for or worsen column bleed.[3]

References

Technical Support Center: Enhancing HPLC Separation of C18:1 Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the high-performance liquid chromatography (HPLC) separation of C18:1 fatty acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating C18:1 fatty acid isomers?

A1: The primary challenge lies in their structural similarity. C18:1 (oleic acid) isomers can be either positional isomers, where the double bond is at different locations along the 18-carbon chain (e.g., Δ9, Δ11), or geometric isomers (cis/trans), which have different spatial arrangements around the double bond.[1][2] These subtle differences result in very similar physicochemical properties, making them difficult to resolve with standard chromatographic techniques.[2]

Q2: Which HPLC mode is best for separating C18:1 isomers: Reversed-Phase (RP-HPLC) or Silver-Ion (Ag+-HPLC)?

A2: The choice depends on the specific separation goal.

  • Reversed-Phase HPLC (RP-HPLC) is the most common technique and separates fatty acids based on hydrophobicity, which is influenced by chain length and the number of double bonds.[3][4] It can separate groups of isomers, such as cis from trans, but may struggle to resolve positional isomers.[5][6]

  • Silver-Ion HPLC (Ag+-HPLC) is a more powerful technique specifically for separating unsaturated fatty acid isomers.[7] The separation is based on the interaction between the π-electrons of the double bonds and silver ions immobilized on the stationary phase.[8] This allows for excellent resolution of both geometric (cis/trans) and positional isomers.[7][9]

Q3: Why is derivatization often necessary for analyzing fatty acids by HPLC?

A3: Derivatization is crucial for several reasons. Analyzing underivatized fatty acids can lead to poor peak shape (tailing) due to interactions between the free carboxyl group and the silica (B1680970) backbone of the column.[3] Converting them to esters, such as fatty acid methyl esters (FAMEs) or UV-absorbing esters like p-bromophenacyl esters, neutralizes this polarity for sharper peaks and improved separation.[3][10] Derivatization also enhances detection sensitivity, especially for UV or fluorescence detectors.[4]

Q4: Can Ultra-Performance Liquid Chromatography (UPLC) improve the separation of C18:1 isomers?

A4: Yes, UPLC, which uses columns with smaller particle sizes (<2 µm), can significantly enhance separation performance compared to traditional HPLC.[11] The smaller particles lead to higher efficiency and better resolution.[12] This allows for faster analysis times and can improve the separation of closely eluting isomers.[11][12]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of C18:1 isomers.

Problem 1: My C18:1 isomers are co-eluting or showing poor resolution.

  • Potential Cause: The chosen stationary phase lacks the necessary selectivity for your specific isomers. A standard C18 column separates primarily on hydrophobicity and may not be sufficient to resolve isomers with minor structural differences.[2][13]

  • Solution:

    • Switch to a Different Stationary Phase: For geometric (cis/trans) and positional isomers, a silver-ion (Ag+-HPLC) column is highly recommended as it provides superior selectivity based on double bond interactions.[7][8] Alternatively, within reversed-phase columns, consider a PFP (pentafluorophenyl) phase, which can offer different selectivity for structurally similar compounds compared to C18.[14][15]

    • Optimize the Mobile Phase: Altering the organic modifier (e.g., switching between acetonitrile (B52724) and methanol) can change selectivity.[3] In Ag+-HPLC, finely tuning the concentration of the polar modifier (e.g., acetonitrile in hexane) is critical for optimizing resolution.[16]

    • Adjust Column Temperature: Lowering the column temperature in RP-HPLC generally increases retention and can improve resolution for some isomer pairs.[3][17] Conversely, in Ag+-HPLC using hexane-based mobile phases, lower temperatures can sometimes lead to faster elution and better resolution.[7][16]

    • Reduce Flow Rate: A lower flow rate can increase column efficiency and enhance the separation of closely eluting peaks, though it will increase the run time.[3]

    • Couple Columns: Connecting two columns in series increases the overall column length and theoretical plates, which can significantly improve the resolution of difficult separations.[5][18]

Problem 2: My chromatogram shows broad or tailing peaks.

  • Potential Cause: Secondary interactions or issues with the sample/mobile phase. The free carboxyl group of underivatized fatty acids is a common cause of peak tailing.[3]

  • Solution:

    • Derivatize Your Sample: Ensure complete derivatization of fatty acids to their ester forms (e.g., FAMEs) to block the polar carboxyl group.[3]

    • Acidify the Mobile Phase: If analyzing free fatty acids, adding a small amount of a weak acid (like acetic acid) to the mobile phase can suppress the ionization of the carboxyl group and improve peak shape.[4]

    • Check for Sample Overload: Injecting too much sample can lead to peak distortion.[3] Dilute your sample and try injecting a smaller volume.

    • Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample matrix that may cause peak shape issues.[3]

Problem 3: My retention times are shifting between runs.

  • Potential Cause: Instability in the HPLC system or mobile phase.

  • Solution:

    • Use a Column Oven: Inconsistent column temperature is a major cause of retention time drift. A stable column oven is essential to maintain a constant temperature, as a 1°C change can alter retention times by 1-2%.[3]

    • Ensure Mobile Phase Stability: Prepare fresh mobile phase daily, as volatile components (like acetonitrile) can evaporate over time, changing the composition and affecting retention.[3] Keep solvent reservoirs capped.

    • Equilibrate the Column Properly: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution or after changing solvents.

Quantitative Data and Method Parameters

The following tables summarize typical starting conditions for the HPLC separation of C18:1 isomers. Optimization will likely be required for specific applications.

Table 1: Comparison of HPLC Column Technologies for C18:1 Isomer Separation

Column Type Separation Principle Best For Advantages Disadvantages
Silver-Ion (Ag+-HPLC) Complexation with silver ions based on double bond number, position, and geometry.[8]High-resolution separation of positional and geometric (cis/trans) isomers.[7]Unmatched selectivity for unsaturated isomers.[7][9]More complex mobile phases, can be less robust than RP-HPLC.[6]
Reversed-Phase C18 Hydrophobicity based on chain length and degree of unsaturation.[3]General fatty acid profiling; separating groups of isomers (e.g., cis from trans).[5]Robust, widely available, simple mobile phases.[6]Limited ability to resolve positional isomers.[2]
Reversed-Phase PFP Hydrophobicity, π-π interactions, dipole-dipole interactions.[14]Alternative selectivity for isomers that co-elute on C18.[15]Offers different separation mechanisms than C18.[14]Selectivity can be highly analyte-dependent.

Table 2: Example HPLC Method Parameters for C18:1 Isomer Separation

Parameter Silver-Ion (Ag+-HPLC) Method Reversed-Phase (RP-HPLC) Method
Stationary Phase Silver-ion loaded silica (e.g., ChromSpher 5 Lipids).[7][19]C18 (Octadecylsilane), 3-5 µm.[1][10]
Column Dimensions 250 mm x 4.6 mm (often two in series).[8][18]250 mm x 4.6 mm.[19]
Mobile Phase Isocratic or gradient elution with Hexane and a polar modifier like Acetonitrile (e.g., 1.0% ACN in Hexane).[7]Gradient elution with Acetonitrile and Water.[1]
Flow Rate 1.0 - 1.5 mL/min.[7][9]1.0 mL/min.[1][10]
Column Temperature 10°C - 30°C.[7][20]30°C - 40°C.[17][19]
Detection ELSD, or UV (205 nm) if derivatized.UV (205 nm for underivatized, ~254 nm for phenacyl esters).[3][4]
Sample Form Fatty Acid Methyl Esters (FAMEs) or Naphthacyl derivatives.[7][19]FAMEs or p-Bromophenacyl esters.[3][10]
Experimental Protocols

Protocol 1: Derivatization of C18:1 Fatty Acids to p-Bromophenacyl Esters

This protocol enhances UV detection for RP-HPLC analysis.

  • Sample Preparation: Start with a dried sample containing the free fatty acids.

  • Neutralization: Dissolve the fatty acid sample in a suitable solvent (e.g., methanol) and neutralize it with a base like potassium hydroxide (B78521) (KOH) or triethylamine.[10] Evaporate the mixture to dryness under a stream of nitrogen.

  • Derivatization Reaction: Add a solution of p-bromophenacyl bromide (at least 25-fold molar excess over the fatty acid content) and a crown ether catalyst (e.g., 18-crown-6) in acetonitrile.[3][10]

  • Incubation: Seal the reaction vial and heat the mixture at approximately 80°C for 15-30 minutes, mixing gently several times.[3][10]

  • Final Preparation: Cool the vial to room temperature. Dilute the sample with the mobile phase (e.g., acetonitrile) to the desired concentration for HPLC injection.[3] The resulting p-bromophenacyl esters can be detected by UV at approximately 254 nm.[3]

Protocol 2: General RP-HPLC Workflow for C18:1 Isomer Analysis

  • System Preparation:

    • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a guard column.

    • Prepare fresh mobile phases. A typical gradient might be Acetonitrile (Solvent B) and Water (Solvent A).

    • Purge the pump lines to remove air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water) for at least 30 minutes or until a stable baseline is achieved.[1]

  • Set Method Parameters:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35°C.[17]

    • Injection Volume: 10-20 µL.

    • Detection: Set UV detector to 205 nm for FAMEs or 254 nm for p-bromophenacyl esters.[3]

  • Gradient Program:

    • Start with a linear gradient from 70% B to 95% B over 30 minutes.

    • Hold at 95% B for 10 minutes.

    • Return to initial conditions and allow for re-equilibration before the next injection.

  • Sample Injection: Inject the prepared (and derivatized, if applicable) sample.

  • Data Analysis: Integrate the peaks and quantify the isomers based on a standard calibration curve.

Visualizations

The following diagrams illustrate key workflows and concepts for enhancing the separation of C18:1 isomers.

experimental_workflow sample Sample Collection (e.g., Biological Matrix, Oil) extraction Lipid Extraction sample->extraction saponification Saponification (to yield free fatty acids) extraction->saponification derivatization Derivatization (e.g., FAMEs, Phenacyl Esters) saponification->derivatization hplc HPLC Analysis (Ag+-HPLC or RP-HPLC) derivatization->hplc detection Detection (UV, ELSD, MS) hplc->detection data Data Processing (Integration & Quantification) detection->data result Final Report data->result

Caption: General experimental workflow for the HPLC analysis of C18:1 fatty acid isomers.

troubleshooting_flowchart start Poor Isomer Separation (Co-elution) check_column Is column appropriate for positional/geometric isomers? start->check_column rp_path Using RP-HPLC (C18) check_column->rp_path No ag_path Switch to Ag+-HPLC check_column->ag_path Yes optimize_mobile Optimize Mobile Phase (Change organic solvent, adjust gradient) rp_path->optimize_mobile adjust_temp Adjust Temperature (Typically lower for RP-HPLC) optimize_mobile->adjust_temp optimize_ag Fine-tune Modifier % (e.g., ACN in Hexane) ag_path->optimize_ag

Caption: Decision tree for troubleshooting poor separation of C18:1 fatty acid isomers.

separation_principles rphplc Reversed-Phase HPLC (RP-HPLC) Separation based on Hydrophobicity Longer Chain = More Retention More Double Bonds = Less Retention aghplc Silver-Ion HPLC (Ag+-HPLC) Separation based on π-complexation More Double Bonds = More Retention Cis isomers retain longer than Trans Positional isomers resolved isomers C18:1 Isomer Mixture isomers->rphplc isomers->aghplc

References

dealing with co-elution of cis-Vaccenic acid and other lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of co-eluting peaks in lipidomics, with a specific focus on the separation of cis-Vaccenic acid from other lipids. Co-elution, the overlapping of two or more compounds eluting from a chromatographic column at or near the same time, can significantly compromise lipid identification and quantification. This guide offers a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is lipid co-elution and why is it a significant problem in the analysis of this compound?

A1: Lipid co-elution occurs when two or more distinct lipid molecules are not sufficiently separated by an analytical chromatography system, resulting in them eluting from the column at nearly the same time.[1][2] This leads to a single, merged chromatographic peak, which poses a significant problem for both qualitative and quantitative analysis. It can lead to the inaccurate identification of lipid species and an overestimation of their amounts.[1] this compound (18:1 n-7) frequently co-elutes with its positional isomer, oleic acid (18:1 n-9), in routine gas chromatography (GC) methods, which can obscure the distinct biological roles of each isomer.[3][4]

Q2: What are the primary indicators of co-eluting peaks in my chromatogram?

A2: The primary indicators of co-elution are asymmetrical or distorted peak shapes.[5] Instead of a symmetrical, Gaussian peak, you might observe:

  • Peak Shouldering: A subtle bump on the leading or tailing edge of the main peak.[2]

  • Broad Peaks: Peaks that are wider than expected, suggesting the presence of multiple unresolved components.

  • Split Peaks: A clear indentation at the apex of the peak, indicating two closely eluting compounds.[5]

If you are using a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector, you can further investigate peak purity. A DAD can assess purity by comparing UV-Vis spectra across the peak; non-identical spectra indicate impurity.[2] Similarly, an MS detector can reveal different mass spectra across a single chromatographic peak, confirming the presence of multiple components.[2]

Q3: Which analytical techniques are most effective for resolving this compound from other co-eluting lipids?

A3: Several advanced analytical techniques can effectively separate this compound from other lipids, particularly its isomers:

  • Silver Ion Chromatography (Ag+-HPLC): This technique separates fatty acid methyl esters (FAMEs) based on the number, position, and geometry (cis/trans) of their double bonds.[6][7]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): This method provides significantly enhanced separation capacity compared to single-dimension GC, making it powerful for resolving complex mixtures of fatty acid isomers.[8][9][10]

  • Ion Mobility-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase, allowing for the differentiation of lipid isomers with very subtle structural differences.[11][12][13]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): With optimized conditions, such as specialized stationary phases (e.g., C30 or cholesteryl-bonded) and mobile phase modifications, RP-HPLC can effectively separate positional isomers of fatty acids.[14][15][16]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: A single, broad, or shouldered peak is observed in my GC-FID analysis where this compound and oleic acid are expected.

Solution: This is a classic case of co-elution. To resolve these positional isomers, consider the following troubleshooting steps, starting with simpler method adjustments and progressing to more advanced techniques.

  • Step 1: Optimize Your Existing GC Method.

    • Lower the Temperature Ramp Rate: A slower temperature gradient can improve the separation of closely eluting compounds.

    • Use a Longer Capillary Column: A longer column increases the number of theoretical plates, enhancing resolution. Highly polar cyanopropyl polysiloxane columns (e.g., 100m) are often used for fatty acid isomer analysis.[17]

  • Step 2: Employ Derivatization.

    • Ensure complete derivatization of your fatty acids to fatty acid methyl esters (FAMEs). Incomplete derivatization can lead to peak tailing and broadening. Common and effective methods include using boron trifluoride (BF3) in methanol (B129727) or (trimethylsilyl)diazomethane.[18][19]

  • Step 3: Implement Advanced Separation Techniques.

    • Silver Ion Solid-Phase Extraction (Ag+-SPE): Fractionate your FAMEs before GC analysis. Ag+-SPE can separate FAMEs based on the degree of unsaturation and the geometry of the double bonds, allowing for the isolation of cis-monounsaturated FAMEs from other classes.[17][20]

    • Comprehensive Two-Dimensional GC (GCxGC): Utilize a GCxGC system, which employs two columns with different selectivities to dramatically increase peak capacity and resolve co-eluting compounds.[8][21]

Issue 2: My LC-MS analysis in reversed-phase mode does not separate this compound from other C18:1 isomers.

Solution: While standard C18 columns may not provide sufficient selectivity for positional isomers, several strategies can enhance resolution in RP-HPLC.

  • Step 1: Optimize the Mobile Phase.

    • Adjust Solvent Strength: A shallower gradient (a slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.[5]

    • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol can alter selectivity, as acetonitrile can have specific interactions with the π electrons of double bonds.[15]

  • Step 2: Change the Stationary Phase.

    • C30 Columns: These columns offer enhanced shape selectivity for lipid isomers.[16]

    • Phenyl-Hexyl or Cholesteryl Columns: These stationary phases provide alternative selectivities that can be beneficial for separating positional and geometric isomers.[1][15]

  • Step 3: Consider Advanced LC-MS Techniques.

    • Ion Mobility-Mass Spectrometry (IMS-MS): Coupling your LC system to an IMS-MS platform adds another dimension of separation based on the ion's shape, which is often sufficient to resolve isomers that co-elute chromatographically.[11][12][22]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trichloride-Methanol

This protocol is a widely used method for preparing FAMEs for GC analysis.[23]

  • Sample Preparation: Weigh 1-25 mg of the lipid extract into a micro-reaction vessel.

  • Reagent Addition: Add 2 mL of 12% w/w BCl3-methanol solution.

  • Reaction: Heat the vessel at 60°C for 10 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the vessel vigorously to ensure the FAMEs partition into the non-polar hexane layer.

  • Collection: Allow the layers to separate and carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC analysis. To ensure the sample is dry, you can pass the organic layer through a small bed of anhydrous sodium sulfate.[23]

Protocol 2: Fractionation of FAMEs using Silver Ion Solid-Phase Extraction (Ag+-SPE)

This protocol allows for the separation of FAMEs into classes based on the degree and geometry of unsaturation.[17]

  • Cartridge Conditioning: Condition a silver ion SPE cartridge by washing it with hexane.

  • Sample Loading: Dissolve the FAMEs mixture in a small volume of hexane and load it onto the cartridge.

  • Elution of Fractions:

    • Saturated FAs: Elute with hexane.

    • trans-Monounsaturated FAs: Elute with a mixture of hexane and a small percentage of a more polar solvent like acetone (B3395972) or diethyl ether.

    • cis-Monounsaturated FAs: Elute with a higher concentration of the polar solvent in hexane.

    • Polyunsaturated FAs (PUFAs): Elute with an even higher concentration of the polar solvent or a different solvent mixture.

  • Analysis: Collect each fraction separately, evaporate the solvent, and reconstitute in hexane for GC analysis.

Data Presentation

Table 1: Comparison of Analytical Techniques for the Separation of this compound and Oleic Acid

TechniquePrinciple of SeparationResolution of Positional IsomersThroughputRequired Expertise
Standard GC-FID Boiling point and polarityOften poor; co-elution is common[3]HighLow
GC with long polar column Boiling point and polarityModerate to goodModerateLow
Ag+-HPLC Number and geometry of double bondsExcellent[6][7]LowModerate
GCxGC-TOFMS Two independent properties (e.g., volatility and polarity)Excellent[8][9]ModerateHigh
LC-IMS-MS Hydrophobicity and ion mobility (shape)Excellent[11][12]ModerateHigh

Mandatory Visualizations

Troubleshooting_Workflow start Start: Co-elution of this compound Suspected (Broad/Shouldered Peak) check_peak 1. Confirm Co-elution - Peak Shape Analysis - MS/DAD Peak Purity start->check_peak optimize_gc 2a. Optimize GC Method - Slower Temp Ramp - Longer Polar Column check_peak->optimize_gc For GC optimize_lc 2b. Optimize LC Method - Shallower Gradient - Change Mobile Phase/Stationary Phase check_peak->optimize_lc For LC derivatization 3. Check/Optimize Derivatization - Ensure complete reaction to FAMEs optimize_gc->derivatization optimize_lc->derivatization resolved Resolved Isomers derivatization->resolved Resolution achieved not_resolved Issue Persists derivatization->not_resolved Co-elution persists advanced_separation 4. Implement Advanced Techniques fractionation Ag+-SPE Fractionation advanced_separation->fractionation gcxgc GCxGC-TOFMS advanced_separation->gcxgc ims LC-IMS-MS advanced_separation->ims fractionation->resolved gcxgc->resolved ims->resolved not_resolved->advanced_separation

Caption: Troubleshooting workflow for resolving co-eluting this compound.

Experimental_Workflow start Lipid Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction derivatization Derivatization to FAMEs (e.g., BCl3-Methanol) extraction->derivatization ag_spe Optional: Ag+-SPE Fractionation derivatization->ag_spe for enhanced separation gc_analysis GC Analysis (e.g., GCxGC-TOFMS) derivatization->gc_analysis Direct Analysis ag_spe->gc_analysis data_analysis Data Analysis and Quantification gc_analysis->data_analysis

Caption: General experimental workflow for the analysis of fatty acid isomers.

References

Technical Support Center: Method Validation for a Novel cis-Vaccenic Acid Analytical Procedure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a novel analytical procedure for cis-Vaccenic acid.

Frequently Asked Questions (FAQs)

Q1: What are the essential validation parameters for a novel analytical method for this compound according to regulatory guidelines?

A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for a quantitative analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2][3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4][6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4][6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Q2: What are typical acceptance criteria for linearity, accuracy, and precision in a this compound analytical method validation?

A2: While specific acceptance criteria should be defined in the validation protocol, the following are generally accepted in the pharmaceutical and related industries:

ParameterCommon Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery of 98.0% to 102.0% for drug substance assays. For trace analysis, wider ranges may be acceptable.
Precision Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (Inter-assay precision): RSD ≤ 3%.

Q3: What are the common analytical techniques for the quantification of this compound?

A3: Gas chromatography (GC) is the most common technique for analyzing fatty acids, including this compound. To improve volatility and chromatographic performance, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to analysis.[7] Common detectors used with GC include the Flame Ionization Detector (FID) and Mass Spectrometry (MS). For complex matrices or to resolve isomeric fatty acids, advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) may be employed.[8][9] High-performance liquid chromatography (HPLC) coupled with MS can also be used, sometimes involving derivatization to enhance detection.[10][11]

Q4: Why is derivatization necessary for the analysis of this compound by gas chromatography?

A4: The analysis of fatty acids like this compound by GC is complicated by their polarity and low volatility.[3] The carboxylic acid group makes the molecule polar, leading to poor peak shape (tailing) and potential interactions with the GC system.[7] Derivatization, most commonly esterification to form FAMEs, converts the polar carboxylic acid group into a less polar and more volatile ester, resulting in better chromatographic separation and improved peak symmetry.[3][7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column due to exposed silanols. - Incomplete derivatization leaving free fatty acids. - Column contamination.- Use a deactivated injector liner. - Optimize derivatization conditions (time, temperature, reagent concentration). - Bake out the column at a high temperature. - Trim the first few inches of the column.
Co-elution of Peaks - this compound is known to co-elute with other C18:1 isomers (e.g., oleic acid, elaidic acid). - Insufficient column resolution.- Use a highly polar capillary column, such as one with a cyanopropyl stationary phase.[1] - Optimize the GC temperature program (slower ramp rate). - Consider using a longer GC column for better separation. - For complex samples, a pre-separation of cis and trans isomers using silver-ion solid phase extraction (Ag-SPE) or thin-layer chromatography (Ag-TLC) can be effective.[7][8]
Inconsistent Results (Poor Precision) - Incomplete or variable derivatization. - Sample instability (potential for isomerization). - Inconsistent injection volume. - Leaks in the GC system.- Ensure complete and reproducible derivatization by carefully controlling reaction conditions. - Avoid high temperatures and strongly acidic or basic conditions during sample preparation to minimize isomerization. - Use an autosampler for consistent injection volumes. - Perform a leak check on the GC system.
Low Analyte Response (Poor Sensitivity) - Inefficient extraction from the sample matrix. - Degradation of the analyte during sample preparation. - Incorrect split ratio in the GC inlet. - Detector not optimized.- Optimize the extraction procedure to ensure complete recovery of this compound. - Use antioxidants during sample preparation if oxidation is a concern. - Adjust the split ratio to allow more sample onto the column (e.g., from 50:1 to 20:1 or use splitless injection for trace analysis). - Check and optimize detector parameters (e.g., gas flows for FID).
Ghost Peaks - Carryover from a previous injection of a concentrated sample. - Contamination in the injector or column.- Run solvent blanks between samples to wash the system. - Clean or replace the injector liner and septum. - Bake out the column at its maximum recommended temperature.

Experimental Protocols

Detailed Methodology: Determination of Linearity

This protocol outlines the steps to determine the linearity of a novel analytical method for this compound using GC-FID.

1. Preparation of Stock and Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane (B92381) or toluene) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution. The concentration range should cover the expected concentration of the analyte in the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Transfer a fixed volume (e.g., 1 mL) of each working standard solution into separate reaction vials.

  • Add an internal standard if used.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 2 mL of a derivatization reagent (e.g., 2% sulfuric acid in methanol (B129727) or boron trifluoride-methanol).

  • Seal the vials and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Cool the vials to room temperature.

  • Add 1 mL of water and 1 mL of hexane to each vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

3. GC-FID Analysis:

  • Inject a fixed volume (e.g., 1 µL) of each derivatized standard solution into the GC-FID system.

  • Perform each injection in triplicate.

  • Record the peak area of the this compound methyl ester.

4. Data Analysis:

  • Calculate the mean peak area for each concentration level.

  • Plot a graph of the mean peak area versus the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).

5. Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.995.

  • The y-intercept should be close to zero.

  • A visual inspection of the calibration curve should show a linear relationship.

Mandatory Visualizations

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Analytical Scope & Requirements develop_method Develop Analytical Method define_scope->develop_method write_protocol Write Validation Protocol develop_method->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range write_protocol->linearity accuracy Accuracy write_protocol->accuracy precision Precision (Repeatability, Intermediate) write_protocol->precision lod_loq LOD & LOQ write_protocol->lod_loq robustness Robustness write_protocol->robustness analyze_data Analyze Data & Compare to Criteria robustness->analyze_data write_report Write Validation Report analyze_data->write_report

Caption: Workflow for the validation of a novel analytical method.

References

Technical Support Center: Optimizing cis-Vaccenic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for the extraction and quantification of cis-Vaccenic acid, aiming to reduce variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction efficiency of this compound?

A1: The primary factors include the choice of extraction solvent, the homogenization technique, the sample-to-solvent ratio, and the prevention of lipid degradation during sample handling and storage. The selection of an appropriate solvent system is crucial, as mixtures of polar and non-polar solvents are necessary to disrupt lipid-protein complexes and solubilize the lipids.[1]

Q2: Which solvent system is recommended for extracting this compound from adipose tissue?

A2: A chloroform (B151607) and methanol (B129727) mixture, as utilized in the Folch or Bligh and Dyer methods, is considered a gold standard for broad-spectrum lipid extraction from tissues.[1] For high-fat tissues like adipose, the Folch method, which uses a higher solvent-to-sample ratio, is often preferred to ensure complete extraction.[1][2] Chloroform-free alternatives, such as those using methyl-tert-butyl ether (MTBE), are also effective and offer a safer solvent profile.

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: To minimize enzymatic degradation and oxidation, it is imperative to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. Work quickly during the extraction process and keep samples on ice whenever possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can further prevent the oxidation of unsaturated fatty acids like this compound.

Q4: Is derivatization necessary for the analysis of this compound by gas chromatography (GC)?

A4: Yes, derivatization is a critical step. Free fatty acids are polar and have low volatility, which leads to poor chromatographic peak shape and inaccurate quantification.[3] Converting this compound to its fatty acid methyl ester (FAME) increases its volatility and reduces its polarity, making it suitable for GC analysis.

Q5: Which GC column is best suited for separating this compound from its isomers?

A5: Highly polar cyanopropyl silicone capillary columns, such as the HP-88 or SP-2560, are recommended for the separation of cis and trans fatty acid isomers.[4] These columns provide the necessary selectivity to resolve positional and geometric isomers, which is crucial for the accurate quantification of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete Homogenization: The solvent cannot effectively penetrate the tissue matrix. 2. Inappropriate Solvent Choice: The solvent system is not optimal for the lipid composition of the sample. 3. Insufficient Solvent Volume: The solvent-to-sample ratio is too low for complete extraction.[1] 4. Inadequate Number of Extractions: A single extraction may not be sufficient to recover all lipids.1. Ensure thorough homogenization using a mechanical homogenizer (e.g., rotor-stator or bead beater). For tough tissues, consider cryogenic grinding. 2. For a broad range of lipids, including this compound, a chloroform/methanol mixture is generally effective.[1] 3. Use a solvent-to-tissue ratio of at least 20:1 (v/v) for the Folch method with adipose tissue.[1][2] 4. Perform at least two to three sequential extractions of the tissue homogenate to maximize yield.
High Variability Between Replicates 1. Inconsistent Homogenization: Differences in the degree of tissue disruption between samples. 2. Incomplete Phase Separation: Contamination of the lipid-containing organic phase with the aqueous phase. 3. Sample Evaporation: Loss of solvent during processing.1. Standardize the homogenization time and speed for all samples. 2. Centrifuge samples at a sufficient speed and for an adequate duration to ensure a clear separation of the aqueous and organic phases. The addition of a salt solution (e.g., 0.9% NaCl) can improve phase separation. 3. Minimize the time samples are exposed to air. Evaporate solvents under a stream of nitrogen.
Co-extraction of Non-Lipid Contaminants 1. Polar Contaminants in the Organic Phase: Sugars, amino acids, and other polar molecules can be carried over into the lipid extract. 2. Complex Sample Matrix: Some tissues contain high levels of non-lipid components that can interfere with the extraction.1. A "Folch wash" with a salt solution is effective at removing many non-lipid contaminants. 2. For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification after the initial liquid-liquid extraction.
Poor GC Peak Shape (Tailing) 1. Incomplete Derivatization: Presence of underivatized fatty acids. 2. Active Sites in the GC System: Interactions between the analyte and the GC inlet liner or column. 3. Column Contamination: Buildup of non-volatile residues on the column.1. Ensure derivatization reagents are fresh and the reaction goes to completion by optimizing time and temperature. 2. Use a deactivated inlet liner and perform regular maintenance. 3. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column.
Inaccurate Quantification 1. Lack of an Appropriate Internal Standard: Variations in extraction efficiency and injection volume are not accounted for. 2. Co-elution with Isomers: Poor separation of this compound from other C18:1 isomers. 3. Non-linearity of Detector Response: The concentration of the analyte is outside the linear range of the detector.1. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) or a fatty acid not present in the sample (e.g., C17:0). 2. Optimize the GC temperature program and use a highly polar column (e.g., HP-88) for better separation.[4] For complex samples, consider pre-fractionation of cis and trans isomers using silver-ion SPE (Ag⁺-SPE).[5] 3. Prepare a calibration curve with a range of concentrations that bracket the expected concentration of this compound in the samples.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods

Method Solvent System Typical Sample-to-Solvent Ratio (v/v) Advantages Disadvantages Lipid Recovery Efficiency
Folch Chloroform:Methanol (2:1)1:20High recovery for a broad range of lipids, well-established.[1][2]Use of chlorinated solvent, larger solvent volume.Excellent, especially for high-fat tissues (>2% lipid).[1][2]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8)1:3Reduced solvent consumption compared to Folch.[1][2]Lower recovery for samples with high lipid content (>2%).[1][2]Good for low-fat tissues (<2% lipid), but can underestimate lipids in high-fat samples by up to 50%.[2]
MTBE Method MTBE:Methanol:Water (10:3:2.5)1:15Chloroform-free, safer solvent profile, upper organic phase for easier collection.May have lower recovery for certain polar lipids compared to Folch.Generally good, but matrix-dependent optimization is recommended.

Table 2: Concentration of this compound in Bovine Tissues

Tissue Feeding Regimen Mean Concentration of this compound (mg/100g fresh tissue)
Subcutaneous FatPasture375.7 - 397.2[6]
Subcutaneous FatConcentrateSignificantly lower than pasture-fed[6]
LiverPastureSignificantly higher than concentrate-fed[6]
HeartPastureSignificantly higher than concentrate-fed[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Adipose Tissue (Adapted Folch Method)
  • Sample Preparation: Weigh approximately 200 mg of frozen adipose tissue in a glass tube with a PTFE-lined cap.

  • Homogenization: Add 4 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT. Homogenize the tissue thoroughly using a rotor-stator homogenizer until no visible tissue fragments remain.

  • Phase Separation: Add 0.8 mL of 0.9% NaCl solution to the homogenate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction: Add 2 mL of chloroform to the remaining upper phase, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Drying: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen.

  • Storage: Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1) and store at -80°C until derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
  • Sample Preparation: Transfer an aliquot of the lipid extract containing approximately 1-10 mg of lipid to a screw-capped glass tube with a PTFE liner. Evaporate the solvent to dryness under nitrogen.

  • Derivatization: Add 1 mL of 14% boron trifluoride (BF₃) in methanol. Cap the tube tightly.

  • Incubation: Heat the mixture at 100°C for 45 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water to the tube. Vortex vigorously for 1 minute.

  • Phase Separation and Collection: Centrifuge at 1,000 x g for 5 minutes to separate the layers. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Final Preparation: The sample is now ready for GC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_derivatization Derivatization to FAMEs cluster_analysis Analysis sample Adipose Tissue Sample homogenize Homogenization (Chloroform:Methanol 2:1) sample->homogenize phase_sep Phase Separation (add 0.9% NaCl) homogenize->phase_sep centrifuge1 Centrifugation phase_sep->centrifuge1 collect_lipid Collect Lower (Chloroform) Phase centrifuge1->collect_lipid dry_lipid Dry Lipid Extract collect_lipid->dry_lipid add_bf3 Add BF3-Methanol & Heat (100°C) dry_lipid->add_bf3 extract_fames Extract FAMEs (Hexane) add_bf3->extract_fames gc_analysis GC-MS/FID Analysis extract_fames->gc_analysis quantification Quantification gc_analysis->quantification troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low cis-Vaccenic Acid Recovery cause1 Incomplete Homogenization start->cause1 cause2 Incorrect Solvent Volume/Choice start->cause2 cause3 Suboptimal Derivatization start->cause3 cause4 Sample Loss During Transfers start->cause4 sol1 Optimize Homogenization (Time/Method) cause1->sol1 sol2 Verify Solvent Ratio (e.g., Folch 20:1) cause2->sol2 sol3 Check Reagent Freshness & Optimize Reaction Time/Temp cause3->sol3 sol4 Careful Pipetting & Use of Glassware cause4->sol4

References

Technical Support Center: Selecting the Optimal Internal Standard for cis-Vaccenic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard (IS) for the accurate quantification of cis-Vaccenic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d8.[1][2] SIL standards have nearly identical chemical and physical properties to their non-labeled counterparts, meaning they co-elute and behave similarly during extraction, derivatization, and ionization.[1][3][4] This provides the most accurate correction for sample loss and matrix effects.[1]

However, SIL standards can be expensive and may not be commercially available for all analytes.[1] Commonly used alternatives include odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), which are generally absent in most biological samples.[1][5]

Table 1: Comparison of Potential Internal Standards for this compound Quantification

Internal StandardTypeKey AdvantagesKey Disadvantages
This compound-d8 Stable Isotope-LabeledHighest accuracy and precision; corrects for matrix effects effectively.[1][6]High cost; potential for isotopic interference if not carefully selected.
Heptadecanoic acid (C17:0) Odd-Chain Fatty AcidCost-effective; widely available; not typically endogenous in many samples.[1]May be present in certain diets (e.g., dairy); potential for different extraction and derivatization efficiency compared to this compound.[1]
Nonadecanoic acid (C19:0) Odd-Chain Fatty AcidSimilar advantages to C17:0; less likely to be present in samples than C17:0.[1][5]May have greater differences in chromatographic behavior compared to the C18:1 this compound.[5]
Oleic acid-d2 Stable Isotope-Labeled IsomerStructurally similar to this compound.[7]As a positional isomer, chromatographic separation from endogenous oleic acid must be perfect.
Q2: At what stage of the experimental workflow should I add the internal standard?

The internal standard should be added at the very beginning of the sample preparation process, before any extraction or derivatization steps.[8] This ensures that the IS accounts for any analyte loss that may occur during the entire workflow, from initial extraction to final analysis.[6][9]

G cluster_workflow Experimental Workflow Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Crucial First Step Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Add_IS->Extraction Derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Data Quantification Analysis->Quantification

Figure 1. Optimal point for internal standard addition in the fatty acid quantification workflow.
Q3: Can I use an external calibration curve instead of an internal standard?

While external calibration can be used, it is not recommended for complex biological matrices. External calibration does not account for sample-specific variations such as extraction efficiency and matrix effects, which can lead to inaccurate results.[10] Internal standards are crucial for correcting these variations, thereby improving the accuracy and precision of the quantification.[1][5]

Q4: What is the biological significance of this compound?

This compound is a monounsaturated fatty acid that can be formed by the elongation of palmitoleic acid.[11] It is a precursor for the synthesis of other fatty acids, including conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer, through the action of the Δ9-desaturase enzyme.[12][13][14] This pathway is significant as both this compound and CLA have been studied for their potential roles in metabolic health.[11][14][15]

G cluster_pathway Simplified Metabolic Pathway of this compound Palmitoleic_Acid Palmitoleic Acid (C16:1n-7) Elongation Elongation Palmitoleic_Acid->Elongation cis_Vaccenic_Acid This compound (C18:1n-7) Elongation->cis_Vaccenic_Acid Desaturation Δ9-Desaturase cis_Vaccenic_Acid->Desaturation CLA cis-9, trans-11 CLA (Rumenic Acid) Desaturation->CLA

Figure 2. Conversion of this compound to conjugated linoleic acid (CLA).

Troubleshooting Guides

Problem 1: My recovery of this compound is low and inconsistent.

Possible Cause: The chosen internal standard may not be behaving similarly to this compound during sample preparation. Differences in polarity, solubility, or reactivity during derivatization can lead to differential losses.

Solution:

  • Verify IS Addition: Ensure the internal standard is added accurately and consistently at the very beginning of the sample preparation process.[8]

  • Evaluate Extraction: The extraction method should be suitable for both the analyte and the IS. If using a non-SIL standard, its recovery might differ. Consider a stable isotope-labeled standard for better tracking.[6]

  • Check Derivatization: Ensure the derivatization reaction (e.g., methylation to form FAMEs) proceeds to completion for both the analyte and the IS. Some internal standards may react at different rates.[3][16]

G cluster_troubleshooting Troubleshooting Low/Inconsistent Recovery Start Inconsistent Results Check_IS_Addition Is IS addition accurate and consistent? Start->Check_IS_Addition Check_Extraction Does IS co-extract efficiently with analyte? Check_IS_Addition->Check_Extraction Yes Solution_SIL Solution: Use a Stable Isotope-Labeled IS Check_IS_Addition->Solution_SIL No Check_Derivatization Do IS and analyte derivatize equally? Check_Extraction->Check_Derivatization Yes Check_Extraction->Solution_SIL No Check_Derivatization->Solution_SIL No

Figure 3. Logic diagram for troubleshooting inconsistent recovery.
Problem 2: I'm seeing interfering peaks co-eluting with my internal standard.

Possible Cause: The internal standard may not be unique in the sample matrix, or the chromatographic separation is insufficient. This is a known issue when using odd-chain fatty acids in samples that may naturally contain them (e.g., from dairy).[1]

Solution:

  • Analyze a Blank Matrix: Inject an extract of the sample matrix without the added internal standard to check for endogenous presence of the IS or other interfering compounds.

  • Optimize Chromatography: Adjust the GC or LC temperature gradient, flow rate, or column to improve the resolution between the internal standard and any interfering peaks.[6][17]

  • Select a Different IS: If co-elution cannot be resolved, choose an internal standard that is definitively absent from your sample matrix or use a SIL standard, which can be distinguished by its mass-to-charge ratio in MS.[1]

Problem 3: How do I validate a new internal standard for my this compound assay?

Solution: Method validation should be performed according to established guidelines (e.g., ICH Q2(R1)) to ensure the assay is fit for its purpose.[5] Key experiments include:

  • Specificity/Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of other components. Analyze blank matrix samples to check for interferences at the retention times of the analyte and IS.

  • Linearity: Prepare a series of calibration standards with a fixed amount of IS and varying concentrations of this compound. The response ratio (analyte area / IS area) should be linear over the expected sample concentration range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days to assess intra- and inter-day accuracy (% bias) and precision (% RSD).[5]

  • Recovery: Compare the analyte response in an extracted sample to the response of a post-extraction spiked sample to determine the efficiency of the extraction process.

Table 2: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible

Experimental Protocols

Protocol 1: General Method for Fatty Acid Analysis using GC-MS

This protocol provides a general guideline and may require optimization for specific instruments and matrices.[1]

  • Sample Preparation & Lipid Extraction:

    • To a known quantity of sample (e.g., 50 µL plasma or 10 mg tissue homogenate), add a precise amount of the chosen internal standard solution (e.g., this compound-d8 or C17:0).[3]

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[3]

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[1][3]

    • Centrifuge at 2000 x g for 10 minutes.[1]

    • Carefully transfer the lower organic phase (containing lipids) to a new glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1-2 mL of 14% Boron Trifluoride (BF₃) in methanol.[1][3]

    • Tightly cap the tube and heat at 100°C for 30 minutes.[3]

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the reaction tube.[1]

    • Vortex thoroughly for 1 minute to extract the FAMEs into the upper hexane layer.

    • Transfer the upper hexane layer to a GC vial for analysis.[1][5]

  • GC-MS Analysis:

    • Column: Agilent Select FAME column (or equivalent)

    • Injection Volume: 1 µL

    • Oven Program: Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, then ramp to 250°C at 5°C/min and hold for 5 min.[1]

    • MS Detection: Use selected ion monitoring (SIM) mode for the characteristic ions of this compound methyl ester and the internal standard methyl ester.

References

Technical Support Center: Analysis of cis-Vaccenic Acid in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-vaccenic acid in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing this compound in biological samples?

A1: The primary challenges include:

  • Isomer Co-elution: this compound (18:1n-7) often co-elutes with its positional isomer, oleic acid (18:1n-9), and its trans-isomer, trans-vaccenic acid, making accurate quantification difficult.[1][2][3]

  • Matrix Effects: Components of complex biological matrices like plasma or tissue homogenates can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and inaccurate results.[4][5][6][7]

  • Low Abundance: In some biological systems, this compound may be present at low concentrations, requiring highly sensitive analytical methods.

  • Sample Stability: As an unsaturated fatty acid, this compound is susceptible to oxidation during sample collection, storage, and preparation.[8]

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques.[1][9]

  • GC-MS: Typically requires derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs).[9][10][11] Highly polar capillary columns are often used to achieve separation of isomers.[12]

  • LC-MS: Can analyze underivatized fatty acids, but chromatographic separation of isomers can still be challenging.[1][3] Reversed-phase chromatography with C18 or C8 columns is common.[1][13]

Q3: How can I improve the separation of this compound from other C18:1 isomers?

A3: Several strategies can be employed:

  • GC Method Optimization: Utilize long, highly polar capillary columns (e.g., cyano-substituted columns) and optimize the temperature gradient to enhance separation.[12][14]

  • LC Method Optimization: Adjusting the mobile phase composition and gradient can improve resolution. Some studies have shown that the elution order of unsaturated fatty acid isomers is influenced by the position of the double bond relative to the omega carbon.[1]

  • Silver Ion Chromatography: Silver ion solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can be used to fractionate fatty acids based on the degree of unsaturation and the configuration of the double bonds (cis vs. trans) prior to GC-MS or LC-MS analysis.[2][12][15]

Q4: What are the best practices for sample preparation to minimize degradation and ensure accurate quantification?

A4: Proper sample handling and preparation are critical:

  • Storage: Store biological samples at -80°C to minimize enzymatic activity and oxidation.[8] Avoid repeated freeze-thaw cycles.[8]

  • Extraction: Use established lipid extraction methods like the Folch or Bligh-Dyer techniques, or more modern methods using solvents like methyl-tert-butyl ether (MTBE).[13][16]

  • Derivatization (for GC-MS): Ensure complete derivatization to FAMEs using reagents like boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[17] Incomplete derivatization will lead to inaccurate quantification.

  • Internal Standards: Use an appropriate internal standard, such as a stable isotope-labeled version of this compound or a fatty acid not naturally present in the sample (e.g., C17:0 or C19:0), to correct for sample loss during preparation and for matrix effects.[18]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete lipid extraction from the biological matrix.Optimize the extraction procedure. Ensure the correct solvent-to-sample ratio and sufficient mixing. For plasma, ensure complete protein precipitation.[8]
Incomplete derivatization to FAMEs (for GC-MS).Increase reaction time or temperature for derivatization. Ensure reagents are fresh.
Adsorption of the analyte to labware.Use silanized glassware or polypropylene (B1209903) tubes.
Poor Chromatographic Peak Shape (Tailing or Fronting) Active sites on the GC liner or column.Use a deactivated liner and/or bake the column according to the manufacturer's instructions.
Inappropriate solvent for sample reconstitution.Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase (for LC) or the GC inlet conditions.
Column overload.Dilute the sample or inject a smaller volume.
Inconsistent Results/Poor Reproducibility Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard.[19] Perform a matrix effect evaluation by comparing the response of the analyte in a clean solvent versus a post-extraction spiked matrix sample.[6][19] Improve sample clean-up to remove interfering matrix components.
Sample degradation.Process samples immediately or store them properly at -80°C.[8] Add an antioxidant like butylated hydroxytoluene (BHT) during sample preparation.[16]
Instrument variability.Perform regular instrument maintenance and calibration.
Co-elution with Isomers (e.g., Oleic Acid) Insufficient chromatographic resolution.GC: Use a longer, more polar column and optimize the temperature program.[12] LC: Modify the mobile phase gradient and/or try a different column chemistry.[1]
Employ a pre-analytical fractionation step like silver ion chromatography.[2][15]

Quantitative Data Summary

Table 1: Recovery of Fatty Acids from Biological Samples using Different Extraction Methods

MethodMatrixAnalyteRecovery (%)Reference
Alkaline Saponification & GCBeeftrans-Vaccenic Acid103 - 106[20]
Silver Ion Cartridge & GCxGC-TOFMSDairy/Fatty FoodsC18:1-trans97.7[15]

Table 2: Concentration of this compound in Biological Matrices

MatrixSpeciesConcentrationAnalytical MethodReference
Duodenal DigestaBeef Cattle (Pasture-fed)Significantly increased vs. concentrate-fedGC[21]
Plasma PhospholipidsBeef Cattle (Pasture-fed)Significantly increased vs. concentrate-fedGC[21]
Erythrocyte PhospholipidsBeef Cattle (Pasture-fed)Significantly increased vs. concentrate-fedGC[21]

Detailed Experimental Protocols

Protocol 1: Total Fatty Acid Analysis from Plasma using GC-MS

This protocol is a generalized procedure based on common practices for the analysis of total fatty acids, including this compound, from plasma samples.

1. Materials:

  • Plasma sample

  • Internal Standard (e.g., C19:0) solution

  • Antioxidant solution (e.g., BHT in methanol)

  • Methanolic NaOH (0.5 M)

  • Boron trifluoride in methanol (B129727) (BF3-methanol, 14%)

  • Saturated NaCl solution

  • Hexane or Iso-octane

  • Anhydrous sodium sulfate (B86663)

2. Procedure:

  • Sample Preparation: To 50 µL of plasma in a glass tube, add 10 µL of the internal standard solution and 10 µL of the antioxidant solution.[16]

  • Saponification: Add 1 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 5 minutes. This will hydrolyze the lipids to free fatty acids.[15]

  • Methylation (Derivatization): Cool the sample to room temperature. Add 2 mL of 14% BF3-methanol reagent.[15] Cap the tube and heat at 100°C for 5 minutes.[15] This converts the free fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction: Cool the sample. Add 1 mL of iso-octane and 1 mL of saturated NaCl solution.[15] Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Analysis: Transfer the dried extract to a GC-MS autosampler vial for analysis.

Protocol 2: Lipid Extraction from Plasma for LC-MS Analysis

This protocol is based on a common method for extracting a broad range of lipids, including free fatty acids like this compound, for LC-MS analysis.

1. Materials:

  • Plasma sample (10 µL)

  • Internal standard mixture in cold methanol

  • Cold methyl-tert-butyl ether (MTBE)

  • LC/MS-grade water

2. Procedure:

  • Initial Extraction: In a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standards to 10 µL of plasma.[13] Vortex for 10 seconds.

  • Second Extraction: Add 750 µL of cold MTBE and vortex for 10 seconds.[13] Shake at 4°C for 6 minutes.[13]

  • Phase Separation: Add 188 µL of LC/MS-grade water to induce phase separation.[13] Centrifuge at 14,000 rpm for 2 minutes.[13]

  • Collection: Carefully collect the upper organic phase into a clean tube.

  • Drying: Evaporate the solvent to dryness using a centrifugal evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent mixture appropriate for your LC-MS method (e.g., methanol/toluene 9:1, v/v).[13]

  • Analysis: Vortex and centrifuge the reconstituted sample before transferring to an autosampler vial for LC-MS analysis.[13]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plasma Sample is_addition Add Internal Standard & Antioxidant start->is_addition saponification Saponification (Methanolic NaOH, 100°C) is_addition->saponification derivatization Methylation (BF3-Methanol, 100°C) to form FAMEs saponification->derivatization extraction Liquid-Liquid Extraction (Iso-octane) derivatization->extraction collection Collect Organic Layer extraction->collection drying Dry with Na2SO4 collection->drying gcms GC-MS Analysis drying->gcms data Data Processing gcms->data

Caption: GC-MS workflow for this compound analysis.

signaling_pathway palmitic Palmitic Acid (16:0) elovl5 ELOVL5 palmitic->elovl5 palmitoleic Palmitoleic Acid (16:1n-7) palmitoleic->elovl5 stearic Stearic Acid (18:0) scd1 SCD1 stearic->scd1 oleic Oleic Acid (18:1n-9) cva This compound (18:1n-7) beta_ox Partial β-oxidation cva->beta_ox tpa trans-Palmitoleic Acid (16:1t9) beta_ox->tpa elovl5->stearic elovl5->cva scd1->oleic

Caption: Biosynthesis of this compound.

References

Technical Support Center: Refinement of Lipid Extraction Methods to Improve cis-Vaccenic Acid Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing lipid extraction methods for an improved yield of cis-Vaccenic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before starting a this compound extraction?

A1: Before beginning any extraction, it is crucial to consider the following:

  • Tissue Type: The composition of your sample matrix (e.g., adipose tissue, microbial biomass, dairy product) will significantly influence the choice of the most effective extraction method.[1]

  • Lipid Class of Interest: While your target is this compound, understanding the overall lipid profile of your sample (polar vs. non-polar lipids) will help in selecting the appropriate solvent system.[1]

  • Downstream Analysis: Your intended analytical method (e.g., GC-MS, LC-MS) will have specific requirements for sample purity and solvent compatibility that must be considered from the outset.[1]

  • Sample Handling and Storage: To prevent degradation and oxidation of unsaturated fatty acids like this compound, it is imperative to flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.[1][2]

Q2: Which solvent system is generally recommended for extracting monounsaturated fatty acids like this compound?

A2: A mixture of chloroform (B151607) and methanol (B129727) is widely regarded as a general-purpose solvent system that efficiently extracts a broad range of lipids, including monounsaturated fatty acids.[1] The Folch and Bligh & Dyer methods, which utilize this combination, are considered gold standards in lipid extraction.[3][4] For less toxic alternatives, combinations like hexane/isopropanol can be used, though they may result in lower yields of polar lipids.

Q3: Can the extraction method itself cause degradation or isomerization of this compound?

A3: Yes, certain conditions during extraction can lead to the degradation or isomerization of this compound. High temperatures used during solvent evaporation can cause thermal degradation.[5] The use of strong acids, particularly during derivatization steps for GC analysis, can also lead to isomerization from the cis to the more stable trans configuration.[2] It is crucial to use mild extraction and derivatization conditions to maintain the integrity of the fatty acid.

Q4: How can I prevent the oxidation of this compound during extraction?

A4: Due to its unsaturated nature, this compound is susceptible to oxidation.[2] To minimize this, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2]

  • Use solvents that have been purged with an inert gas.

  • Add antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to the extraction solvents.[6]

  • Avoid prolonged exposure to light and high temperatures.[7]

  • Store extracts at low temperatures (-20°C or -80°C) under an inert atmosphere.[1]

Troubleshooting Guides

Problem 1: Low Overall Yield of Lipid Extract
Potential Cause Recommended Solution
Incomplete Cell Lysis For microbial samples, ensure adequate cell disruption through methods like bead beating, sonication, or enzymatic lysis prior to solvent extraction. For tissue samples, thorough homogenization is critical.[8]
Inappropriate Solvent Choice For a broad range of lipids including this compound, a chloroform/methanol mixture is generally effective. If your sample is rich in non-polar lipids, a higher proportion of a non-polar solvent might be beneficial.[1]
Insufficient Solvent Volume A solvent-to-tissue ratio of at least 20:1 (v/w) is recommended for the Folch method to ensure complete extraction.[1]
Inadequate Number of Extractions Perform at least two to three sequential extractions of the sample homogenate to maximize the recovery of lipids.[1]
Problem 2: Low Concentration of this compound in the Final Extract
Potential Cause Recommended Solution
Oxidation of the Double Bond As mentioned in the FAQs, use antioxidants (e.g., BHT), work under an inert atmosphere, and avoid high temperatures and light exposure.[2][6][7]
cis to trans Isomerization Avoid harsh acidic conditions and high temperatures during both extraction and any subsequent derivatization steps.[1][9]
Suboptimal Solvent Polarity The polarity of the extraction solvent can influence the recovery of different fatty acid classes. Experiment with slight variations in the chloroform:methanol ratio to optimize for monounsaturated fatty acids.
Matrix Effects in Analysis Co-extracted substances from the sample matrix can interfere with the detection and quantification of this compound in methods like LC-MS.[10][11][12][13] Proper sample cleanup and the use of an internal standard can help mitigate these effects.
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
Potential Cause Recommended Solution
Vigorous Shaking Instead of vigorous shaking, gently invert the separation funnel to mix the phases. This reduces the mechanical energy that contributes to emulsion formation.
Presence of Emulsifying Agents Biological samples contain natural emulsifiers like phospholipids (B1166683) and proteins. Adding a salt solution (e.g., 0.9% NaCl) instead of pure water during the washing step can help to break emulsions by increasing the ionic strength of the aqueous phase.[1]
Incomplete Phase Separation Centrifugation of the mixture can help to break the emulsion and achieve a clearer separation of the aqueous and organic layers.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for Fatty Acid Yield

Method Solvent System Typical Total Fatty Acid Yield (% of Dry Weight) Relative Monounsaturated Fatty Acid (MUFA) Yield Notes
Folch Chloroform:Methanol (2:1, v/v)High (e.g., up to 15% in some microalgae)[14]Generally high and considered a gold standard.[4]Can be time-consuming and uses toxic chlorinated solvents.[15]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v)High, comparable to Folch for low-lipid samples.[16]Good for samples with high water content.[4]May underestimate lipids in high-fat samples compared to Folch.[16]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with a co-solvent like ethanol)Variable, can be higher than solvent methods for total fatty acids.[14]Can be optimized for selective extraction of neutral lipids."Green" alternative, but requires specialized equipment and optimization of pressure and temperature.[15][17]
Hexane/Isopropanol Hexane:Isopropanol (3:2, v/v)Moderate to HighMay show lower recovery of polar lipids compared to chloroform-based methods.Less toxic alternative to chloroform-based methods.

Note: The yields can vary significantly depending on the sample matrix, specific protocol modifications, and analytical methods used.

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This method is suitable for a wide range of tissues and is known for its high extraction efficiency.

  • Homogenization:

    • Weigh approximately 1 gram of the tissue sample.

    • In a glass homogenizer, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Add the tissue sample to the solvent mixture and homogenize thoroughly for 2-5 minutes on ice until a uniform consistency is achieved.

  • Filtration:

    • Filter the homogenate through a solvent-resistant filter paper (e.g., Whatman No. 1) into a separation funnel.

    • Wash the homogenizer and filter paper with an additional 5 mL of the chloroform:methanol mixture and add it to the filtrate.

  • Washing:

    • Add 0.2 volumes (approximately 5 mL) of 0.9% NaCl solution to the filtrate in the separation funnel.

    • Gently invert the funnel several times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the phases to separate completely. The lower phase is the chloroform layer containing the lipids.

  • Collection:

    • Carefully drain the lower chloroform phase into a clean glass tube. Avoid collecting any of the upper aqueous phase or the interface.

  • Drying and Storage:

    • Evaporate the chloroform under a stream of nitrogen gas.

    • Resuspend the lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) and store at -20°C or below under an inert atmosphere.[1]

Protocol 2: Bligh & Dyer Method for Lipid Extraction

This method is particularly suitable for samples with high water content.

  • Homogenization:

    • For 1 gram of tissue (assuming ~80% water content), add 3 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Homogenize for 2 minutes to form a single-phase solution.

  • Phase Separation:

    • Add 1 mL of chloroform and mix for 30 seconds.

    • Add 1 mL of distilled water and mix for another 30 seconds.

    • Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation.

  • Collection:

    • The mixture will separate into two layers. The bottom chloroform layer contains the lipids.

    • Carefully aspirate the upper aqueous layer.

    • Collect the lower chloroform layer using a glass Pasteur pipette.

  • Drying and Storage:

    • Evaporate the chloroform under a stream of nitrogen.

    • Resuspend the lipid extract in a suitable solvent for your downstream analysis and store at -20°C or below.

Protocol 3: Supercritical Fluid Extraction (SFE) for Lipids

This protocol provides a general guideline for SFE of lipids, including this compound. Optimal parameters will need to be determined empirically for each specific sample matrix.

  • Sample Preparation:

    • The sample should be dry and finely ground to increase the surface area for extraction. A particle size of 0.3-1 mm is often ideal.[17]

    • Moisture content should typically be between 5-10%.[17]

  • Extraction Parameters:

    • Pressure: Generally in the range of 20-35 MPa (200-350 bar) for oils.[17]

    • Temperature: Typically between 40-60°C for oils.[5][17]

    • CO₂ Flow Rate: This will depend on the scale of the extraction (e.g., 0.5–2 L/min for lab scale).[17]

    • Co-solvent: For more polar lipids, a co-solvent like ethanol (B145695) (5-10%) can be added to the supercritical CO₂.

    • Extraction Time: Usually 2-4 hours is sufficient.[17]

  • Separation and Collection:

    • The supercritical fluid containing the dissolved lipids is passed through a separator where the pressure is reduced.

    • This pressure drop causes the CO₂ to return to a gaseous state, and the lipid extract precipitates and is collected.

    • For complex mixtures, multi-stage separators at different pressures can be used to fractionate the extract.[17]

Mandatory Visualizations

Lipid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_downstream Downstream Processing Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization/ Cell Lysis Sample->Homogenization Solvent_Addition Addition of Solvent Mixture (e.g., Chloroform:Methanol) Homogenization->Solvent_Addition Mixing Mixing/Agitation Solvent_Addition->Mixing Phase_Separation Phase Separation (Addition of Water/Salt Solution) Mixing->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Aqueous_Phase Upper Aqueous Phase (Non-Lipid Components) Centrifugation->Aqueous_Phase Organic_Phase Lower Organic Phase (Lipid Extract) Centrifugation->Organic_Phase Solvent_Evaporation Solvent Evaporation (under Nitrogen) Organic_Phase->Solvent_Evaporation Final_Extract Purified Lipid Extract (containing this compound) Solvent_Evaporation->Final_Extract

Caption: General workflow for solvent-based lipid extraction.

Troubleshooting_Low_Yield Start Low cis-Vaccenic Acid Yield Check_Lysis Incomplete Cell Lysis/ Homogenization? Start->Check_Lysis Improve_Lysis Action: Improve disruption (e.g., bead beating, sonication) Check_Lysis->Improve_Lysis Yes Check_Solvent Suboptimal Solvent System? Check_Lysis->Check_Solvent No Improve_Lysis->Check_Solvent Optimize_Solvent Action: Adjust solvent polarity or ratio Check_Solvent->Optimize_Solvent Yes Check_Oxidation Potential Oxidation/ Degradation? Check_Solvent->Check_Oxidation No Optimize_Solvent->Check_Oxidation Prevent_Oxidation Action: Use antioxidants, inert atmosphere, low temp. Check_Oxidation->Prevent_Oxidation Yes Check_Matrix Matrix Effects in Analysis? Check_Oxidation->Check_Matrix No Prevent_Oxidation->Check_Matrix Address_Matrix Action: Improve cleanup, use internal standard Check_Matrix->Address_Matrix Yes End Improved Yield Check_Matrix->End No Address_Matrix->End

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of cis-Vaccenic Acid and trans-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of two isomers of vaccenic acid: the naturally occurring cis-vaccenic acid (cVA) and the ruminant-derived trans-vaccenic acid (tVA). This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, details experimental methodologies, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of their distinct biological activities.

Introduction

Vaccenic acid, an 18-carbon monounsaturated fatty acid, exists in two primary isomeric forms, cis and trans, which exhibit distinct metabolic fates and biological activities. trans-Vaccenic acid is the predominant trans fatty acid found in dairy products and the fat of ruminant animals.[1][2] It can be endogenously converted to conjugated linoleic acid (CLA), a compound with a range of reported health effects.[3] this compound is also naturally occurring and has been the subject of research into its own unique biological roles.[2] This guide will delve into the comparative effects of these two isomers on key biological processes, including inflammation, cancer cell proliferation, and immune responses.

Comparative Biological Effects

Experimental evidence reveals that while both isomers of vaccenic acid can influence physiological processes, their mechanisms and outcomes often differ significantly.

Anti-inflammatory Effects

Both cVA and tVA have been demonstrated to exert anti-inflammatory effects by modulating the expression of adhesion molecules on endothelial cells. In a study using human microvascular endothelial cells (HMECs), both isomers were found to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which are crucial for the recruitment of leukocytes to sites of inflammation.[4][5] In contrast, another study on the human colonic epithelial cell line Caco-2 showed that while tVA could be converted to cis-9, trans-11-CLA, it did not significantly modulate the transcription of key inflammatory markers like TNF-α, IL-12, and IL-6, unlike its conversion product.[6][7]

Anti-Cancer and Pro-Apoptotic Effects

trans-Vaccenic acid has been shown to inhibit the proliferation of various cancer cell lines. For instance, tVA treatment of human nasopharyngeal carcinoma (NPC) cells (5-8F and CNE-2 lines) resulted in a dose-dependent inhibition of cell viability and induction of apoptosis.[8] Specifically, at a concentration of 200 μM, tVA led to an 80.2% and 70.5% reduction in the viability of 5-8F and CNE-2 cells, respectively.[8] Another study on MCF-7 human breast adenocarcinoma cells also demonstrated a dose-dependent inhibition of cell proliferation with tVA treatment.[9]

Conversely, this compound has been identified as a critical oncogenic factor in prostate cancer. It was found to rescue the reduction in cell viability caused by the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme often dysregulated in cancer.[10]

Immune System Modulation

A significant distinction between the two isomers lies in their impact on T-cell mediated immunity. Dietary tVA has been found to enhance the anti-tumor activity of CD8+ T-cells.[11][12] It achieves this by inhibiting the G protein-coupled receptor 43 (GPR43), which leads to the activation of the cAMP-PKA-CREB signaling pathway, ultimately promoting T-cell activation and proliferation.[1][11][12][13] In contrast, the biological activities of cVA have been linked to the mTORC2-Akt-FoxO1 signaling pathway, which is involved in cellular growth, survival, and differentiation.[14]

Quantitative Data Summary

The following table summarizes the quantitative data from key comparative studies on the biological effects of cis- and trans-vaccenic acid.

Biological EffectCell Line/ModelIsomerConcentrationResultReference
Inflammation Human Microvascular Endothelial Cells (HMECs)This compound50 µg/mLSuppression of TNF-α induced VCAM-1 and ICAM-1 expression[4][5]
Human Microvascular Endothelial Cells (HMECs)trans-Vaccenic Acid50 µg/mLSuppression of TNF-α induced VCAM-1 and ICAM-1 expression[4][5]
Caco-2 (human colorectal adenocarcinoma)trans-Vaccenic Acid10, 50, 100 µMNo significant effect on TNF-α, IL-6, and IL-12p35 mRNA expression[7]
Cancer Cell Viability 5-8F (human nasopharyngeal carcinoma)trans-Vaccenic Acid200 µM80.2% inhibition of cell viability[8]
CNE-2 (human nasopharyngeal carcinoma)trans-Vaccenic Acid200 µM70.5% inhibition of cell viability[8]
MCF-7 (human breast adenocarcinoma)trans-Vaccenic Acid200 µMSignificant inhibition of cell proliferation[9]
LNCaP and MR49F (prostate cancer)This compound10 µMRescued the decrease in cell viability caused by SCD1 inhibition[10]
T-Cell Activation Murine primary T-cellstrans-Vaccenic AcidNot specifiedIncreased CD8+ T-cell number and proliferation in vitro[11]
Murine primary T-cellsThis compoundNot specifiedNo effect on B16F10 tumor growth, unlike tVA[11]
Lipid Profile Healthy Adults (human clinical trial)trans-Vaccenic Acid~3% of energyIncreased Total Cholesterol, LDL Cholesterol, and HDL Cholesterol compared to control[15][16]

Experimental Protocols

Endothelial Cell Adhesion Molecule Expression Assay

This protocol describes the methodology used to assess the effect of vaccenic acid isomers on the expression of adhesion molecules on endothelial cells.[4][5][17][18]

  • Cell Culture: Human Microvascular Endothelial Cells (HMECs) are cultured in appropriate media until confluent.

  • Fatty Acid Preparation: Stock solutions of cis- and trans-vaccenic acid are prepared, typically by dissolving in ethanol (B145695) and then complexing with fatty-acid-free bovine serum albumin (BSA) in a serum-free medium.

  • Cell Treatment: The cultured HMECs are pre-incubated with the prepared fatty acid solutions (e.g., 50 µg/mL) or a vehicle control for a specified period (e.g., 18 hours).

  • Inflammatory Stimulation: Following pre-incubation, the cells are stimulated with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for a further period (e.g., 12 hours) to induce the expression of adhesion molecules.

  • Analysis of Adhesion Molecule Expression: The expression levels of VCAM-1 and ICAM-1 are quantified using Western blot analysis. Cell lysates are collected, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against VCAM-1 and ICAM-1, followed by detection with a secondary antibody.

T-Cell Activation and Proliferation Assay

This protocol outlines the general steps to evaluate the impact of vaccenic acid isomers on T-cell activation and proliferation.[19][20][21][22]

  • T-Cell Isolation: Primary T-cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using standard isolation kits.

  • Fatty Acid Treatment: Isolated T-cells are cultured in the presence of various concentrations of cis- or trans-vaccenic acid or a vehicle control.

  • T-Cell Stimulation: T-cells are activated using stimuli such as anti-CD3 and anti-CD28 antibodies or mitogens like phytohaemagglutinin (PHA).

  • Flow Cytometry Analysis: After a defined incubation period (e.g., 48-72 hours), T-cell activation and proliferation are assessed by flow cytometry.

    • Activation Markers: Cells are stained with fluorescently labeled antibodies against activation markers such as CD69, CD25, and HLA-DR.

    • Proliferation: Cell proliferation can be measured using proliferation dyes like CFSE, where the fluorescence intensity halves with each cell division.

    • Intracellular Cytokine Staining: To measure cytokine production (e.g., IFN-γ, TNF-α), cells are treated with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture, followed by fixation, permeabilization, and staining with antibodies against the cytokines of interest.

Signaling Pathways

The distinct biological effects of cis- and trans-vaccenic acid can be attributed to their engagement with different intracellular signaling pathways.

This compound: The mTORC2-Akt-FoxO1 Pathway

This compound has been shown to influence the mTORC2-Akt-FoxO1 pathway. This pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Activation of this pathway by cVA can have significant implications for cellular processes, including a potential role in promoting the viability of certain cancer cells.[23][14][24][25][26]

cis_Vaccenic_Acid_Pathway cVA This compound mTORC2 mTORC2 cVA->mTORC2 activates Akt Akt mTORC2->Akt phosphorylates FoxO1 FoxO1 Akt->FoxO1 inhibits Proliferation Cell Growth & Survival FoxO1->Proliferation regulates

Caption: this compound signaling through the mTORC2-Akt-FoxO1 pathway.

trans-Vaccenic Acid: The GPCR-CREB Pathway in T-Cells

trans-Vaccenic acid enhances anti-tumor immunity by modulating the activity of CD8+ T-cells. It acts as an antagonist for the G protein-coupled receptor 43 (GPR43), leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of genes involved in T-cell activation, proliferation, and effector function.[1][11][12][27][13]

trans_Vaccenic_Acid_Pathway tVA trans-Vaccenic Acid GPR43 GPR43 tVA->GPR43 inhibits AC Adenylyl Cyclase GPR43->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GeneExpression Gene Expression (T-cell activation, proliferation) CREB->GeneExpression promotes

Caption: trans-Vaccenic acid signaling through the GPCR-CREB pathway in T-cells.

Conclusion

The available evidence clearly indicates that this compound and trans-vaccenic acid are not biologically equivalent. Their distinct chemical structures lead to different interactions with cellular machinery, resulting in varied and sometimes opposing effects on critical processes such as inflammation, cancer progression, and immune regulation. While tVA shows promise in enhancing anti-tumor immunity, its effects on lipid profiles warrant careful consideration. Conversely, cVA's role in promoting the viability of certain cancer cells highlights the need for further investigation into its context-dependent activities. This guide provides a foundational understanding for researchers to further explore the nuanced roles of these fatty acid isomers in health and disease.

References

Unraveling the Isomeric Influence: A Comparative Guide to the Differential Impact of cis-Vaccenic and Oleic Acid on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of fatty acid isomers is paramount. While cis-Vaccenic acid (C18:1n-7) and oleic acid (C18:1n-9) are both monounsaturated fatty acids with the same chemical formula, their structural difference—the position of the double bond—leads to distinct effects on cellular processes, including gene expression and signaling pathways. This guide provides a comparative analysis of their differential impacts, supported by experimental data, to inform future research and therapeutic development.

Quantitative Comparison of Cellular Effects

Recent studies have begun to elucidate the differential effects of this compound and oleic acid, particularly in the context of cancer cell biology. A key study investigating the role of these fatty acids in prostate cancer cells provides a direct quantitative comparison of their ability to rescue cell viability after the inhibition of stearoyl-CoA desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.

Cell LineTreatmentRescue Agent (10 µM)Normalized Cell Viability (Mean ± SEM)
LNCaPSCD1 Inhibitor (A939572)NoneReduced Viability
This compound Rescued
Oleic Acid Rescued
MR49FSCD1 Inhibitor (A939572)NoneReduced Viability
This compound Rescued
Oleic Acid Rescued
LNCaPSCD1 Inhibitor (CAY10566)NoneReduced Viability
This compound Completely Rescued
Oleic Acid Completely Rescued
LNCaPSCD1 KnockdownNoneReduced Viability
This compound (30 µM) Rescued
Oleic Acid (30 µM) Rescued

Table 1: Comparative rescue of cell viability by this compound and oleic acid in SCD1-inhibited or knockdown prostate cancer cells. Data synthesized from a study by Taylor et al. (2024)[1].

The data indicates that both this compound and oleic acid can rescue the reduction in cell viability caused by the inhibition or knockdown of SCD1 in prostate cancer cells[1]. This suggests that both isomers can compensate for the loss of SCD1 activity, which is crucial for producing monounsaturated fatty acids essential for cell survival and proliferation. While this particular study did not show a differential effect on cell viability, it highlights their significant and comparable roles in this specific context. Further research using global gene expression analysis, such as RNA-sequencing, under identical experimental conditions is necessary to delineate their broader differential impacts on gene regulation.

Distinct Signaling Pathways and Gene Regulation

While direct comparative transcriptomic data is limited, existing research points to the involvement of this compound and oleic acid in distinct signaling pathways, thereby influencing different sets of genes.

This compound:

  • mTORC2-Akt-FoxO1 Pathway: this compound has been identified as a mediator of the mTORC2-Akt-FoxO1 pathway, which is implicated in cellular processes like B cell differentiation.[2]

  • Gamma Globin Gene Expression: Studies have shown that this compound can up-regulate the expression of the gamma-globin gene, suggesting a potential therapeutic role in hemoglobinopathies like sickle cell anemia.[2][3] This effect is accompanied by the suppression of the KLF1 gene.[3]

Oleic Acid:

  • PI3K Signaling Pathway: Oleic acid has been shown to protect against insulin (B600854) resistance by regulating genes related to the PI3K signaling pathway in visceral adipocytes.[1]

  • SIRT1-PGC1α Complex and Fatty Acid Oxidation: In skeletal muscle cells, oleic acid stimulates the cAMP/protein kinase A (PKA) pathway, leading to the activation of the SIRT1-PGC1α transcriptional complex. This, in turn, increases the expression of genes linked to fatty acid oxidation.[4]

  • Adipogenesis: Oleic acid stimulates the expression of key adipogenic transcription factors, C/ebpα and Pparγ, promoting the formation of adipocytes.[5]

  • PPAR Signaling Pathway: In duck hepatocytes, oleic acid activates the PPAR signaling pathway, leading to increased expression of apolipoprotein A1 (APOA1) and subsequent lipid accumulation.[6]

  • Angiogenesis: Oleic acid can induce the activation of AKT1 and AKT2 and increase NFκB-DNA binding activity in cancer cells, promoting processes like proliferation and invasion.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are summaries of key experimental protocols from the cited literature.

Cell Viability Rescue Assay (Prostate Cancer Cells)
  • Cell Lines: LNCaP and MR49F human prostate cancer cells.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • SCD1 Inhibition/Knockdown:

    • Inhibition: Cells are treated with SCD1 inhibitors such as A939572 or CAY10566 at specified concentrations.

    • Knockdown: Gene expression is silenced using techniques like siRNA transfection targeting the SCD1 gene.

  • Fatty Acid Supplementation: Cells are supplemented with either this compound or oleic acid, typically at concentrations of 10 µM or 30 µM.[1] The fatty acids are dissolved in a suitable solvent like ethanol.[1]

  • Viability Assessment: After a set incubation period (e.g., 96 hours), cell viability is measured using a standard assay such as the MTT assay or a fluorescence-based method. Data is normalized to control groups.[1]

Gene Expression Analysis (qRT-PCR)
  • Cell Treatment: Cells (e.g., JK-1 erythroid progenitor cells, C2C12 myotubes) are treated with either this compound or oleic acid at a specific concentration (e.g., 50 µM for CVA, 0.5 mM for oleic acid) for a defined period (e.g., 12-24 hours).[3][8]

  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers for the target genes (e.g., γ-globin, KLF1, genes for fatty acid oxidation) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[3][8]

Visualizing the Molecular Workflows

To better understand the distinct and overlapping actions of these fatty acids, the following diagrams illustrate their known signaling pathways and a comparative experimental workflow.

G Signaling Pathway of this compound CVA This compound mTORC2 mTORC2 CVA->mTORC2 gamma_globin γ-globin Gene CVA->gamma_globin KLF1 KLF1 Gene CVA->KLF1 Akt Akt mTORC2->Akt FoxO1 FoxO1 Akt->FoxO1 Differentiation Cell Differentiation (e.g., B cells) FoxO1->Differentiation Expression_up Increased Expression gamma_globin->Expression_up Expression_down Decreased Expression KLF1->Expression_down

Caption: Signaling pathway of this compound.

G Signaling Pathways of Oleic Acid cluster_0 Fatty Acid Oxidation cluster_1 Insulin Sensitivity cluster_2 Adipogenesis OA Oleic Acid PKA cAMP/PKA Pathway OA->PKA PI3K PI3K Pathway Genes OA->PI3K Adipo_genes C/ebpα & Pparγ Genes OA->Adipo_genes SIRT1 SIRT1 PKA->SIRT1 PGC1a PGC1α SIRT1->PGC1a FAO_genes Fatty Acid Oxidation Genes PGC1a->FAO_genes FAO Increased FAO FAO_genes->FAO Insulin_res Protection from Insulin Resistance PI3K->Insulin_res Adipogenesis Adipogenesis Adipo_genes->Adipogenesis G Experimental Workflow: Comparing cis-Vaccenic and Oleic Acid start Start: Prostate Cancer Cells treatment Treatment: SCD1 Inhibition or Knockdown start->treatment split treatment->split CVA Supplement with This compound split->CVA OA Supplement with Oleic Acid split->OA control No Supplement (Control) split->control viability Measure Cell Viability (e.g., MTT Assay) CVA->viability gene_expression Analyze Gene Expression (e.g., qRT-PCR, RNA-seq) CVA->gene_expression OA->viability OA->gene_expression control->viability control->gene_expression data_analysis Comparative Data Analysis viability->data_analysis gene_expression->data_analysis end Conclusion: Differential Effects data_analysis->end

References

Validating the Anti-inflammatory Properties of cis-Vaccenic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis-Vaccenic acid's potential anti-inflammatory properties and presents supporting experimental data from related compounds. It details methodologies for key experiments to facilitate further investigation into this promising fatty acid.

This compound (CVA), a naturally occurring monounsaturated fatty acid, has garnered interest for its potential health benefits. While its isomer, trans-Vaccenic acid (TVA), has been more extensively studied for its anti-inflammatory effects, emerging evidence suggests that CVA may also play a significant role in mitigating inflammatory responses. This guide synthesizes the current knowledge and provides a framework for validating the anti-inflammatory properties of CVA in a mouse model.

Comparative Efficacy of Vaccenic Acid Isomers and Other Fatty Acids

While direct in-vivo comparative studies on the anti-inflammatory effects of this compound in mouse models are limited, data from in-vitro studies and research on its trans isomer provide valuable insights.

In a study on human microvascular endothelial cells (HMEC), both cis- and trans-Vaccenic acid demonstrated the ability to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), crucial mediators of inflammation.[1] This suggests that CVA possesses inherent anti-inflammatory activity at the cellular level.

Studies on trans-Vaccenic acid in rodent models have shown significant reductions in pro-inflammatory markers. For instance, in a rat model of metabolic syndrome, dietary supplementation with TVA led to decreased mRNA expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in the jejunum.[2] Furthermore, research using isolated splenocytes from ICR mice revealed that TVA could suppress lipopolysaccharide (LPS)-induced TNF-α production.[3]

The following table summarizes key findings from studies on Vaccenic acid and related fatty acids, offering a comparative perspective.

CompoundModelKey FindingsReference
This compound Human Microvascular Endothelial Cells (in vitro)Suppressed TNF-α and LPS-induced VCAM-1 and ICAM-1 expression.[1]
trans-Vaccenic Acid JCR:LA-cp Rats (in vivo)Reduced mRNA expression of TNF-α and IL-1β in the jejunum.[2]
trans-Vaccenic Acid ICR Mice Splenocytes (ex vivo)Suppressed LPS-induced TNF-α production.[3]
Conjugated Linoleic Acid (c9, t11-CLA) Human Colonic Epithelial Caco-2 Cells (in vitro)Significantly reduced TNF-α, IL-6, and IL-12 mRNA levels. More potent than TVA in this model.[4]

Proposed Experimental Protocol: Validating this compound in an LPS-Induced Inflammation Mouse Model

To definitively assess the anti-inflammatory properties of this compound in vivo, a lipopolysaccharide (LPS)-induced acute inflammation model in mice is recommended.

Animals and Housing
  • Species: C57BL/6 mice (male, 8-10 weeks old) are commonly used for inflammation studies.

  • Housing: Mice should be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

Experimental Groups
  • Control Group: Vehicle (e.g., corn oil) administration + Saline injection.

  • LPS Group: Vehicle administration + LPS injection.

  • CVA Treatment Group: this compound administration + LPS injection.

  • Positive Control Group: Dexamethasone (a known anti-inflammatory drug) administration + LPS injection.

  • Comparative Fatty Acid Group: Oleic acid administration + LPS injection.

Experimental Procedure
  • Pre-treatment: Administer this compound (e.g., 100 mg/kg body weight, dissolved in corn oil) or the respective control substances orally via gavage for 7 consecutive days.

  • Induction of Inflammation: On day 8, one hour after the final treatment, induce acute inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg body weight, dissolved in sterile saline).

  • Sample Collection: 6 hours post-LPS injection, euthanize the mice. Collect blood via cardiac puncture to obtain serum for cytokine analysis. Harvest tissues such as the liver and lungs for histological and gene expression analysis.

Outcome Measures
  • Serum Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA kits.

  • Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining on liver and lung tissue sections to assess inflammatory cell infiltration and tissue damage.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory mediators (e.g., Tnf, Il6, Il1b, Nos2, Cox2) in liver and lung tissues.

  • Western Blot Analysis: Analyze the protein expression and activation of key signaling molecules (e.g., p-p65, p-IκBα) in tissue lysates.

Potential Signaling Pathways

The anti-inflammatory effects of fatty acids are often mediated through the modulation of key signaling pathways. Based on studies of related compounds, the following pathways are plausible targets for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα or the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces CVA This compound CVA->IKK Inhibits? PPAR_Pathway CVA This compound PPAR PPAR-α / PPAR-γ CVA->PPAR Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to NFkB_AP1 NF-κB / AP-1 PPAR_RXR->NFkB_AP1 Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_Inflammatory_Genes Activates Experimental_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase cluster_data_interpretation Data Interpretation Acclimatization Acclimatization (1 week) Grouping Grouping of Mice Acclimatization->Grouping Treatment Daily Oral Gavage (CVA, Vehicle, etc.) (7 days) Grouping->Treatment Induction LPS Injection (Day 8) Treatment->Induction Euthanasia Euthanasia & Sample Collection (6h post-LPS) Induction->Euthanasia Blood_Processing Blood Processing (Serum Separation) Euthanasia->Blood_Processing Tissue_Processing Tissue Processing (Homogenization/Fixation) Euthanasia->Tissue_Processing ELISA ELISA (TNF-α, IL-6, IL-1β, IL-10) Blood_Processing->ELISA Histology Histology (H&E Staining) Tissue_Processing->Histology qPCR qRT-PCR (Gene Expression) Tissue_Processing->qPCR Western_Blot Western Blot (Protein Expression) Tissue_Processing->Western_Blot Data_Analysis Statistical Analysis ELISA->Data_Analysis Histology->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-inflammatory Effects of CVA Data_Analysis->Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for cis-Vaccenic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of fatty acids such as cis-vaccenic acid is crucial. As a significant monounsaturated fatty acid found in various biological and food samples, its accurate measurement is vital for research in nutrition, metabolic diseases, and biomarker discovery. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these powerful methods is contingent on several factors, including the specific fatty acids of interest, required sensitivity, and the sample matrix.[1]

This guide presents an objective comparison of GC-MS and LC-MS for the analysis of this compound, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research endeavors.

Data Presentation: A Quantitative Comparison

The quantitative performance of an analytical method is fundamental for achieving reliable and reproducible results. The following table summarizes key performance parameters for both GC-MS and LC-MS, based on published data for fatty acid analysis. It is important to note that these values can differ based on the specific instrumentation, the fatty acid being analyzed, and the complexity of the sample matrix.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.05 - 1.0 pg on column[1]0.8 - 10.7 nmol/L[1]
Limit of Quantitation (LOQ) 9 - 88 ng[1]2.4 - 285.3 nmol/L[1]
Precision (%RSD) <15%[1]<10% (intraday), <10% (interday)[1]
Recovery (%) 88.0 - 99.2%[1]83.4 - 112.8%[1]
Derivatization Mandatory (e.g., FAMEs)[2]Often not required[3]
Sample Throughput Lower[1]Higher[1]

Experimental Protocols

Standardized and detailed experimental protocols are essential for obtaining accurate and reproducible results in fatty acid analysis. Below are representative protocols for both GC-MS and LC-MS methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of fatty acids requires a derivatization step to enhance their volatility. The most common approach is the conversion of fatty acids into their fatty acid methyl esters (FAMEs).[2]

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Lipid Extraction (Folch Method): To a 100 µL serum sample, add an appropriate internal standard. Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.[1] Centrifuge to separate the phases and collect the lower organic layer containing the lipids. Evaporate the solvent under a stream of nitrogen.

  • Derivatization to FAMEs: To the dried lipid extract, add 2 mL of 0.5 M methanolic sodium hydroxide. Heat at 100°C for 5 minutes. After cooling, add 2 mL of boron trifluoride (BF3) reagent and heat again at 100°C for 5 minutes.[4] Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381), then vortex thoroughly to extract the FAMEs into the hexane layer.[2] Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[2]

2. GC-MS Instrumental Parameters

  • Injection: 1 µL, splitless mode at 220°C.[1]

  • Column: A highly polar capillary column suitable for FAMEs analysis (e.g., 100 m CP-Sil 88 or equivalent) is recommended for resolving positional and geometric isomers.[5]

  • Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[1]

  • Mass Spectrometer: Operate in electron ionization (EI) mode with single ion monitoring (SIM) for targeted analysis and quantification of this compound methyl ester.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers the significant benefit of analyzing free fatty acids directly, often without the need for derivatization, which simplifies sample preparation.[1][6]

1. Sample Preparation (Lipid Extraction)

  • Lipid Extraction: To a 100 µL sample, add an internal standard. Perform lipid extraction using a suitable method such as the Folch method as described for GC-MS, or a solid-phase extraction (SPE) protocol.[6]

  • Reconstitution: After evaporating the solvent from the lipid extract, reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., a mixture of water and methanol).[3]

2. LC-MS/MS Instrumental Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification of the deprotonated this compound molecule.[1]

Visualizing the Methodologies

To visually delineate the procedural differences between the two techniques, the following diagrams illustrate the typical experimental workflows for fatty acid analysis by GC-MS and LC-MS, and the logical flow of a cross-validation study.

GCMS_LCMS_Workflow Figure 1: Comparative Experimental Workflows for this compound Analysis cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_start Sample Collection gcms_extraction Lipid Extraction gcms_start->gcms_extraction gcms_derivatization Derivatization (FAMEs) gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data lcms_start Sample Collection lcms_extraction Lipid Extraction lcms_start->lcms_extraction lcms_analysis LC-MS Analysis lcms_extraction->lcms_analysis lcms_data Data Processing lcms_analysis->lcms_data

Caption: Comparative workflows for GC-MS and LC-MS analysis.

CrossValidation_Logic Figure 2: Logical Workflow for Cross-Validation of Analytical Methods cluster_analysis Parallel Analysis start Define Acceptance Criteria (e.g., ±20% difference) sample_set Select a Set of Study Samples (n ≥ 30) start->sample_set gcms_analysis Analyze with Validated GC-MS Method sample_set->gcms_analysis lcms_analysis Analyze with Validated LC-MS Method sample_set->lcms_analysis comparison Compare Quantitative Results (GC-MS vs. LC-MS) gcms_analysis->comparison lcms_analysis->comparison pass Methods are Correlated and Interchangeable comparison->pass Criteria Met fail Investigate Discrepancies and Method Bias comparison->fail Criteria Not Met

References

The Emerging Role of cis-Vaccenic Acid as a Prostate Cancer Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer diagnostics is actively evolving, moving beyond the limitations of the prostate-specific antigen (PSA) test to identify more specific and sensitive biomarkers. Among the promising candidates, metabolic alterations within cancer cells have come to the fore, with a particular focus on lipid metabolism. This guide provides a comprehensive comparison of cis-vaccenic acid, a monounsaturated fatty acid, as an emerging biomarker for prostate cancer against established and alternative markers, supported by experimental data and detailed methodologies.

Introduction to this compound in Prostate Cancer

Recent preclinical evidence has identified this compound (cVA) as a critical oncogenic factor in prostate cancer.[1][2][3] Unlike many other fatty acids, cVA has been shown to be a key and previously unrecognized product of stearoyl-CoA desaturase 1 (SCD1) in prostate cancer cells.[1][2][3] Its production is essential for maintaining cancer cell viability, and it has been demonstrated to rescue prostate cancer cells from inhibition of key lipid metabolism enzymes.[1] This positions cVA not just as a potential biomarker but also as a therapeutic target.

Comparative Performance of Prostate Cancer Biomarkers

While direct clinical validation of this compound as a standalone biomarker is still emerging, studies on urinary fatty acid panels have demonstrated superior diagnostic performance over PSA. A recent study highlighted that a model based on 20 urinary fatty acids could differentiate between patients with and without prostate cancer with significantly higher accuracy than the PSA test.[4][5][6]

Table 1: Performance Comparison of Prostate Cancer Biomarkers

Biomarker/TestSample TypeSensitivitySpecificityArea Under the Curve (AUC)Key AdvantagesKey Limitations
Urinary Fatty Acid Panel Urine48%[4][5][6]83%[4][5][6]0.71[4][5][6]Non-invasive, reflects metabolic changesPerformance of individual fatty acids not yet fully delineated
Prostate-Specific Antigen (PSA) Serum44%[4][5][6]71%[4][5][6]0.51[4][5][6]Widely available, standardizedLow specificity, leads to unnecessary biopsies
Prostate Health Index (PHI) Serum~90%~31%~0.70Improves on PSA specificityMore complex calculation, not universally available
PCA3 Score Urine~58%~72%~0.68More specific to prostate cancer than PSARequires digital rectal exam prior to sample collection
4Kscore Test SerumHigh for aggressive cancerModerate~0.82 (for high-grade)Predicts risk of aggressive diseaseProprietary algorithm, higher cost

Note: The performance metrics for the Urinary Fatty Acid Panel are based on a 20-fatty acid model from a 2024 study by Noriega Landa et al., which provides the most current and direct comparison for a fatty acid-based biomarker against PSA.[4][5][6] The performance of other biomarkers is derived from various studies and can vary based on the patient population and thresholds used.

The Biochemical Role of this compound in Prostate Cancer

This compound's role in prostate cancer is intrinsically linked to the dysregulation of lipid metabolism, a hallmark of many cancers. The synthesis of cVA is dependent on two key enzymes that are often upregulated in prostate cancer: Stearoyl-CoA Desaturase 1 (SCD1) and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).

cluster_upstream Upstream Synthesis cluster_downstream Downstream Oncogenic Effects Palmitoyl-CoA Palmitoyl-CoA SCD1 SCD1 Palmitoyl-CoA->SCD1 Palmitoleoyl-CoA Palmitoleoyl-CoA SCD1->Palmitoleoyl-CoA ELOVL5 ELOVL5 Palmitoleoyl-CoA->ELOVL5 cis-Vaccenoyl-CoA cis-Vaccenoyl-CoA ELOVL5->cis-Vaccenoyl-CoA cVA This compound cis-Vaccenoyl-CoA->cVA Hydrolysis Mito Mitochondrial Homeostasis (Cardiolipin Composition) cVA->Mito ROS Reduced Reactive Oxygen Species Mito->ROS Apoptosis Inhibition of Apoptosis ROS->Apoptosis Viability Increased Cell Viability & Proliferation Apoptosis->Viability

Biosynthesis and oncogenic role of this compound.

This pathway highlights how increased activity of SCD1 and ELOVL5 leads to the production of cVA.[1] In turn, cVA is incorporated into mitochondrial lipids like cardiolipin, which helps to maintain mitochondrial homeostasis and reduce the production of reactive oxygen species, thereby inhibiting apoptosis and promoting cell survival and proliferation.[1]

Experimental Protocols

Accurate and reproducible quantification of fatty acids is crucial for their validation as biomarkers. Below are summaries of methodologies for the analysis of fatty acids in different biological matrices.

Urinary Fatty Acid Analysis by Stir Bar Sorptive Extraction with Gas Chromatography/Mass Spectrometry (SBSE-GC/MS)

This method is effective for the comprehensive profiling of fatty acids in urine.

  • Sample Preparation:

    • Centrifuge urine samples to remove sediment.

    • Adjust the pH of the supernatant to 2.0 using hydrochloric acid.

    • Add an internal standard (e.g., deuterated fatty acid) to each sample.

    • Introduce a stir bar coated with a sorbent material (e.g., polydimethylsiloxane) into the sample.

    • Stir the sample for a defined period (e.g., 60 minutes) at room temperature to allow for the extraction of fatty acids onto the stir bar.

  • Derivatization:

    • Remove the stir bar and rinse with deionized water.

    • Dry the stir bar and place it in a thermal desorption tube.

    • Derivatize the extracted fatty acids in-situ by adding a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and an appropriate solvent.

    • Heat the tube to facilitate the derivatization reaction, converting fatty acids into their more volatile trimethylsilyl (B98337) esters.

  • GC/MS Analysis:

    • Thermally desorb the derivatized fatty acids from the stir bar into the GC inlet.

    • Separate the fatty acid esters on a suitable capillary column (e.g., DB-5ms).

    • Detect and quantify the compounds using a mass spectrometer operating in scan or selected ion monitoring (SIM) mode.

    • Identify individual fatty acids based on their retention times and mass spectra compared to known standards.

(Protocol adapted from Noriega Landa et al., 2024)[4][5][6]

Serum/Plasma Fatty Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the quantification of individual fatty acids in blood-based samples.

  • Lipid Extraction:

    • Thaw serum or plasma samples on ice.

    • Add a mixture of organic solvents (e.g., a Folch or Bligh-Dyer extraction using chloroform (B151607) and methanol) to the sample to precipitate proteins and extract lipids.

    • Include an internal standard (e.g., a stable isotope-labeled version of the analyte, such as 13C-labeled this compound) prior to extraction for accurate quantification.

    • Vortex and centrifuge the sample to separate the organic (lipid-containing) and aqueous layers.

    • Collect the organic layer and dry it under a stream of nitrogen.

  • Saponification (Optional, for total fatty acids):

    • To measure fatty acids from all lipid classes (triglycerides, phospholipids, etc.), resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) solution.

    • Heat the sample to hydrolyze the ester bonds, releasing the free fatty acids.

    • Acidify the sample and re-extract the free fatty acids into an organic solvent (e.g., hexane).

  • LC-MS/MS Analysis:

    • Reconstitute the dried fatty acid extract in a suitable solvent (e.g., acetonitrile/isopropanol).

    • Inject the sample into a reverse-phase liquid chromatography system (e.g., using a C18 column).

    • Separate the fatty acids based on their hydrophobicity and chain length.

    • Introduce the eluent into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Quantify this compound and other fatty acids using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions.

cluster_urine Urine Sample Workflow (GC/MS) cluster_serum Serum/Plasma Sample Workflow (LC-MS/MS) U1 Urine Sample + Internal Standard U2 pH Adjustment & Stir Bar Extraction U1->U2 U3 In-situ Derivatization (e.g., MSTFA) U2->U3 U4 Thermal Desorption U3->U4 U5 GC/MS Analysis U4->U5 S1 Serum/Plasma Sample + Internal Standard S2 Lipid Extraction (e.g., Folch Method) S1->S2 S3 Dry Down & Reconstitute S2->S3 S4 LC Separation (C18 Column) S3->S4 S5 MS/MS Detection (MRM) S4->S5

Experimental workflows for fatty acid biomarker analysis.

Future Directions and Conclusion

The evidence strongly suggests that altered fatty acid metabolism is a core component of prostate cancer's biology, and this compound is a key player in this process. While the diagnostic potential of a urinary fatty acid panel has been shown to outperform PSA, further research is required to validate the specific performance of this compound as a standalone biomarker in large, diverse patient cohorts.

For researchers and drug development professionals, these findings offer two significant avenues:

  • Biomarker Development: The development of a targeted assay for serum or urinary this compound could lead to a more specific, non-invasive test for prostate cancer diagnosis and monitoring.

  • Therapeutic Targeting: The reliance of prostate cancer cells on the SCD1/ELOVL5/cVA axis presents a novel therapeutic vulnerability. Inhibiting these enzymes could represent a new strategy to combat prostate cancer, particularly aggressive or treatment-resistant forms.

References

Omega-7 Fatty Acids in Metabolic Syndrome: A Comparative Analysis of Cis-Vaccenic Acid and Palmitoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic syndrome presents a critical challenge in public health, demanding innovative therapeutic strategies. Among the emerging candidates, omega-7 monounsaturated fatty acids have garnered significant attention for their potential to mitigate the cluster of conditions that constitute metabolic syndrome, including insulin (B600854) resistance, dyslipidemia, and chronic inflammation. This guide provides a comparative analysis of two prominent omega-7 fatty acids: cis-vaccenic acid (C18:1 n-7) and palmitoleic acid (C16:1 n-7), with additional context provided by rumenic acid (cis-9, trans-11 CLA), a conjugated linoleic acid isomer sometimes considered in this class. This document synthesizes experimental data to objectively compare their performance, details relevant experimental protocols, and visualizes key signaling pathways to inform future research and drug development.

Comparative Efficacy in Metabolic Syndrome Markers

The following tables summarize the quantitative effects of this compound, palmitoleic acid, and rumenic acid on key markers of metabolic syndrome. It is important to note that direct head-to-head in vivo comparative studies are limited. Much of the data is derived from individual studies on each fatty acid or observational human studies comparing their associations with metabolic health.

Table 1: Effects on Glucose Homeostasis and Insulin Sensitivity

Fatty AcidModel SystemDosage/ConcentrationKey FindingsReference(s)
This compound Human Plasma (MESA Study)Higher Plasma LevelsInversely associated with insulin resistance scores. Associated with a 17-39% lower risk of incident type 2 diabetes in Black, Hispanic, and Chinese American participants.[1]
Non-diabetic men with hyperlipidemiaHigher Plasma Phospholipid LevelsNegatively correlated with insulin and HOMA-IR.[2]
Palmitoleic Acid Human Plasma (MESA Study)Higher Plasma LevelsPositively associated with greater insulin resistance scores in Black and Hispanic participants. Associated with a 21% greater risk of incident type 2 diabetes in Black individuals.[1]
db/db mice75-300 mg/kg/dayDose-dependently reduced body weight and adiposity index under a basal diet. Alleviated hepatic pathological damage under a high-fat diet.[3][4]
Obese Mice300 mg/kg/day for 10 daysImproved glucose tolerance and insulin sensitivity.[5]
Rumenic Acid (with Vaccenic Acid) Diet-induced obese miceEnriched beef fatDid not improve glucose tolerance and worsened liver steatosis compared to a control high-fat diet.[6][7][8]
JCR:LA-cp rat (Metabolic Syndrome Model)1% w/w CLA + 1% w/w VALowered fasting insulin to levels comparable to lean rats.[9][10]

Table 2: Effects on Lipid Profile

Fatty AcidModel SystemDosage/ConcentrationKey FindingsReference(s)
This compound JCR:LA-cp rat (Metabolic Syndrome Model)1% w/w VAReduced plasma triglycerides and LDL-cholesterol.[9][10]
Palmitoleic Acid db/db mice75 mg/kg/dayInhibited diacylglycerol to triglyceride conversion, reducing hepatic lipid accumulation.[3][4]
Obese Mice300 mg/kg/day for 10 daysDecreased hepatic steatosis.[11]
Rumenic Acid (with Vaccenic Acid) JCR:LA-cp rat (Metabolic Syndrome Model)1% w/w CLA + 1% w/w VAReduced plasma triglycerides, total cholesterol, and LDL-cholesterol. Further decreased nonesterified fatty acids compared to CLA alone.[9][10]
Diet-induced obese miceEnriched beef fatInduced a significantly higher liver triglyceride content compared to the control high-fat diet.[6][7][8]

Table 3: Effects on Inflammatory Markers

Fatty AcidModel SystemDosage/ConcentrationKey FindingsReference(s)
This compound ------Data from direct intervention studies on inflammatory markers are limited.---
Palmitoleic Acid Human Endothelial Cells (EAHy926)Not specifiedDecreased production of MCP-1, IL-6, and IL-8 compared to palmitic acid. Downregulated NFκB and COX-2 gene expression.[12][13]
Bone Marrow-Derived Macrophages0.5 mMReversed high fat-induced proinflammatory gene expression (Cxcl1, Il6, Tnf, Nos2). Increased anti-inflammatory gene expression (Mrc1, Tgfb1, Il10).[14]
Rumenic Acid ------Some studies suggest anti-inflammatory effects, but data in direct comparison to other omega-7s in metabolic syndrome models are scarce.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key studies.

In Vitro Adipocyte Culture and Treatment
  • Objective: To compare the direct effects of palmitoleic acid and this compound on lipogenesis in bovine adipocytes.[16]

  • Cell Culture: Stromal vascular cells were isolated from adipose tissue of beef carcasses, cultured to confluence, and then differentiated into adipocytes using a standard hormone cocktail.

  • Fatty Acid Treatment: On day 2 of differentiation, the media was supplemented with either 150 µM of palmitic acid (control), palmitoleic acid, or this compound for 4 days.

  • Analysis of Lipogenesis: On day 6, cells were incubated with stable isotopes ([¹³C]acetate or [¹³C]stearic acid) to measure the rates of de novo lipogenesis and desaturation, respectively. Fatty acid methyl esters were then analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of the stable isotopes into newly synthesized fatty acids.

  • Gene Expression Analysis: RNA was extracted from the treated adipocytes, and the expression of genes involved in lipogenesis (e.g., FASN, SCD) was quantified using real-time quantitative PCR (RT-qPCR).

Animal Model of Metabolic Syndrome: Diet-Induced Obese Mice
  • Objective: To evaluate the in vivo effects of a diet enriched with trans-vaccenic acid and rumenic acid on glucose homeostasis and hepatic lipid accumulation.[6][7][8]

  • Animal Model: Male C57BL/6J mice were used.

  • Dietary Intervention: Mice were fed one of three diets for 19 weeks:

    • Control Low-Fat Diet (CLF)

    • Control High-Fat Diet (CHF)

    • TVA+RA-Enriched High-Fat Diet (EHF)

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After a fasting period, mice were administered an oral gavage of glucose solution. Blood glucose levels were measured at multiple time points to assess glucose clearance.

    • Insulin Tolerance Test (ITT): Following a short fasting period, mice were injected with insulin, and blood glucose levels were monitored to evaluate insulin sensitivity.

  • Biochemical Analysis: At the end of the study, plasma levels of triglycerides, cholesterol, and liver enzymes (e.g., ALT) were measured.

  • Histological Analysis: Liver tissue was collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of hepatic steatosis.

  • Gene Expression Analysis: Hepatic gene expression of markers for inflammation and lipid metabolism was analyzed by RT-qPCR.

Oral Gavage Protocol for Fatty Acid Administration in Rodents
  • Objective: To administer a precise dose of fatty acids orally to rodents to study their metabolic effects.[17][18]

  • Preparation of Dosing Solution: The fatty acid of interest (e.g., palmitoleic acid) is typically dissolved in a vehicle such as olive oil or corn oil.

  • Acclimatization: Animals are accustomed to the handling and gavage procedure for several days before the start of the experiment to minimize stress-induced metabolic changes.

  • Administration:

    • A specific volume of the fatty acid solution, calculated based on the animal's body weight (e.g., 5-10 µL/g), is drawn into a syringe fitted with a ball-tipped gavage needle.

    • The animal is gently restrained, and the gavage needle is carefully inserted into the esophagus and advanced into the stomach.

    • The solution is slowly administered.

  • Frequency: Gavage can be performed once or multiple times daily, depending on the experimental design.

  • Important Considerations: The volume and concentration of the administered solution should be carefully controlled. A control group receiving only the vehicle is essential. The potential stress of the gavage procedure itself should be considered as a confounding factor.[18]

Signaling Pathways and Mechanisms of Action

The metabolic effects of omega-7 fatty acids are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known and proposed mechanisms.

Palmitoleic Acid Signaling Pathway

Palmitoleic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 NFkB NF-κB GPR120->NFkB Inhibits AMPK AMPK ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits GLUT4 GLUT4 AMPK->GLUT4 Promotes translocation FASN FASN ACC->FASN Inhibits production of malonyl-CoA for Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Increases SREBP1c->FASN Activates SCD1 SCD1 SREBP1c->SCD1 Activates Lipogenesis Lipogenesis FASN->Lipogenesis Increases SCD1->Lipogenesis Increases Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases PPARa PPARα PPARa->CPT1 Upregulates Palmitoleic_Acid Palmitoleic Acid Palmitoleic_Acid->GPR120 Activates Palmitoleic_Acid->AMPK Activates Palmitoleic_Acid->PPARa Activates

Caption: Palmitoleic acid signaling cascade.

Palmitoleic acid has been shown to act as a "lipokine," a lipid hormone that communicates between tissues. Its effects are mediated, in part, through the activation of AMP-activated protein kinase (AMPK) and the G-protein coupled receptor 120 (GPR120).[5][14][19] Activation of AMPK leads to the inhibition of acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA and thereby disinhibiting carnitine palmitoyltransferase 1 (CPT1), which promotes fatty acid oxidation.[20] AMPK also inhibits SREBP-1c, a key transcription factor for lipogenic genes like fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1).[19] Furthermore, palmitoleic acid can activate PPARα, another transcription factor that upregulates genes involved in fatty acid oxidation.[19] Through GPR120, palmitoleic acid can exert anti-inflammatory effects by inhibiting the NF-κB pathway.[1][21][22][23] Palmitoleic acid also promotes the translocation of GLUT4 to the cell surface, enhancing glucose uptake.[5]

This compound Metabolic Pathway and Potential Actions

Cis_Vaccenic_Acid_Metabolism cluster_diet Dietary Intake / Endogenous Synthesis cluster_conversion Metabolic Conversion cluster_effects Potential Metabolic Effects Linoleic_Acid Linoleic Acid (in ruminants) Vaccenic_Acid This compound Linoleic_Acid->Vaccenic_Acid Biohydrogenation (Rumen) Palmitoleic_Acid Palmitoleic Acid Palmitoleic_Acid->Vaccenic_Acid Elongation Rumenic_Acid Rumenic Acid (CLA) Vaccenic_Acid->Rumenic_Acid Δ9-Desaturation Improved_Insulin_Sensitivity Improved Insulin Sensitivity Vaccenic_Acid->Improved_Insulin_Sensitivity Observational Link Reduced_Lipogenesis Reduced Lipogenesis Vaccenic_Acid->Reduced_Lipogenesis In Vitro Evidence Altered_Lipid_Profile Altered Lipid Profile (↓ TG, ↓ LDL-C) Vaccenic_Acid->Altered_Lipid_Profile In Vivo Evidence

Caption: this compound metabolism and actions.

This compound is obtained from the diet, primarily from ruminant fats where it is an intermediate in the biohydrogenation of linoleic acid.[24] It can also be endogenously synthesized through the elongation of palmitoleic acid.[2][25] A key metabolic fate of vaccenic acid is its conversion to rumenic acid (a beneficial conjugated linoleic acid) via the enzyme delta-9-desaturase.[15] While the direct signaling pathways of this compound are less well-characterized than those of palmitoleic acid, studies have shown its association with improved insulin sensitivity and a more favorable lipid profile.[1][2][9][10] In vitro evidence also suggests it can directly reduce lipogenesis.[16]

Discussion and Future Directions

The available evidence suggests that both this compound and palmitoleic acid have the potential to positively impact metabolic health, although their mechanisms and the contexts of their effects may differ.

This compound appears to be consistently associated with improved insulin sensitivity and a healthier lipid profile in human observational studies.[1][2] Its role as a precursor to the bioactive rumenic acid may contribute to its beneficial effects. However, there is a clear need for more mechanistic studies and well-controlled in vivo intervention trials to establish a causal relationship and elucidate its direct signaling pathways.

Palmitoleic Acid has been more extensively studied in mechanistic and in vivo intervention models, demonstrating its ability to act as a lipokine to improve glucose uptake, enhance fatty acid oxidation, and suppress inflammation.[5][14][19] However, human observational data on palmitoleic acid are more conflicting, with some studies suggesting a potential association with adverse metabolic outcomes in certain populations.[1] This discrepancy may be related to the endogenous production of palmitoleic acid being linked to de novo lipogenesis, which can be elevated in states of metabolic dysfunction.

Rumenic Acid , often studied in combination with vaccenic acid, has shown promise in improving lipid profiles in some animal models.[9][10] However, other studies using enriched beef fat have reported null or even adverse effects on glucose tolerance and liver fat.[6][7][8] The specific isomer composition and the overall dietary matrix appear to be critical determinants of its effects.

For drug development professionals , the distinct yet potentially complementary actions of these omega-7 fatty acids present several avenues for exploration. The potent and direct effects of palmitoleic acid on AMPK and GPR120 make it an attractive candidate for targeted therapeutic development. However, the conflicting observational data in humans warrant further investigation to understand the context-dependent effects. This compound, with its favorable associations in human studies, represents a promising but less understood molecule. Future research should focus on:

  • Head-to-head in vivo comparative studies of this compound and palmitoleic acid in relevant animal models of metabolic syndrome to directly compare their efficacy on insulin resistance, dyslipidemia, and inflammation.

  • Elucidation of the direct signaling pathways of this compound to identify its molecular targets.

  • Human intervention trials with purified forms of these fatty acids to confirm their therapeutic potential and safety.

  • Investigation into the interplay between these omega-7 fatty acids and their metabolic products, such as rumenic acid, to understand their synergistic or antagonistic effects.

By addressing these research gaps, the scientific community can better delineate the therapeutic potential of this compound and other omega-7 fatty acids in the management of metabolic syndrome.

References

Evaluating Cis-Vaccenic Acid Supplementation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Preclinical and Clinical Evidence

Cis-vaccenic acid (cVA), a naturally occurring omega-7 monounsaturated fatty acid, has garnered interest for its potential therapeutic effects. This guide provides a comprehensive evaluation of the current scientific evidence regarding the efficacy of vaccenic acid supplementation compared to placebo or control diets. It is important to note that the majority of research has focused on trans-vaccenic acid (tVA), often in conjunction with conjugated linoleic acid (CLA). Direct, placebo-controlled clinical trials evaluating isolated this compound supplementation in humans are currently lacking. Therefore, this guide synthesizes findings from preclinical studies, observational data, and clinical trials involving tVA and mixed fatty acid profiles to offer a preliminary assessment for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and clinical studies on the effects of vaccenic acid on lipid metabolism, inflammation, and insulin (B600854) resistance.

Table 1: Effects of Vaccenic Acid on Lipid Profile

Study Type & ReferenceModelInterventionDosageDurationKey Findings vs. Control/Placebo
Human Clinical Trial Healthy Adultstrans-Vaccenic acid (VA)~3% of energy24 daysIncreased: Total Cholesterol (TC), LDL-C, HDL-C, Apolipoprotein B (ApoB), Lipoprotein(a) (Lp(a)) (2-6% change; P < 0.05). TC, LDL-C, triacylglycerol, Lp(a), and ApoB were higher after VA than after industrially produced trans fatty acids (iTFA).[1]
Animal Study JCR:LA-cp Rats (Metabolic Syndrome Model)trans-Vaccenic acid (VA)1.5% (wt:wt) of diet3 weeksDecreased: Fasting triglyceride concentrations by 40% (P < 0.05).[2][3]
Animal Study JCR:LA-cp Ratstrans-Vaccenic acid (VA)1% (w/w) of diet8 weeksReduced: 2-arachidonoylglycerol (B1664049) (2-AG) in liver and visceral adipose tissue (P < 0.001).[4]
Animal Study Pigs on a High-Fat, High-Carbohydrate DietBeef fat with high vs. low vaccenic acidNot specified7 weeksIncreased: Plasma HDL cholesterol (+28%; P < 0.05). Reduced: Postprandial plasma triglycerides (P < 0.05).

Table 2: Effects of Vaccenic Acid on Inflammation

Study Type & ReferenceModelInterventionConcentration/DosageDurationKey Findings vs. Control/Placebo
In Vitro Study Isolated ICR Mice Splenocytestrans-Vaccenic acid (TVA)100 µM24 hoursSuppressed: Lipopolysaccharide (LPS)-induced production of TNF-α.[5]
Animal Study JCR:LA-cp Ratstrans-Vaccenic acid (VA)1% (w/w) of diet8 weeksSuppressed: mRNA expression of pro-inflammatory cytokines in the jejunum.[4]
Human Observational Study Male PhysiciansPlasma phospholipid this compoundNot applicableProspectiveInversely correlated with: C-reactive protein.[6]

Table 3: Effects of Vaccenic Acid on Insulin Resistance

Study Type & ReferenceModelInterventionDosageDurationKey Findings vs. Control/Placebo
Human Observational Study Non-diabetic men with hyperlipidemiaPlasma phospholipid this compoundNot applicableCross-sectionalNegatively correlated with: Insulin (r = -0.183, p < 0.01) and HOMA-IR (r = -0.196, p < 0.01).[7]
Animal Study Diet-Induced Obese Micetrans-Vaccenic acid (TVA)6% of calorie intake19 weeksPromoted: Glucose intolerance and insulin resistance.[8][9]
Animal and In Vitro Study Rats with Type 2 Diabetes (T2D) & Human/Rat Isletstrans-Vaccenic acid (VA) dietary supplementation and in vitro treatmentNot specified8 weeks (in vivo) / 24-48h (in vitro)Increased: Glucose turnover and insulin secretion in T2D rats. Enhanced glucose-stimulated insulin secretion (GSIS) in isolated rat and human islets.[10][11]

Experimental Protocols

1. Human Clinical Trial: Gebauer et al. (2015) [1][12][13]

  • Study Design: A double-blind, randomized, crossover feeding trial.

  • Participants: 106 healthy adults.

  • Intervention: Participants consumed one of four controlled diets for 24 days each, with stearic acid being replaced by:

    • Control: 0.1% mixed isomers of TFA

    • trans-Vaccenic acid (VA): ~3% of energy

    • Industrially produced trans fatty acids (iTFA): ~3% of energy

    • cis-9, trans-11 Conjugated Linoleic Acid (c9,t11-CLA): 1% of energy

  • Data Collection: Blood samples were collected to analyze lipoprotein risk factors.

  • Methodology: The primary outcome was the change in LDL cholesterol levels. A comprehensive panel of lipoprotein and apolipoprotein markers was measured.

2. Animal Study: Jacome-Sosa et al. [4]

  • Model: JCR:LA-cp rats, a model for metabolic syndrome.

  • Study Design: Rats were randomized into four diet groups for 8 weeks:

    • Control diet

    • Control diet with 1% (w/w) trans-Vaccenic acid (VA)

    • Control diet with 1% (w/w) cis-9, trans-11 Conjugated Linoleic Acid (CLA)

    • Control diet with 1% (w/w) VA + 0.5% (w/w) CLA

  • Data Collection: Tissues (liver, visceral adipose tissue, jejunum) were collected for analysis.

  • Methodology: Concentrations of endocannabinoids (like 2-AG) and N-acylethanolamines were measured. mRNA expression of inflammatory cytokines in the jejunum was determined. Statistical analysis was performed using one-way ANOVA followed by Tukey's post hoc test.

3. In Vitro Study: Lim et al. [5]

  • Model: Splenocytes isolated from ICR mice.

  • Intervention: Cells were treated with trans-vaccenic acid (TVA) at physiological concentrations (50-200 µM) for 24 hours. In some experiments, inflammation was induced using lipopolysaccharide (LPS).

  • Data Collection: Cell growth, cytotoxic activity, and cytokine production (TNF-α, IFN-γ, IL-10) were measured.

  • Methodology: The production of cytokines in the cell culture supernatant was quantified to assess the anti-inflammatory effects of TVA.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz to illustrate key concepts.

experimental_workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis Participant Recruitment Participant Recruitment Randomization Randomization Participant Recruitment->Randomization Baseline Measurements Baseline Measurements Participant Recruitment->Baseline Measurements Intervention Group (cVA) Intervention Group (cVA) Randomization->Intervention Group (cVA) Placebo Group Placebo Group Randomization->Placebo Group Post-Intervention Measurements Post-Intervention Measurements Intervention Group (cVA)->Post-Intervention Measurements Placebo Group->Post-Intervention Measurements Baseline Measurements->Randomization Biochemical Assays Biochemical Assays Post-Intervention Measurements->Biochemical Assays Statistical Analysis Statistical Analysis Biochemical Assays->Statistical Analysis Efficacy Evaluation Efficacy Evaluation Statistical Analysis->Efficacy Evaluation

Caption: A generalized experimental workflow for a placebo-controlled clinical trial.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vaccenic Acid Vaccenic Acid GPR40 GPR40 Vaccenic Acid->GPR40 Activates REG-1α mRNA Expression REG-1α mRNA Expression Vaccenic Acid->REG-1α mRNA Expression Increases Increased Intracellular Ca2+ Increased Intracellular Ca2+ GPR40->Increased Intracellular Ca2+ Insulin Granule Exocytosis Insulin Granule Exocytosis Increased Intracellular Ca2+->Insulin Granule Exocytosis Improved Insulin Secretion Improved Insulin Secretion Insulin Granule Exocytosis->Improved Insulin Secretion β-cell Proliferation β-cell Proliferation REG-1α mRNA Expression->β-cell Proliferation β-cell Proliferation->Improved Insulin Secretion

Caption: Proposed signaling pathway for vaccenic acid's effect on insulin secretion.[10][11]

Conclusion and Future Directions

The available evidence on vaccenic acid supplementation presents a complex picture. Preclinical studies, largely focusing on trans-vaccenic acid, suggest potential benefits in improving lipid profiles, reducing inflammation, and modulating insulin secretion. However, human clinical trials have yielded mixed results, with some studies indicating that high doses of tVA may adversely affect LDL cholesterol.

A significant gap in the literature is the lack of placebo-controlled clinical trials specifically investigating the efficacy of purified this compound supplementation. Observational studies suggest a correlation between higher plasma levels of cVA and improved insulin sensitivity and a lower risk of heart failure preceded by coronary heart disease.[6][7] These findings are promising but require confirmation through rigorous, controlled intervention studies.

For researchers and drug development professionals, the following are key considerations for future investigations:

  • Isomer Specificity: Future studies must clearly differentiate between the effects of cis- and trans-vaccenic acid.

  • Placebo-Controlled Trials: Well-designed, placebo-controlled clinical trials are essential to establish the efficacy and safety of this compound supplementation in humans.

  • Dose-Response Studies: Determining the optimal therapeutic dosage of cVA is crucial.

  • Mechanism of Action: Further research is needed to fully elucidate the molecular mechanisms underlying the physiological effects of cVA.

References

comparative lipidomics of cells treated with cis-Vaccenic acid versus oleic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular effects of two key monounsaturated fatty acids: cis-vaccenic acid and oleic acid. While both are isomers of octadecenoic acid, emerging research suggests they elicit distinct downstream effects on cellular lipid profiles and signaling pathways. This document summarizes key experimental findings, outlines methodologies for their study, and visualizes their known signaling cascades to aid in research and development.

At a Glance: Key Differences in Cellular Impact

FeatureThis compoundOleic Acid
Primary Signaling Pathway mTORC2-Akt-FoxO1 Pathway[1]cAMP/PKA/SIRT1-PGC1α Pathway[2], PI3K Signaling Pathway[3]
Metabolic Precursor Elongation of Palmitoleic Acid (16:1, n-7)[1][4]Primarily from dietary sources and de novo lipogenesis[2]
Key Cellular Roles Differentiation and γ-globin synthesis in erythroid progenitor cells[1]Regulation of fatty acid oxidation[2], lipid accumulation[5], and insulin (B600854) sensitivity[3]
Impact on Lipid Profile Suppresses VCAM-1 and ICAM-1 expression[6]Significantly alters levels of phospholipids, sphingolipids, and neutral lipids[7]

Quantitative Lipidomic Analysis: Oleic Acid Treatment

Treatment of various cell types with oleic acid leads to significant alterations in the cellular lipidome. The following table summarizes findings from a high-performance liquid chromatography-mass spectrometry (HPLC-MS) based lipidomics study on hepatocytes.

Table 1: Changes in Lipid Metabolites in Hepatocytes Treated with Oleic Acid

Lipid CategoryLipid ClassFold Change (Treated vs. Control)
Phospholipids Phosphatidylcholine (PC)
Phosphatidylethanolamine (PE)
Phosphatidylinositol (PI)
Sphingolipids Ceramide (Cer)
Sphingomyelin (SM)
Neutral Lipids Triacylglycerol (TAG)
Diacylglycerol (DAG)
Cholesterol Ester (CE)

Note: "↑" indicates a significant increase, and "↓" indicates a significant decrease in the lipid class abundance following oleic acid administration.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in lipidomic studies. Below are detailed methodologies for key experiments.

Protocol 1: Cell Culture and Fatty Acid Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HepG2, primary hepatocytes, or skeletal muscle cells) in appropriate culture vessels. Allow cells to adhere and reach 70-80% confluency.

  • Fatty Acid Preparation: Prepare stock solutions of this compound and oleic acid in a suitable solvent, such as ethanol (B145695) or DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to complex the fatty acids with bovine serum albumin (BSA) to enhance solubility and cellular uptake.

  • Treatment: Remove the existing culture medium and replace it with the medium containing the fatty acid-BSA complex. Include a vehicle control (medium with BSA and the solvent used for the fatty acid stock).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, harvest the cells for downstream analyses such as lipid extraction, protein extraction, or RNA isolation.[8]

Protocol 2: Lipid Extraction and Analysis by GC-MS
  • Lipid Extraction: After harvesting, wash the cells with ice-cold phosphate-buffered saline (PBS). Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol (B129727) mixture.[8][9]

  • Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Resuspend the lipid residue in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4). Heat the mixture at 80°C for 1 hour to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).[8]

  • FAME Extraction: After cooling, add n-hexane and water to the mixture and vortex to extract the FAMEs into the hexane (B92381) layer. Collect the upper hexane layer containing the FAMEs.[8]

  • GC-MS Analysis: Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer for separation and quantification of individual fatty acids.[8][10]

Signaling Pathways

This compound and oleic acid activate distinct signaling pathways, leading to their differential effects on cellular metabolism and function.

Cis-Vaccenic_Acid_Signaling This compound This compound mTORC2 mTORC2 This compound->mTORC2 Elovl5 Elovl5 Elovl5->this compound synthesis Akt Akt mTORC2->Akt activates FoxO1 FoxO1 Akt->FoxO1 inhibits Cell Differentiation Cell Differentiation FoxO1->Cell Differentiation Gamma-Globin Synthesis Gamma-Globin Synthesis FoxO1->Gamma-Globin Synthesis

This compound Signaling Pathway.

Oleic_Acid_Signaling cluster_camp cAMP/PKA Pathway cluster_pi3k PI3K Pathway Oleic Acid Oleic Acid cAMP cAMP Oleic Acid->cAMP PKA PKA cAMP->PKA activates SIRT1 SIRT1 PKA->SIRT1 phosphorylates PGC1a PGC1a SIRT1->PGC1a deacetylates Fatty Acid Oxidation Fatty Acid Oxidation PGC1a->Fatty Acid Oxidation OA_PI3K Oleic Acid IRS1 IRS1 OA_PI3K->IRS1 PI3K PI3K IRS1->PI3K activates Insulin Sensitivity Insulin Sensitivity PI3K->Insulin Sensitivity

Oleic Acid Signaling Pathways.

Concluding Remarks

The comparative analysis of this compound and oleic acid reveals distinct molecular signatures and cellular responses. While oleic acid has been extensively studied for its role in lipid metabolism and signaling, this compound is emerging as a potent modulator of specific cellular processes such as differentiation. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore the nuanced roles of these fatty acids in health and disease, paving the way for novel therapeutic strategies in metabolic disorders and beyond.

References

Unraveling the Role of Cis-Vaccenic Acid in Insulin Sensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the current scientific evidence surrounding cis-vaccenic acid and its impact on insulin (B600854) sensitivity, tailored for researchers, scientists, and drug development professionals.

The landscape of fatty acid research has identified numerous players in the complex regulation of insulin sensitivity. Among these, this compound, a naturally occurring monounsaturated fatty acid, has garnered attention for its potential role in metabolic health. This guide provides a comprehensive comparison of findings from various studies investigating the relationship between this compound and insulin sensitivity. Due to a notable lack of direct human intervention studies focusing exclusively on this compound, this guide synthesizes data from observational studies and contrasts it with findings from intervention trials on its isomer, trans-vaccenic acid, to provide a broader context.

Quantitative Data Summary

The following tables summarize quantitative data from observational studies on this compound and its association with markers of insulin sensitivity. It is crucial to note that these studies demonstrate correlation, not causation. For comparative purposes, data from selected intervention studies on trans-vaccenic acid are also presented.

Table 1: Observational Studies on Plasma this compound and Insulin Sensitivity Markers

Study PopulationNumber of ParticipantsKey FindingsStatistical Significance
Non-diabetic men with hyperlipidemia231Higher plasma phospholipid this compound was associated with lower plasma insulin and HOMA-IR values.[1][2]p < 0.05 for insulin, p < 0.01 for HOMA-IR[1][2]
Non-diabetic men with hyperlipidemia231Negative correlation between this compound and insulin (r = -0.183) and HOMA-IR (r = -0.196).[1]p < 0.01[1]
Canadian population at risk for diabetesNot specifiedLower this compound predicted lower insulin sensitivity over 6 years.[1]Not specified
Cardiovascular Health Study participants (free of diabetes)Not specifiedPlasma phospholipid this compound was inversely associated with incident Type 2 Diabetes.[1]Not specified

Table 2: Intervention Studies on Trans-Vaccenic Acid and Insulin Sensitivity Markers (for comparison)

Study PopulationInterventionDurationKey Findings on Insulin Sensitivity
Diet-induced obese miceHigh-fat diet enriched with trans-vaccenic acid (6% of calorie intake)19 weeksPromoted glucose intolerance and insulin resistance compared to a low-fat diet group.[3]
fa/fa Zucker rats1.5% (w/w) trans-vaccenic acid diet8 weeksNo significant effect on obesity-mediated insulin resistance.[4]
High-fat diet-induced obese miceBeef fat enriched with trans-vaccenic acid and CLA19 weeksDid not improve glucose tolerance and worsened liver steatosis.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies to assess insulin sensitivity.

Measurement of Insulin Sensitivity
  • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This is a commonly used method in observational studies to estimate insulin resistance from fasting plasma glucose and insulin levels.[1][6] The formula is:

    • HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5

  • Oral Glucose Tolerance Test (OGTT): This test assesses the body's ability to clear glucose from the bloodstream. After a fasting blood sample, the participant consumes a standardized glucose solution, and blood samples are taken at timed intervals to measure glucose and insulin levels.

  • Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for measuring insulin sensitivity, this technique involves infusing insulin at a constant rate while glucose is infused at a variable rate to maintain normal blood glucose levels. The glucose infusion rate indicates the body's sensitivity to insulin.

Administration of Fatty Acids in Research

Signaling Pathways and Experimental Workflows

The potential mechanisms through which this compound may influence insulin sensitivity are still under investigation. However, research on fatty acids in general points towards the involvement of key signaling pathways.

Potential Signaling Pathways

Signaling_Pathways cVA This compound PPARg PPARγ cVA->PPARg Activation? GPR40 GPR40 cVA->GPR40 Activation? Gene_Expression Altered Gene Expression PPARg->Gene_Expression Regulates Insulin_Signaling Improved Insulin Signaling Cascade GPR40->Insulin_Signaling Potentiates Gene_Expression->Insulin_Signaling Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake

The diagram above illustrates the hypothetical activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and G-protein coupled receptor 40 (GPR40) by this compound. Activation of PPARγ can lead to changes in gene expression that improve the insulin signaling cascade.[7][8] GPR40 activation is known to potentiate glucose-stimulated insulin secretion.[9][10] The improved insulin signaling ultimately results in increased glucose uptake by cells, thereby enhancing insulin sensitivity. The dashed lines indicate that the direct activation of these receptors by this compound in the context of improving insulin sensitivity requires further investigation.

Experimental Workflow for Investigating this compound

Experimental_Workflow cluster_Study_Design Study Design cluster_Intervention Intervention cluster_Follow_Up Follow-up and Analysis Recruitment Recruit Subjects (e.g., at-risk for insulin resistance) Baseline Baseline Measurements (Fasting Glucose, Insulin, HOMA-IR, Lipids) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Supplementation Randomization->Group_A Group_B Group B: Placebo Control Randomization->Group_B Follow_Up_Measurements Follow-up Measurements (Repeat Baseline Tests) Group_A->Follow_Up_Measurements Treatment Period Group_B->Follow_Up_Measurements Treatment Period Data_Analysis Statistical Analysis (Compare changes between groups) Follow_Up_Measurements->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

This diagram outlines a typical double-blind, placebo-controlled clinical trial to investigate the effects of this compound on insulin sensitivity. The process involves recruiting a target population, collecting baseline metabolic data, randomizing participants to receive either this compound or a placebo, and then reassessing the metabolic markers after the intervention period to determine the compound's efficacy.

Conclusion

The current body of evidence, largely from observational studies, suggests a potential beneficial association between higher circulating levels of this compound and improved insulin sensitivity. However, the absence of independent replication through robust human intervention studies makes it difficult to establish a causal relationship. The contrasting findings from studies on its isomer, trans-vaccenic acid, further underscore the need for specific research on this compound. Future studies employing well-designed clinical trials are imperative to definitively elucidate the role of this compound in insulin metabolism and to explore its therapeutic potential. Researchers are encouraged to utilize standardized protocols for both the administration of this compound and the assessment of insulin sensitivity to ensure the comparability and validity of findings across studies.

References

A Comparative Analysis of Dietary cis-Vaccenic Acid from Ruminant Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the metabolic and signaling effects of cis-vaccenic acid derived from different dietary sources, supported by experimental data.

Introduction

This compound (cVA), a naturally occurring monounsaturated omega-7 fatty acid found predominantly in the meat and dairy products of ruminant animals, has garnered increasing interest within the scientific community. Unlike its more extensively studied trans-isomer, trans-vaccenic acid (TVA), the specific physiological effects of cVA are beginning to be elucidated, revealing its potential role in cellular signaling and metabolic regulation. This guide provides a comparative overview of the known effects of cVA from different dietary sources, with a focus on experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies on the effects of cVA from distinct dietary origins such as beef versus dairy are limited, this guide synthesizes available data to draw meaningful comparisons and highlight areas for future investigation.

Quantitative Data Summary

Direct comparative studies quantifying the differential effects of this compound from various dietary sources are not extensively available in the current body of scientific literature. The majority of research has focused on trans-vaccenic acid and its conversion to conjugated linoleic acid (CLA). However, studies analyzing the fatty acid composition of ruminant products provide insight into the relative abundance of cVA.

Dietary SourceTypical this compound Content (% of total fatty acids)Key Associated EffectsReference Studies
Ruminant Meat (Beef) 0.2 - 0.5%Data primarily available for total vaccenic acid (including trans-isomer), which has been associated with alterations in lipid metabolism and gut microbiota.[1][2]
Dairy Products (Milk, Butter) 0.3 - 0.6%Data primarily available for total vaccenic acid (including trans-isomer), which has been linked to changes in plasma lipid profiles.[3]

Note: The data presented are based on studies analyzing the fatty acid profiles of ruminant-derived products. The biological effects are often attributed to the mixture of fatty acids present in these foods, and not solely to this compound.

Signaling Pathways and Experimental Workflows

This compound has been identified as a key regulator in specific cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.

mTORC2-Akt-FoxO1 Signaling Pathway

Experimental evidence has demonstrated a novel link between the synthesis of this compound and the regulation of the mTORC2-Akt-FoxO1 pathway. This pathway is critical in controlling gluconeogenesis and cell survival. Elevated levels of cVA, synthesized via the enzyme Elongase-5 (Elovl5), have been shown to induce the phosphorylation of Akt2 at the mTORC2 site (Serine 473) and subsequently the phosphorylation of FoxO1. This leads to the suppression of genes involved in gluconeogenesis.[4]

mTORC2_Akt_FoxO1_Pathway cluster_0 Cellular Synthesis & Signaling cVA This compound mTORC2 mTORC2 cVA->mTORC2 activates Elovl5 Elovl5 Elovl5->cVA synthesis Akt Akt mTORC2->Akt phosphorylates (S473) FoxO1 FoxO1 Akt->FoxO1 phosphorylates Gluconeogenesis Gluconeogenesis Genes FoxO1->Gluconeogenesis inhibits transcription

This compound and the mTORC2-Akt-FoxO1 Pathway.
Anti-Inflammatory Effects

Studies on vaccenic acid isomers, including this compound, have suggested potential anti-inflammatory properties. One identified mechanism is the suppression of the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in endothelial cells. These molecules play a crucial role in the adhesion and transmigration of leukocytes during inflammation. By downregulating their expression, vaccenic acid may mitigate inflammatory responses.[5]

Anti_Inflammatory_Pathway cluster_1 Anti-Inflammatory Signaling cVA This compound NFkB NF-κB Pathway cVA->NFkB inhibits EndothelialCell Endothelial Cell AdhesionMolecules VCAM-1 & ICAM-1 Expression NFkB->AdhesionMolecules induces Inflammation Inflammation AdhesionMolecules->Inflammation promotes

Anti-inflammatory action of this compound.
General Experimental Workflow

A typical workflow for investigating the effects of dietary this compound involves several key stages, from dietary intervention to molecular analysis.

Experimental_Workflow Diet Dietary Intervention (e.g., cVA-enriched beef or dairy fat) Sample Sample Collection (Blood, Tissues) Diet->Sample Lipid Lipid Extraction & Fatty Acid Profiling (GC-MS) Sample->Lipid Cell Cell Culture Experiments (e.g., Endothelial cells, Hepatocytes) Sample->Cell Data Data Interpretation & Comparison Lipid->Data Analysis Molecular & Functional Analysis (Western Blot, qPCR, Viability Assays) Cell->Analysis Analysis->Data

References

Unveiling the Influence of cis-Vaccenic Acid on Endocannabinoid Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing research provides a comparative analysis of cis-Vaccenic Acid's (VA) effects on endocannabinoid signaling, offering valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to objectively compare VA's performance with other fatty acids, detailing the underlying mechanisms and experimental protocols.

Abstract

This compound, a naturally occurring trans-fatty acid found in ruminant products, has been shown to modulate the endocannabinoid system (ECS), a critical regulator of various physiological processes. This guide focuses on the validation of VA's effects, particularly on the levels of the key endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). Through a detailed comparison with other fatty acids, including conjugated linoleic acid (CLA), oleic acid, and palmitic acid, this document elucidates the distinct impact of VA on endocannabinoid tone in different tissues. The primary mechanism identified for VA's action on AEA is the downregulation of the catabolizing enzyme Fatty Acid Amide Hydrolase (FAAH). This guide provides a structured overview of the quantitative data, experimental methodologies, and the signaling pathways involved.

Comparative Effects of Fatty Acids on Endocannabinoid Levels

The impact of dietary fatty acids on the endocannabinoid system is tissue-specific. This compound exhibits a unique profile in its modulation of AEA and 2-AG levels when compared to other fatty acids.

Table 1: Quantitative Comparison of Fatty Acid Effects on Anandamide (AEA) Levels
Fatty AcidTissueChange in AEA Levels (Compared to Control)SpeciesKey FindingsReference
This compound (VA) Jejunum↑ 3.8-fold RatSignificantly increased AEA levels, suggesting a localized effect in the intestine.[1][1]
Conjugated Linoleic Acid (CLA) JejunumNo significant changeRatDid not alter jejunal AEA concentrations, highlighting a different mechanism of action compared to VA.[1][1]
Linoleic Acid Liver↑ (tripled) MouseIncreased dietary linoleic acid led to a substantial rise in liver AEA.[2][3][2][3]
Oleic Acid Adipose TissueInhibits AEA actionGeneralOleoyl ethanolamide (OEA), a product of oleic acid, can inhibit the actions of AEA in adipose tissue.[4][4]
Palmitic Acid GeneralIndirectly increases AEAGeneralPalmitoylethanolamide (PEA), derived from palmitic acid, can inhibit FAAH, thereby increasing AEA levels through an "entourage effect".[5][5]
Table 2: Quantitative Comparison of Fatty Acid Effects on 2-Arachidonoylglycerol (2-AG) Levels
Fatty AcidTissueChange in 2-AG Levels (Compared to Control)SpeciesKey FindingsReference
This compound (VA) Liver↓ 83% RatPotently reduced 2-AG levels, suggesting a role in hepatic lipid metabolism.[1][1]
This compound (VA) Visceral Adipose Tissue↓ 86% RatDemonstrated a significant reduction in 2-AG in visceral fat.[1][1]
Conjugated Linoleic Acid (CLA) Liver↓ 47.6% RatReduced liver 2-AG, but to a lesser extent than VA.[1][1]
Linoleic Acid Liver↑ (tripled) MouseIn contrast to VA and CLA, increased dietary linoleic acid elevated liver 2-AG levels.[2][3][2][3]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound increases anandamide levels in the jejunum is through the downregulation of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for AEA degradation. This leads to an accumulation of AEA and enhanced endocannabinoid signaling in the gut.

cluster_0 Dietary Intake cluster_1 Jejunal Cell This compound This compound FAAH FAAH Protein Abundance This compound->FAAH Downregulates AEA_Degradation Anandamide (AEA) Degradation FAAH->AEA_Degradation Catalyzes AEA Anandamide (AEA) Levels AEA_Degradation->AEA Reduces ECS_Signaling Endocannabinoid Signaling AEA->ECS_Signaling Enhances

Caption: Proposed signaling pathway of this compound in the jejunum.

Experimental Protocols

The following section details the generalized methodologies for the key experiments cited in the comparison of fatty acid effects on the endocannabinoid system.

Quantification of Endocannabinoids (AEA and 2-AG) in Tissues

This protocol outlines the general steps for the extraction and quantification of AEA and 2-AG from biological tissues such as the jejunum, liver, and adipose tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

start Tissue Collection (Jejunum, Liver, Adipose) homogenization Homogenization (in acetonitrile (B52724) with internal standards) start->homogenization extraction Lipid Extraction (e.g., with chloroform/methanol) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Phase centrifugation->collection evaporation Solvent Evaporation (under nitrogen stream) collection->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for endocannabinoid quantification.

Protocol Details:

  • Tissue Collection and Homogenization: Tissues are rapidly excised, weighed, and immediately homogenized in a solution of acetonitrile containing deuterated internal standards for AEA and 2-AG to ensure accurate quantification.

  • Lipid Extraction: A biphasic lipid extraction is performed, typically using a chloroform/methanol/water mixture, to separate the lipid-containing organic phase from the aqueous phase.

  • Phase Separation and Collection: The mixture is centrifuged to achieve clear phase separation, and the lower organic phase containing the endocannabinoids is carefully collected.

  • Solvent Evaporation and Reconstitution: The organic solvent is evaporated under a gentle stream of nitrogen. The dried lipid extract is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Separation is typically achieved on a C18 column with a gradient elution, and detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically and sensitively quantify AEA and 2-AG.

Western Blot for FAAH Protein Abundance

This protocol describes the general procedure for determining the relative abundance of FAAH protein in tissue lysates, a key experiment to validate the mechanism of action of this compound.

Protocol Details:

  • Protein Extraction: Tissue samples (e.g., jejunal mucosa) are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for FAAH. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to normalize the FAAH protein levels.

Conclusion

The available evidence strongly supports the role of this compound as a significant modulator of the endocannabinoid system, with distinct effects compared to other dietary fatty acids. Its ability to increase anandamide levels in the jejunum through the downregulation of FAAH presents a promising avenue for further research into gut-brain axis signaling and the development of novel therapeutic strategies. The differential effects of VA on 2-AG in the liver and adipose tissue also warrant further investigation to understand its full impact on lipid metabolism. This comparative guide provides a foundational resource for scientists and researchers to build upon in the exploration of fatty acid-mediated regulation of endocannabinoid signaling.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-Vaccenic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Protocols for cis-Vaccenic Acid

Proper disposal of this compound is paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. Adherence to these protocols will help mitigate risks and ensure that all regulatory requirements are met.

Hazard Profile of this compound

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This substance is classified as a hazardous material, and appropriate precautions must be taken.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]GHS07P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2][3]GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][3]GHS07P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][2][3]GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Flammability Combustible liquid.[4]NoneP210: Keep away from heat/sparks/open flames/hot surfaces. – No smoking.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be treated as hazardous waste.

  • Segregate: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[5][6][7] It should be collected in a designated container for non-halogenated organic waste, unless institutional guidelines specify otherwise.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A lab coat.

3. Waste Collection and Containerization:

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[5][8] The original container is often a suitable choice for waste collection.[8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[7] Do not use abbreviations or chemical formulas.

  • Collection:

    • For liquid waste, carefully pour the this compound into the designated waste container.

    • For solid waste (e.g., contaminated wipes), place it in a sealed, labeled bag before putting it into the main waste container.

  • Keep Closed: Keep the waste container tightly sealed except when adding waste.[6][8][9]

4. On-Site Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area.[9] This area should be at or near the point of generation and under the control of laboratory personnel.[5]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent spills.

  • Storage Conditions: Store in a cool, well-ventilated area away from sources of ignition.[2]

5. Disposal Request and Pickup:

  • Contact EH&S: Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[9]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation.

6. Spill and Emergency Procedures:

  • Small Spills: For a small spill, absorb the this compound with an inert material (e.g., vermiculite, sand, or commercial absorbent pads).[1][10] Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team and EH&S department immediately.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing.[1]

    • Inhalation: Move to fresh air.[1]

    • Seek medical attention for any exposure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Emergency Procedures start Waste Generated (this compound) ppe Don Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste container->collect storage Store in Designated Satellite Accumulation Area collect->storage containment Use Secondary Containment storage->containment request Request Waste Pickup from EH&S containment->request pickup EH&S Pickup & Transport request->pickup disposal Final Disposal via Licensed Facility pickup->disposal spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill: Absorb & Collect assess->small_spill Small large_spill Large Spill: Evacuate & Report assess->large_spill Large small_spill->collect

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Safeguarding Your Research: A Guide to Handling cis-Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling cis-Vaccenic acid, offering procedural, step-by-step guidance to ensure safe operational and disposal practices.

This compound is an omega-7 fatty acid utilized in various research applications. While not classified as acutely toxic, it is recognized as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE to minimize exposure.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a full-face shieldProtects against potential splashes.[1][2]
Hand Protection Standard laboratory gloves (e.g., Nitrile)Prevents direct skin contact with the chemical.[1][2]
Body Protection A standard laboratory coatProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the risk of inhaling vapors or aerosols.[1][2]

Chemical and Physical Properties

Understanding the properties of a substance is a key component of safe handling.

PropertyValue
Molecular Formula C18H34O2
Molecular Weight 282.46 g/mol [1]
Appearance Liquid[1]
Melting/Freezing Point 14-15 °C[1]
Boiling Point 150 °C at 0.03 mmHg[1]
Flash Point 230°C[1]
Relative Density 0.899±0.06 g/cm3 [1]

Safe Handling and Disposal Workflow

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area Ensure safety measures are in place weigh Weigh/Measure Compound prep_area->weigh Proceed with handling prepare_solution Prepare Solution weigh->prepare_solution Use compound for experiment clean_area Clean Work Area & Equipment prepare_solution->clean_area After experiment completion dispose_waste Dispose of Waste per Local Regulations clean_area->dispose_waste Segregate waste streams doff_ppe Doff PPE dispose_waste->doff_ppe Final step

Caption: Logical workflow for the safe handling and disposal of this compound.

Operational Plan: Safe Handling Protocol

  • Preparation and Weighing:

    • Always handle this compound in a well-ventilated area or within a certified chemical fume hood to prevent the inhalation of vapors.[1][2]

    • Before starting, ensure the Safety Data Sheet (SDS) is accessible and has been reviewed by all personnel involved.

    • Cover the work surface with absorbent bench paper to contain any potential spills.

  • Solution Preparation:

    • When preparing solutions, slowly add the solvent to the this compound to prevent splashing.

    • Ensure all containers are clearly and accurately labeled.

  • Storage:

    • Store this compound in a tightly closed container in a cool, well-ventilated area.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, diatomite, universal binders).[1]

    • Collect the absorbed material and place it in a suitable container for disposal.[1]

    • Decontaminate the spill area and any affected equipment.

  • Disposal:

    • Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid for this compound Exposure cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention skin Skin Contact wash_skin Wash with plenty of soap and water. skin->wash_skin eye Eye Contact rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. eye->rinse_eyes inhalation Inhalation fresh_air Move person to fresh air. inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek immediate medical advice/attention. wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical fresh_air->seek_medical If breathing is difficult rinse_mouth->seek_medical

Caption: First aid procedures for exposure to this compound.

By adhering to these safety protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment for themselves and their colleagues while maintaining the quality and reliability of their scientific work.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。